molecular formula C5H11ClN2O2 B1448183 3-Aminooxolane-3-carboxamide hydrochloride CAS No. 1427380-19-5

3-Aminooxolane-3-carboxamide hydrochloride

Cat. No.: B1448183
CAS No.: 1427380-19-5
M. Wt: 166.6 g/mol
InChI Key: RWJPTGICSXPQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminooxolane-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O2 and its molecular weight is 166.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-aminooxolane-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-4(8)5(7)1-2-9-3-5;/h1-3,7H2,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJPTGICSXPQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminooxolane-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminooxolane-3-carboxamide hydrochloride is a specialized organic molecule characterized by a saturated five-membered tetrahydrofuran (oxolane) ring. This ring is uniquely substituted at the 3-position with both an amine group and a carboxamide group, creating a constrained, non-proteinogenic α-amino acid amide analogue. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable for use in various research and development applications.

While specific experimental data for this compound is not extensively documented in public literature, its structural motifs are of significant interest in medicinal chemistry. Constrained amino acid analogues are valuable tools for introducing conformational rigidity into peptides and small molecules, which can lead to improved potency, selectivity, and metabolic stability.[1][2] This guide provides a comprehensive overview of its fundamental properties, based on available data and logical extrapolation from closely related structures, offering field-proven insights for its potential application.

Core Molecular & Physical Properties

A clear understanding of the fundamental physicochemical properties is critical for the effective handling, storage, and application of any chemical entity.

PropertyValueSource
CAS Number 1427380-19-5[3], [4]
Molecular Formula C₅H₁₁ClN₂O₂[3], [4]
Molecular Weight 166.61 g/mol [3], [4]
Purity ≥95% (Typical)[3]
Topological Polar Surface Area (TPSA) 78.34 Ų[3]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 1[3]

Caption: Chemical structure of this compound.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following protocols are based on available GHS data and best practices for handling similar chemical structures.

Hazard Identification:

Based on available supplier safety data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a particulate respirator is recommended.

Handling Protocols:

  • Preparation: Before handling, ensure all necessary PPE is worn. Work in a chemical fume hood to minimize inhalation exposure.

  • Dispensing: Use appropriate tools (spatula, weighing paper) to handle the solid material. Avoid creating dust.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the area with a suitable solvent.

  • Post-Handling: Wash hands thoroughly after handling.

Storage:

For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool place.[3] Recommended storage temperature is between 2-8°C.[3]

Potential Synthetic Pathways

Hypothetical Synthesis Workflow:

This workflow is based on common strategies for synthesizing unnatural amino acids.[5]

G start Commercially Available Starting Material (e.g., Dihydrofuran derivative) step1 Step 1: Introduction of Amino and Carboxyl Precursors start->step1 step2 Step 2: Cyclization to form Oxolane Ring step1->step2 step3 Step 3: Functional Group Interconversion to Carboxylic Acid step2->step3 step4 Step 4: Protection of Amino Group (e.g., Boc) step3->step4 step5 Step 5: Amidation of Carboxylic Acid step4->step5 step6 Step 6: Deprotection and Salt Formation (HCl) step5->step6 end 3-Aminooxolane-3-carboxamide Hydrochloride step6->end G start Protected 3-Aminooxolane- 3-carboxamide HCl (as the free base) step1 Couple to N-terminus of a growing peptide chain (Solid-Phase Peptide Synthesis) start->step1 step2 Continue Peptide Elongation step1->step2 step3 Cleavage from Resin and Deprotection step2->step3 end Final Peptide Analogue containing the constrained oxolane moiety step3->end

Caption: Integration of the aminooxolane moiety into a peptide sequence.

Conclusion

This compound represents a specialized chemical building block with significant potential in the field of drug discovery and medicinal chemistry. While detailed experimental data for this specific molecule is sparse, its structural features—a constrained α-amino acid amide analogue built on a tetrahydrofuran scaffold—are highly desirable for the development of novel peptides and small molecules with improved pharmacological profiles. This guide provides a foundational understanding of its core properties, safe handling procedures, and, through logical inference from related compounds, its potential synthetic routes and applications. As research into constrained molecular architectures continues to grow, compounds like this compound will undoubtedly play a crucial role in the design of next-generation therapeutics.

References

  • D'Souza, L. M., & Gilon, C. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Hauel, N., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Singh, Y., & Kumar, V. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Balskus, E. P., & Jacobsen, E. N. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Chemical Science. [Link]

  • Zhang, J., et al. (2009). One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]

  • Savage, S. A., & Jones, C. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Clough, J. M., et al. (1989). Process for preparing thiophene derivatives.
  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. [Link]

  • Fiori, S., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Wang, G. (2015). A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.
  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society. [Link]

  • Simon, M. D., & Vederas, J. C. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Lumma, W. C. (1985). Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents.
  • Halab, L., & Lubell, W. D. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

3-Aminooxolane-3-carboxamide hydrochloride molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Aminooxolane-3-carboxamide Hydrochloride: Molecular Structure and Weight

Abstract: This technical guide provides a comprehensive analysis of this compound, a heterocyclic organic compound of interest in medicinal chemistry and drug development. The document elucidates the molecule's structural features, stereochemistry, and key physicochemical properties. It presents a detailed breakdown of its molecular weight and provides robust, field-proven protocols for its analytical characterization using standard laboratory techniques. This guide is intended for researchers, scientists, and drug development professionals requiring a foundational understanding of this compound's core chemical and physical attributes.

Chemical Identity and Nomenclature

This compound is a specific chemical entity with a defined structure and registry number. Accurate identification is paramount for regulatory compliance, procurement, and scientific communication.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 1427380-19-5 [1]. The nomenclature directly describes its structure: a central five-membered oxolane (tetrahydrofuran) ring substituted at the 3-position with both an amino group (-NH₂) and a carboxamide group (-C(O)NH₂). The "hydrochloride" suffix indicates it is supplied as a salt, with hydrochloric acid protonating a basic site on the molecule, most likely the primary amine, to improve stability and solubility.

IdentifierValueSource
IUPAC Name 3-aminooxolane-3-carboxamide;hydrochlorideDerived from structure
CAS Number 1427380-19-5[1]
Molecular Formula C₅H₁₁ClN₂O₂[1]
SMILES O=C(C1(CCOC1)N)N.Cl[1]

Molecular Structure and Stereochemistry

The structural integrity of a molecule dictates its biological activity and chemical reactivity. A thorough understanding of its architecture is the first step in any research or development workflow.

Core Scaffold and Functional Groups

The molecule is built upon a saturated five-membered heterocyclic ring, oxolane , also known as tetrahydrofuran (THF). A key feature is the quaternary carbon at the C3 position. This carbon is covalently bonded to:

  • The C2 and C4 carbons of the oxolane ring.

  • The nitrogen atom of a primary amino group (-NH₂).

  • The carbonyl carbon of a primary carboxamide group (-CONH₂).

The presence of both a hydrogen bond donor (amine) and acceptor (carboxamide oxygen, amine) in close proximity suggests the potential for specific intermolecular interactions, which are critical for receptor binding and crystal packing.

Stereochemistry

The C3 carbon is a chiral center as it is attached to four different substituent groups. Therefore, the molecule can exist as a pair of enantiomers, (R)-3-aminooxolane-3-carboxamide and (S)-3-aminooxolane-3-carboxamide. Unless a specific stereoisomer is synthesized, the compound is typically supplied as a racemic mixture. The biological and pharmacological properties of the individual enantiomers may differ significantly, a crucial consideration in drug development.

Structural Visualization

The following diagram illustrates the two-dimensional structure of 3-Aminooxolane-3-carboxamide and its association with the chloride counter-ion in the hydrochloride salt form.

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative physicochemical data is essential for designing experimental conditions, predicting bioavailability, and ensuring consistent analytical results.

Molecular Weight

The molecular weight is a fundamental property used for converting mass to moles and is the basis for mass spectrometry analysis.

PropertyValueNotes
Average Molecular Weight 166.61 g/mol For the hydrochloride salt (C₅H₁₁ClN₂O₂)[1].
Monoisotopic Mass 130.07423 DaFor the free base (C₅H₁₀N₂O₂)[2].

The average molecular weight is used for bulk calculations (e.g., preparing solutions), while the monoisotopic mass (the mass of the most abundant isotopes) is what is typically observed in high-resolution mass spectrometry.

Computed Properties

These properties are computationally predicted and provide valuable insights into the molecule's behavior in various environments, such as its solubility and membrane permeability.

PropertyPredicted ValueSignificanceSource
Topological Polar Surface Area (TPSA) 78.34 ŲRelates to hydrogen bonding potential and membrane permeability.[1]
LogP -0.9887Indicates high hydrophilicity (preference for water over octanol).[1]
XlogP (Free Base) -1.9Confirms the hydrophilic nature of the parent molecule.[2]
Hydrogen Bond Donors 2The two -NH₂ groups can donate hydrogen bonds.[1]
Hydrogen Bond Acceptors 3The ring oxygen, amide oxygen, and amino nitrogen can accept H-bonds.[1]
Rotatable Bonds 1The C-C bond between the ring and the carboxamide group.[1]

Analytical Characterization Workflow

A multi-technique approach is required to unambiguously confirm the identity and purity of this compound. The following protocols represent a self-validating system for structural verification.

Experimental Workflow Diagram

Caption: Workflow for the analytical characterization of the compound.

Protocol 1: Molecular Weight Confirmation via Mass Spectrometry
  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, minimizing fragmentation and providing a clear molecular ion peak. A high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) provides high mass accuracy, confirming the elemental composition.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or water.

    • Instrumentation: Use an ESI-Q-TOF Mass Spectrometer.

    • Analysis Mode: Operate in positive ion mode (ESI+). This will protonate the basic amino group.

    • Data Acquisition: Infuse the sample directly or via LC injection. Acquire data over a mass range of m/z 50-500.

    • Expected Result: The primary ion observed will be the protonated free base [M+H]⁺. Based on the monoisotopic mass of the free base (130.07423 Da), the expected exact mass for the [M+H]⁺ ion is 131.08151 Da [2]. Observation of this peak with high accuracy (e.g., < 5 ppm error) validates the molecular formula C₅H₁₀N₂O₂.

Protocol 2: Structural Elucidation via NMR Spectroscopy
  • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. ¹H NMR reveals the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to the compound's polarity and its ability to slow the exchange of N-H protons, making them observable.

    • ¹H NMR Analysis:

      • Expected Signals: Protons from the oxolane ring (CH₂ groups), the primary amine (NH₂), and the carboxamide (CONH₂) will be visible. The ring protons will likely appear as complex multiplets. The amine and amide protons will appear as broad singlets, and their chemical shifts will be concentration and temperature-dependent.

      • Causality: The integration of these signals should correspond to the number of protons in each group, validating the structure.

    • ¹³C NMR Analysis:

      • Expected Signals: Five distinct carbon signals are expected: the quaternary C3, the carbonyl carbon of the amide, and the three unique CH₂ carbons of the oxolane ring (C2/C5 and C4 may be distinct due to the C3 substitution).

      • Causality: The chemical shift of the carbonyl carbon (~170-180 ppm) and the quaternary carbon bonded to nitrogen and oxygen will be characteristic, providing definitive structural proof.

Handling and Storage

Proper handling and storage are critical to maintain the integrity and purity of the compound.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a dry environment at 2-8°C[1].

  • Safety: As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS: 1427380-19-5) is a chiral, hydrophilic small molecule with a molecular weight of 166.61 g/mol [1]. Its structure, defined by an oxolane ring with geminal amino and carboxamide substituents at the C3 position, has been clearly delineated. The analytical workflows presented in this guide provide a robust framework for researchers to verify the identity, structure, and purity of this compound, ensuring data integrity and reproducibility in scientific research and drug development applications.

References

  • PubChemLite. This compound (C5H10N2O2). [Link]

Sources

3-Aminooxolane-3-carboxamide hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Aminooxolane-3-carboxamide hydrochloride

Abstract

This technical guide outlines a comprehensive experimental framework for the elucidation of the mechanism of action of this compound, a novel small molecule with potential therapeutic applications. In the absence of specific preclinical data for this compound, this document proposes a scientifically-grounded hypothetical mechanism centered on the inhibition of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in human cancers. This hypothesis is predicated on the established activities of structurally related carboxamide-containing compounds. The guide is structured as a practical roadmap for researchers, detailing the experimental workflows, from initial target validation to in vivo efficacy studies, required to rigorously test this proposed mechanism. It is designed to provide drug development professionals with the necessary protocols and conceptual framework to systematically investigate the biological activity of this and other novel chemical entities.

Introduction and Proposed Mechanism of Action

This compound is a small molecule with the chemical formula C₅H₁₁ClN₂O₂[1]. While its specific biological activity is not yet publicly documented, the broader class of carboxamide derivatives has demonstrated significant potential as anticancer agents[2][3][4]. Notably, compounds such as 3-arylaminoquinoxaline-2-carboxamides have been shown to exert their cytotoxic effects through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway[5]. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers[2][6].

Given this precedent, we propose a hypothetical mechanism of action for this compound as a dual inhibitor of PI3K and mTOR. This inhibition is postulated to block downstream signaling, leading to the induction of G1 cell cycle arrest and apoptosis in cancer cells. This guide will provide a step-by-step experimental plan to validate this hypothesis.

Overall Experimental Workflow

The investigation into the mechanism of action of a novel compound follows a logical progression from broad phenotypic screening to specific target engagement and in vivo validation. The following workflow is designed to systematically test our hypothesis.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: In Vivo Efficacy A Cytotoxicity Screening (MTT/CCK-8 Assays) B Cell Cycle Analysis (Flow Cytometry) A->B Identifies growth inhibition C Apoptosis Assays (Annexin V/Caspase Activity) B->C Determines cell fate D Western Blot Analysis (PI3K/Akt/mTOR pathway) C->D Proceed if apoptosis is induced E Kinase Activity Assays D->E Confirms pathway inhibition F Cellular Thermal Shift Assay (CETSA) E->F Validates direct target binding G Xenograft Model Development F->G Proceed if target is validated H Tumor Growth Inhibition Studies G->H Establishes animal model I Pharmacodynamic (PD) Biomarker Analysis H->I Links efficacy to target modulation

Caption: A three-phase experimental workflow for elucidating the mechanism of action.

Phase 1: In Vitro Phenotypic Profiling

The initial phase aims to characterize the cellular effects of this compound on cancer cell lines. A panel of cell lines with known PI3K/Akt/mTOR pathway alterations (e.g., PTEN-null, PIK3CA-mutant) should be selected.

Protocol: Cell Viability Assay (MTT)

This assay determines the cytotoxic effect of the compound.

Methodology:

  • Seed cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (concentration inhibiting 50% of cell growth) is then calculated.

Protocol: Cell Cycle Analysis by Flow Cytometry

This experiment determines if the compound induces cell cycle arrest.

Methodology:

  • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G1 phase would support our hypothesis.[7]

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis.

Methodology:

  • Treat cells as described for the cell cycle analysis.

  • Harvest the cells and resuspend in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis.[8][9]

Hypothetical In Vitro Data Control (DMSO) Compound (IC₅₀) Compound (2x IC₅₀)
Cell Viability (48h) 100%50%28%
Cells in G1 Phase 45%68%75%
Apoptotic Cells (Annexin V+) 5%25%40%

Phase 2: Target Identification and Validation

This phase focuses on confirming that the observed phenotypic effects are due to the inhibition of the proposed PI3K/Akt/mTOR pathway.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K 3-Aminooxolane-3-carboxamide\nhydrochloride 3-Aminooxolane-3-carboxamide hydrochloride 3-Aminooxolane-3-carboxamide\nhydrochloride->PI3K mTOR mTOR 3-Aminooxolane-3-carboxamide\nhydrochloride->mTOR PIP3 PIP3 PI3K->PIP3 PIP2 → Inhibition PI3K->Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Akt->mTOR Cell Cycle Progression Cell Cycle Progression mTOR->Cell Cycle Progression Apoptosis Apoptosis mTOR->Apoptosis Inhibition2 mTOR->Inhibition2 Inhibition->3-Aminooxolane-3-carboxamide\nhydrochloride Inhibition2->3-Aminooxolane-3-carboxamide\nhydrochloride

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Protocol: Western Blot Analysis

This technique measures the phosphorylation status of key proteins in the signaling cascade.

Methodology:

  • Treat cells with the compound for a short duration (e.g., 2-6 hours).

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-Akt (Ser473), p-mTOR (Ser2448), p-S6K, and their total protein counterparts.

  • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system. A reduction in the phosphorylated forms of these proteins would indicate pathway inhibition.[3][10]

Protein Target Phosphorylation Level (vs. Control)
p-Akt (Ser473) Decreased
p-mTOR (Ser2448) Decreased
p-S6K (Thr389) Decreased

Phase 3: In Vivo Efficacy Studies

The final phase involves evaluating the antitumor activity of the compound in a living organism.

Protocol: Human Tumor Xenograft Model

This protocol establishes a tumor model in immunodeficient mice.[5][11]

Methodology:

  • Subcutaneously inject a suspension of a responsive cancer cell line (e.g., 5 x 10⁶ cells) into the flank of athymic nude mice.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into vehicle control and treatment groups.

Protocol: Tumor Growth Inhibition Study

This experiment assesses the in vivo efficacy of the compound.

Methodology:

  • Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight as an indicator of toxicity.

  • At the end of the study, calculate the tumor growth inhibition (TGI) percentage. Significant TGI in the treatment group compared to the control group demonstrates efficacy.[12][13]

Protocol: Pharmacodynamic (PD) Biomarker Analysis

This analysis links tumor response to target engagement in vivo.

Methodology:

  • In a satellite group of tumor-bearing mice, administer a single dose of the compound.

  • Collect tumors at various time points post-dose (e.g., 2, 6, 24 hours).

  • Prepare tumor lysates and perform Western blot analysis for p-Akt and p-S6K as described previously. A time-dependent decrease in these biomarkers would confirm target modulation in the tumor tissue.[13][14]

Conclusion

This guide provides a rigorous, multi-phased experimental strategy to investigate the mechanism of action of this compound. By systematically progressing from broad cellular effects to specific molecular target engagement and finally to in vivo efficacy, researchers can build a comprehensive and robust data package. The proposed framework, centered on the plausible hypothesis of PI3K/Akt/mTOR pathway inhibition, offers a clear and logical path for the preclinical characterization of this novel compound, ultimately enabling informed decisions regarding its therapeutic potential.

References

  • 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis. PubMed. Available at: [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Semantic Scholar. Available at: [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]

  • Preclinical Drug Testing Using Xenograft Models. Proprevia. Available at: [Link]

  • Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. AACR Journals. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • Cell-Based Assays Guide. Antibodies.com. Available at: [Link]

  • Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. American Association for Cancer Research. Available at: [Link]

  • This compound (C5H10N2O2). PubChem. Available at: [Link]

  • 3-aminooxane-3-carboxamide hydrochloride (C6H12N2O2). PubChem. Available at: [Link]

  • Target Discovery: Identification and Validation. Bio-Rad. Available at: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. Nature. Available at: [Link]

  • Design and synthesis of novel anticancer and antifibrosis compounds. HAL Open Science. Available at: [Link]

  • Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence. BMC Molecular and Cell Biology. Available at: [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. JCI Insight. Available at: [Link]

  • Apoptosis and Cell Health Detection. Elabscience. Available at: [Link]

  • Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. AACR. Available at: [Link]

  • Target Identification and Validation. Aragen Life Sciences. Available at: [Link]

  • Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Journal of Biosciences. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Small-molecule inhibitors of the PI3K signaling network. Future Medicinal Chemistry. Available at: [Link]

  • Development of Anticancer Agents with Novel Mechanisms of Action. South Dakota State University. Available at: [Link]

  • Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo. International Journal of Cancer. Available at: [Link]

  • Methyl 3-aminooxolane-3-carboxylate hydrochloride (C6H11NO3). PubChem. Available at: [Link]

  • methyl 3-aminooxolane-3-carboxylate hydrochloride. MySkinRecipes. Available at: [Link]

Sources

Spectroscopic Characterization of 3-Aminooxolane-3-carboxamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminooxolane-3-carboxamide hydrochloride (CAS No. 1427380-19-5) is a functionalized, non-proteinogenic α-amino acid derivative.[1][2] Its rigid oxolane (tetrahydrofuran) scaffold combined with the primary amine and carboxamide functionalities make it a valuable building block in medicinal chemistry. The hydrochloride salt form enhances its stability and aqueous solubility.[3] A comprehensive understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural confirmation in synthetic and medicinal chemistry applications. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established principles and data from analogous structures.

Molecular Structure and Key Features

The structure of this compound features a quaternary carbon at the 3-position of the oxolane ring, substituted with an amino group, a carboxamide group, and two methylene groups of the ring. The protonated amino group forms a hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the oxolane ring and the amide group. The amino protons may be broadened due to exchange with the solvent and quadrupolar effects of the nitrogen atom.

Predicted ¹H NMR Data (in D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2 - 4.0m2HH-5
~3.9 - 3.7m2HH-2
~2.6 - 2.4m2HH-4

Interpretation and Experimental Considerations:

  • Solvent Choice: Deuterated water (D₂O) is a suitable solvent due to the compound's hydrochloride salt form. In D₂O, the acidic protons of the ammonium (-NH₃⁺) and amide (-CONH₂) groups will exchange with deuterium, and their signals will likely not be observed.

  • Oxolane Ring Protons: The methylene protons of the oxolane ring are diastereotopic due to the chiral center at C3. This will result in complex multiplets for the protons at positions 2, 4, and 5. The protons on the carbon adjacent to the oxygen (H-2 and H-5) are expected to be deshielded and appear at a lower field compared to the H-4 protons.

  • Amide Protons: In an aprotic solvent like DMSO-d₆, the two amide protons would be expected to appear as distinct, broad singlets, and the three ammonium protons would also be a broad singlet at a lower field.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175C=O (Amide)
~70C-5
~68C-2
~60C-3
~35C-4

Interpretation:

  • Carbonyl Carbon: The amide carbonyl carbon is expected to have the largest chemical shift, appearing significantly downfield.

  • Quaternary Carbon (C-3): The quaternary carbon atom (C-3) bearing the amino and carboxamide groups will be significantly deshielded and its signal intensity will be lower compared to the protonated carbons.

  • Oxolane Ring Carbons: The carbons of the oxolane ring will appear in the aliphatic region, with the carbons adjacent to the oxygen atom (C-2 and C-5) having larger chemical shifts than the C-4 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H stretching (Amide and Ammonium)
~3000 - 2800MediumC-H stretching (Aliphatic)
~1680StrongC=O stretching (Amide I band)
~1620MediumN-H bending (Amide II band)
~1100StrongC-O-C stretching (Ether)

Interpretation and Causality:

  • N-H Stretching: The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the overlapping stretching vibrations of the N-H bonds in the primary amide and the ammonium hydrochloride. Hydrogen bonding will contribute to the broadening of these peaks.

  • Amide Bands: The strong absorption around 1680 cm⁻¹ is the Amide I band, primarily due to the C=O stretching vibration. The band around 1620 cm⁻¹ is the Amide II band, which arises from N-H bending and C-N stretching vibrations.

  • C-O-C Stretching: A strong band around 1100 cm⁻¹ is indicative of the asymmetric stretching of the C-O-C ether linkage in the oxolane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Expected Mass Spectrometry Data (ESI+)

m/zInterpretation
131.08[M+H]⁺ (protonated molecule)
114.08[M+H - NH₃]⁺
86.06[M+H - CONH₂ - NH₃]⁺

Fragmentation Pathway:

The protonated molecule ([M+H]⁺) is the free base form of the compound. A common fragmentation pathway for α-amino acids and their derivatives is the loss of ammonia (NH₃) from the protonated amine. Further fragmentation can occur through the loss of the carboxamide group.

M [C₅H₁₁N₂O₂]⁺ m/z = 131.08 F1 [C₅H₈NO₂]⁺ m/z = 114.08 M->F1 - NH₃ F2 [C₄H₆O]⁺ m/z = 86.06 F1->F2 - CONH₂

Sources

The Emergence of a Novel Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Aminooxolane-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a New Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is perpetual. The synthesis of structurally distinct building blocks is paramount to expanding the accessible chemical space for an accelerated discovery of new therapeutic agents. This guide provides an in-depth technical exploration of the discovery and synthesis of 3-Aminooxolane-3-carboxamide hydrochloride, a heterocyclic compound poised as a valuable intermediate in the development of innovative pharmaceuticals. We will delve into the synthetic rationale, detailed experimental protocols, and the underlying chemical principles that govern its formation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this emerging scaffold in their research endeavors.

Genesis of a Scaffold: Discovery within Pharmaceutical Innovation

The discovery of this compound is intrinsically linked to the broader effort of synthesizing derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid for their potential as medicaments.[1][2] While a singular "discovery" paper for this specific hydrochloride salt is not prominent in the literature, its emergence can be traced to patent literature focused on creating libraries of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides for screening as potential drug candidates.[1][2] The core oxolane (tetrahydrofuran) ring, substituted with both an amine and a carboxamide at the 3-position, presents a rigid and stereochemically defined scaffold. This structural feature is highly desirable in drug design as it can precisely orient functional groups for optimal interaction with biological targets.

The hydrochloride salt form of this compound offers improved stability and solubility, which are critical properties for both chemical synthesis and pharmaceutical formulation.[1] Its chemical structure, featuring a primary amine and a primary amide, provides two key points for further chemical modification, allowing for the exploration of a wide range of derivatives.

The Synthetic Blueprint: A Modular Approach to 3-Aminooxolane-3-carboxamide

The synthesis of this compound is centered around the construction of the core 3-amino-substituted oxolane ring, followed by amide bond formation. A key patent in this area outlines a versatile and modular synthetic strategy.[1][2] This approach allows for the preparation of a diverse array of analogs by varying the coupling partners.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary pathways for its construction, both of which are detailed in the foundational patent literature.[1]

G Target 3-Aminooxolane-3-carboxamide Hydrochloride Intermediate1 3-Aminooxolane-3-carboxamide Target->Intermediate1 HCl Salt Formation Intermediate2 Protected 3-Aminooxolane-3-carboxylic Acid Intermediate1->Intermediate2 Amidation Intermediate3 3-Aminooxolane-3-carboxylic Acid Intermediate1->Intermediate3 Amidation StartingMaterial1 Protected 3-Amino-3-cyanotetrahydrofuran Intermediate2->StartingMaterial1 Hydrolysis & Protection Intermediate3->StartingMaterial1 Hydrolysis StartingMaterial3 Oxolane-3-one StartingMaterial1->StartingMaterial3 Strecker Reaction StartingMaterial2 Ammonia G cluster_0 Core Synthesis cluster_1 Amidation and Salt Formation Start Oxolane-3-one Step1 Strecker Synthesis (KCN, NH4Cl) Start->Step1 Intermediate1 3-Amino-3-cyanotetrahydrofuran Step1->Intermediate1 Step2 Hydrolysis (Acid or Base) Intermediate1->Step2 Intermediate2 3-Aminooxolane-3-carboxylic Acid Step2->Intermediate2 Step3 Amine Protection (e.g., Boc anhydride) Intermediate2->Step3 Intermediate3 N-Protected 3-Aminooxolane-3-carboxylic Acid Step3->Intermediate3 Step4 Amide Coupling (Ammonia, Coupling Agent) Intermediate3->Step4 Intermediate4 N-Protected 3-Aminooxolane-3-carboxamide Step4->Intermediate4 Step5 Deprotection (e.g., HCl in Dioxane) Intermediate4->Step5 FinalProduct 3-Aminooxolane-3-carboxamide Hydrochloride Step5->FinalProduct

Caption: General synthetic workflow for this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on the general methods described in the patent literature for the synthesis of related 3-amino-tetrahydrofuran-3-carboxylic acid amides. [1][2]Researchers should adapt and optimize these procedures for their specific laboratory conditions.

Synthesis of 3-Aminooxolane-3-carboxylic Acid

Protocol:

  • Strecker Reaction: To a solution of oxolane-3-one in aqueous ammonia, add potassium cyanide and ammonium chloride. Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Hydrolysis of the Nitrile: The resulting 3-amino-3-cyanotetrahydrofuran can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

    • Acidic Hydrolysis: Treat the aminonitrile with a strong acid such as hydrochloric acid at elevated temperatures.

    • Basic Hydrolysis: Alternatively, use a strong base like sodium hydroxide, followed by acidification to precipitate the amino acid.

  • Isolation: The crude 3-aminooxolane-3-carboxylic acid can be isolated by crystallization or chromatography.

Causality Behind Experimental Choices:

  • The Strecker synthesis is a robust and cost-effective method for the one-pot synthesis of α-amino nitriles from a ketone.

  • The choice between acidic and basic hydrolysis of the nitrile may depend on the stability of other functional groups present in more complex derivatives.

Synthesis of this compound

Protocol:

  • Amine Protection: Protect the amino group of 3-aminooxolane-3-carboxylic acid. A common protecting group is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like sodium bicarbonate.

  • Amide Bond Formation: Activate the carboxylic acid of the N-Boc protected amino acid using a suitable coupling agent (e.g., HATU, HOBt/EDC, or by converting it to an acid chloride with thionyl chloride). React the activated species with a source of ammonia (e.g., ammonia gas, ammonium chloride with a base, or a solution of ammonia in an organic solvent).

  • Deprotection and Salt Formation: Remove the Boc protecting group by treating the N-Boc-3-aminooxolane-3-carboxamide with a strong acid, typically hydrochloric acid in an anhydrous solvent such as dioxane or diethyl ether. This step simultaneously forms the hydrochloride salt.

  • Purification: The final product, this compound, can be purified by recrystallization or precipitation.

Causality Behind Experimental Choices:

  • Protection of the amino group is crucial to prevent self-polymerization and to direct the amide bond formation to the carboxylic acid. The Boc group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions.

  • The choice of coupling agent for the amidation step can influence the reaction yield and purity. HATU is a highly efficient but more expensive option, while carbodiimide-based methods (EDC/HOBt) are more economical for large-scale synthesis.

  • The use of anhydrous HCl for deprotection and salt formation is standard practice to yield the hydrochloride salt directly and avoid the introduction of water, which could affect product stability and purity.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below. [1]

Property Value
CAS Number 1427380-19-5
Molecular Formula C₅H₁₁ClN₂O₂
Molecular Weight 166.61 g/mol
Appearance White to off-white solid
Purity Typically ≥95%

| Storage | Sealed in a dry environment at 2-8°C |

Characterization Data:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (amine, amide, C-O bonds).

  • Elemental Analysis: To confirm the elemental composition of the compound.

Applications and Future Directions

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The primary amine and amide functionalities provide handles for a variety of chemical transformations, allowing for the creation of diverse libraries of compounds for biological screening.

The rigid oxolane core can be used to introduce conformational constraint into drug candidates, which can lead to improved potency and selectivity. The stereocenter at the 3-position also offers the potential for creating chiral molecules, which is often a critical factor in drug-receptor interactions. Future research will likely focus on the incorporation of this scaffold into novel therapeutic agents targeting a range of diseases.

Conclusion

The synthesis of this compound represents a significant advancement in the development of novel heterocyclic building blocks for drug discovery. The modular and efficient synthetic route, based on established chemical principles, allows for its accessible preparation. As a versatile scaffold with desirable physicochemical properties, this compound is expected to find broad application in the design and synthesis of the next generation of therapeutic agents. This guide provides a comprehensive overview of its synthesis and properties, empowering researchers to harness its potential in their scientific endeavors.

References

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2.
  • PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS. WO/2008/080891. [Link]

Sources

A Prospective Analysis of 3-Aminooxolane-3-carboxamide Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive prospective analysis of 3-aminooxolane-3-carboxamide hydrochloride, a novel small molecule with potential applications in drug discovery. Due to the limited publicly available data on this specific compound, this document leverages established knowledge of structurally related molecules to project its synthesis, physicochemical properties, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar chemical scaffolds.

Introduction: The Rationale for this compound

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs. Its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility, make it an attractive core for novel therapeutic agents. The incorporation of an amino and a carboxamide group at the C3 position introduces functionality that can engage in specific hydrogen bonding interactions with biological targets, a critical feature for potent and selective inhibitors. The hydrochloride salt form is anticipated to enhance the compound's solubility and stability, facilitating its use in biological assays and formulation development.

While direct literature on this compound is not currently available, the analysis of analogous structures, such as derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and other heterocyclic carboxamides, provides a strong basis for predicting its chemical behavior and pharmacological potential.[1][2][3]

Physicochemical Properties and Structural Information

Based on available data for the free base and related structures, the following physicochemical properties for this compound (CAS: 1427380-19-5) can be summarized.[4][5]

PropertyValueSource
Molecular FormulaC₅H₁₁ClN₂O₂ChemScene[4]
Molecular Weight166.61 g/mol ChemScene[4]
Monoisotopic Mass130.07423 Da (free base)PubChemLite[5]
Predicted XlogP-1.9PubChemLite[5]
Hydrogen Bond Donors2ChemScene[4]
Hydrogen Bond Acceptors3ChemScene[4]
Rotatable Bonds1ChemScene[4]

The low predicted XlogP value suggests that this compound is likely to be a highly polar molecule with good aqueous solubility, a desirable characteristic for a drug candidate.

Figure 1: Chemical structure of this compound.

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of related 3-amino-tetrahydrofuran derivatives. A potential multi-step synthesis is outlined below.

G start Starting Material (e.g., Tetrahydrofuran-3-one) step1 Step 1: Strecker Reaction (KCN, NH4Cl) start->step1 intermediate1 Intermediate: 3-Amino-3-cyanotetrahydrofuran step1->intermediate1 step2 Step 2: Nitrile Hydrolysis (Acid or Base Catalysis) intermediate1->step2 intermediate2 Intermediate: 3-Aminooxolane-3-carboxamide step2->intermediate2 step3 Step 3: Salt Formation (HCl in ether or alcohol) intermediate2->step3 product Final Product: This compound step3->product

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 3-Amino-3-cyanotetrahydrofuran (Strecker Reaction)

  • To a stirred solution of tetrahydrofuran-3-one in aqueous ammonia, add potassium cyanide portion-wise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

Causality: The Strecker synthesis is a well-established method for the synthesis of α-aminonitriles from ketones. The reaction proceeds via the formation of an imine intermediate, which is then attacked by the cyanide nucleophile.

Step 2: Hydrolysis of 3-Amino-3-cyanotetrahydrofuran to 3-Aminooxolane-3-carboxamide

  • Treat the crude 3-amino-3-cyanotetrahydrofuran with a concentrated acid (e.g., sulfuric acid) at a controlled temperature.

  • Carefully quench the reaction by the addition of a base (e.g., sodium hydroxide) to neutralize the acid.

  • Extract the product into an appropriate organic solvent.

  • Purify the product by column chromatography on silica gel.

Causality: Acid-catalyzed hydrolysis of the nitrile group proceeds through a protonated nitrilium ion intermediate, which is then attacked by water to form a carboxamide after tautomerization. Careful control of reaction conditions is crucial to prevent over-hydrolysis to the carboxylic acid.

Step 3: Formation of this compound

  • Dissolve the purified 3-aminooxolane-3-carboxamide in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Causality: The basic amino group is protonated by the strong acid (HCl) to form the corresponding ammonium salt. The use of anhydrous conditions is important to prevent the introduction of water, which could affect the stability and crystallinity of the final product. A similar procedure is described in a patent for the synthesis of (S)-3-amino-tetrahydro-furan-S-carboxylic acid-hydrochloride.[1]

Potential Biological Activities and Therapeutic Targets

The carboxamide functional group is a common feature in many biologically active molecules, including enzyme inhibitors and receptor ligands.[2][3][6] The structural similarity of this compound to known bioactive compounds suggests several potential therapeutic applications.

  • Anticancer Activity: Many carboxamide derivatives have demonstrated potent anticancer activity.[2][7] The amino and carboxamide groups can form key interactions with the active sites of kinases or other enzymes involved in cancer cell proliferation. For instance, pyrazole carboxamides have been investigated as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[7]

  • Antimicrobial Activity: Carboxamide-containing heterocycles have also been explored for their antibacterial and antifungal properties.[3][8] The ability of the molecule to mimic peptide bonds could allow it to interfere with essential bacterial or fungal enzymes.

  • Neurological Disorders: The tetrahydrofuran scaffold is present in molecules targeting the central nervous system. The polarity and hydrogen bonding capacity of this compound may allow it to interact with neurotransmitter receptors or transporters.

Future Directions and Research Recommendations

The therapeutic potential of this compound remains to be experimentally validated. The following steps are recommended for a comprehensive evaluation of this compound:

  • Chemical Synthesis and Characterization: The proposed synthetic route should be executed, and the final product should be fully characterized using modern analytical techniques (NMR, MS, IR, and elemental analysis).

  • In Vitro Biological Screening: The compound should be screened against a diverse panel of biological targets, including cancer cell lines, bacterial and fungal strains, and a selection of enzymes and receptors relevant to human diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the oxolane ring, the amino group, and the carboxamide will be crucial for optimizing potency and selectivity.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

While this compound is a relatively unexplored chemical entity, a prospective analysis based on the established chemistry and biology of related compounds suggests that it is a promising scaffold for drug discovery. Its straightforward synthesis, favorable physicochemical properties, and potential for diverse biological activities make it a compelling target for further investigation. This technical guide provides a solid foundation for researchers to embark on the exploration of this and similar molecules, with the ultimate goal of developing novel therapeutics for a range of human diseases.

References

  • PubChemLite. 3-aminooxane-3-carboxamide hydrochloride (C6H12N2O2). [Link]

  • PubChemLite. This compound (C5H10N2O2). [Link]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • PubChem. 3-Aminopropanamide hydrochloride | C3H9ClN2O | CID 22222288. [Link]

  • PMC. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. [Link]

  • LookChem. 3-Aminotetrahydrofuran. [Link]

  • AA Blocks. 1955557-29-5 | MFCD29763459 | 3-aminocyclobutane-1-carboxamide hydrochloride. [Link]

  • PubMed. Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • Google Patents.
  • PMC. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

Sources

An In-depth Technical Guide to the Chemical Safety and Handling of 3-Aminooxolane-3-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Precautionary Principle: A comprehensive review of publicly available safety literature reveals a notable absence of specific toxicological and detailed handling data for 3-Aminooxolane-3-carboxamide hydrochloride (CAS No. 1427380-19-5). In light of this data gap, this guide has been developed based on the precautionary principle. The recommendations herein are synthesized from the chemical properties of the substance, general safety protocols for amino acid derivatives and hydrochloride salts, and established best practices for handling fine organic chemical powders of unknown toxicity. All personnel handling this compound must treat it as potentially hazardous.

Chemical and Physical Identity

This compound is a cyclic amino acid derivative. Its structure, featuring a saturated oxolane (tetrahydrofuran) ring with both an amine and a carboxamide functional group attached to the same carbon, suggests it is a stable, non-volatile solid at room temperature. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource / Comment
IUPAC Name 3-aminooxolane-3-carboxamide;hydrochloridePubChem
CAS Number 1427380-19-5ChemScene[1]
Molecular Formula C₅H₁₁ClN₂O₂ChemScene[1]
Molecular Weight 166.61 g/mol ChemScene[1]
Appearance White to off-white solid (Assumed)General characteristic of similar compounds
Solubility Expected to be soluble in water.Hydrochloride salts of amines are typically water-soluble.[1]
Stability Stable under recommended storage conditions.[2]The hydrochloride salt form enhances stability.[1]
Boiling Point Data not available
Melting Point Data not available
Vapor Pressure Data not available (Expected to be negligible)

Hazard Identification and Risk Assessment

In the absence of specific toxicological data, a risk assessment must be conducted based on the potential hazards of its chemical class. As a cyclic amino acid analog and a hydrochloride salt, the primary hazards are anticipated to be skin and eye irritation, and potential respiratory irritation if inhaled as a dust.[3][4] The biological activity of many amino acid derivatives is potent, and therefore, systemic effects upon absorption cannot be ruled out.[5][][7]

Potential Health Effects:

  • Eye Contact: May cause serious eye irritation.[3][4] Fine powders can be abrasive and the chemical nature of hydrochloride salts can cause irritation upon contact with mucous membranes.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[3] Some individuals may develop allergic skin reactions.

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[8]

  • Ingestion: Harmful if swallowed.[9]

Hazard Classification (Anticipated):

Hazard ClassCategoryGHS Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation
(Single Exposure)
Acute Toxicity (Oral)4H302: Harmful if swallowed

Note: This classification is predictive and should be treated as a minimum precaution.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is crucial to minimize exposure. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.[8][10]

Engineering Controls
  • Ventilation: All handling of the solid compound should be performed in a well-ventilated area. A certified chemical fume hood is required when weighing or transferring the powder to prevent inhalation of dust.[11]

  • Containment: For procedures with a higher risk of generating dust, a glove box or powder containment hood should be used.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical.[10][12][13][14]

  • Eye and Face Protection: Chemical safety goggles that form a tight seal around the eyes are mandatory.[8][10] For operations with a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[10]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[8][12] Gloves should be inspected for integrity before each use and replaced regularly, or immediately if contaminated.[13]

    • Lab Coat: A buttoned, long-sleeved lab coat is required. For larger quantities, a chemical-resistant apron or coveralls should be considered.[10]

  • Respiratory Protection: If work cannot be conducted within a fume hood or other containment device, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary to prevent inhalation of dust.[8][12]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Task Assessment ppe_selection Select Appropriate PPE start->ppe_selection Identify Hazards don_ppe Don PPE Correctly ppe_selection->don_ppe Goggles, Gloves, Lab Coat conduct_work Conduct Work in Designated Area don_ppe->conduct_work decontamination Decontaminate & Doff PPE conduct_work->decontamination end Task Complete decontamination->end

Caption: Workflow for PPE selection and use.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

  • Stability: Hydrochloride salts of amino acids are generally stable but can be sensitive to moisture.[1] The compound is expected to be stable under normal laboratory conditions.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.[15][16][17][18][19]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16][17]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[17]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]

Spill Response

For any spill, the first priority is personal safety.

For a Small Spill (Solid):

  • Alert personnel in the immediate area.

  • Ensure proper PPE is worn (respirator, goggles, gloves, lab coat).

  • Gently sweep up the solid material, avoiding dust generation. Use a dustpan and brush or a HEPA-filtered vacuum.

  • Place the collected material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a mild detergent and water.

For a Large Spill:

  • Evacuate the area immediately.

  • Alert others and contact your institution's emergency response team.

  • Prevent entry into the contaminated area.

  • Allow only trained personnel with appropriate PPE to clean up the spill.

Spill_Response_Flowchart spill Spill Occurs assess Assess Spill Size & Hazard spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major don_ppe Don Appropriate PPE (incl. Respirator) small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate cleanup Gently Sweep/Contain Avoid Dust don_ppe->cleanup collect Collect in Labeled Hazardous Waste Container cleanup->collect decontaminate Decontaminate Area collect->decontaminate alert Alert Emergency Response Team evacuate->alert secure Secure Area alert->secure

Caption: Decision tree for spill response.

Disposal Considerations

Waste generated from this compound must be handled as hazardous chemical waste.

  • Waste Classification: As a halogenated organic compound, it should be collected in a designated "Halogenated Organic Waste" container.[11][20][21][22] Do not mix with non-halogenated waste.[22]

  • Container: Use a clearly labeled, sealed, and compatible container.

  • Procedure: All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

References

  • Unknown Chemical Exposure – Emergency Preparedness - Virginia Department of Health. (2025, October 2). Retrieved from [Link]

  • Chemical Exposure and Spill Response Procedures | New Mexico State University. (n.d.). Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Chemical Emergency Preparedness | American Red Cross. (n.d.). Retrieved from [Link]

  • Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • WorksafeGEAR. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Prabhu, G., et al. (2015). Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics. ChemInform.
  • PubMed. (n.d.). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. Retrieved from [Link]

  • PubMed. (2007). Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids. Retrieved from [Link]

  • PubMed. (1984). Adverse effects of excessive consumption of amino acids. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Thiamin Stability. Effect of Amino Acids and Related Compounds and of Thiamin Concentration. Retrieved from [Link]

  • PubMed. (1971). Amino acid intoxication. Retrieved from [Link]

  • PubMed. (n.d.). Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. Retrieved from [Link]

  • Htdchem. (2025, August 17). The Role of Amino Acid Derivatives in Drug Synthesis. Retrieved from [Link]

  • YouTube. (2024, November 14). Amino Acid Derivatives - Histamine, GABA, Niacin, Serotonin, Melatonin, Dopamine, Nor-Epi, Epi. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, December 13). Considerations for the genotoxicity assessment of middle size peptide drugs containing non-canonical amino acid residues. Retrieved from [Link]

  • MolecularCloud. (2023, September 13). What Are Cyclic Amino Acids and Their Applications? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Cyclic Amino Acid Derivatives | Request PDF. Retrieved from [Link]

Sources

3-Aminooxolane-3-carboxamide hydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminooxolane-3-carboxamide Hydrochloride for Researchers and Drug Development Professionals

As a novel small molecule with potential therapeutic applications, a thorough understanding of the physicochemical properties of this compound is paramount for its successful development. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the solubility and stability of this compound, offering both foundational knowledge and practical, field-proven methodologies. Our focus is on the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for robust characterization.

Compound Overview

Structure and Properties:

This compound is a small organic molecule with the chemical formula C₅H₁₁ClN₂O₂ and a molecular weight of 166.61 g/mol [1]. The structure features a central oxolane (tetrahydrofuran) ring, substituted with both an amino group and a carboxamide group at the 3-position. The hydrochloride salt form is typically used to enhance the compound's solubility and stability.

  • CAS Number: 1427380-19-5[1]

  • Molecular Formula: C₅H₁₁ClN₂O₂[1]

  • Molecular Weight: 166.61[1]

  • Predicted XlogP: -1.9[2]

The presence of polar functional groups, including the primary amine, the amide, and the ether oxygen in the oxolane ring, suggests that the compound is likely to be hydrophilic and exhibit good aqueous solubility. The hydrochloride salt further enhances this characteristic.

Solubility Profile

A comprehensive understanding of a compound's solubility is critical for everything from initial screening and formulation development to ensuring bioavailability. The solubility of this compound is expected to be influenced by the choice of solvent, pH, and temperature.

Aqueous and Organic Solvent Solubility

The general principle of "like dissolves like" dictates that polar compounds are more soluble in polar solvents, while non-polar compounds are more soluble in non-polar solvents. Given the polar nature of this compound, high solubility is anticipated in aqueous and polar organic solvents.

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

SolventSolvent TypePredicted Solubility (mg/mL)
WaterPolar Protic> 200
Phosphate Buffered Saline (PBS) pH 7.4Aqueous Buffer> 200
MethanolPolar Protic50 - 100
EthanolPolar Protic20 - 50
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 150
AcetonitrilePolar Aprotic5 - 10
Dichloromethane (DCM)Non-polar< 1
HexanesNon-polar< 0.1
Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of this compound.

Objective: To determine the solubility of the test compound in a range of pharmaceutically relevant solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS, Methanol, Ethanol, DMSO, Acetonitrile, DCM, Hexanes)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)[3][4]

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Preparation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid.

  • Quantification:

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound[3][5].

    • Prepare a calibration curve using standards of known concentrations to quantify the amount of dissolved compound.

Causality Behind Experimental Choices:

  • Using an excess of solid ensures that a saturated solution is formed, which is essential for determining the maximum solubility.

  • Equilibration for 24-48 hours allows the system to reach a thermodynamic equilibrium between the dissolved and undissolved solute.

  • Centrifugation is a critical step to separate the saturated solution from the excess solid, preventing artificially high solubility readings.

  • HPLC analysis provides a sensitive and specific method for quantifying the concentration of the dissolved compound, distinguishing it from any potential impurities or degradants[4].

Diagram 1: Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample_prep Sample Preparation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate on orbital shaker (24-48h at 25°C) prep2->equil1 sp1 Centrifuge to pellet solid equil1->sp1 sp2 Collect supernatant sp1->sp2 sp3 Dilute supernatant sp2->sp3 analysis1 HPLC analysis sp3->analysis1 analysis2 Quantify against calibration curve analysis1->analysis2

Caption: Workflow for determining the equilibrium solubility of a compound.

Stability Profile

Assessing the chemical stability of a drug candidate is a non-negotiable aspect of drug development. Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods[6][7]. These studies expose the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability[7][8].

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the molecule to an appropriate extent[9]. The International Council for Harmonisation (ICH) guidelines recommend stress testing under various conditions, including acid and base hydrolysis, oxidation, heat, and light[6].

Table 2: Hypothetical Forced Degradation Data for this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis1 M HCl24 hours80 °C15%3-Hydroxyoxolane-3-carboxylic acid
Base Hydrolysis1 M NaOH8 hours60 °C25%3-Hydroxyoxolane-3-carboxylic acid
Oxidation3% H₂O₂24 hoursRoom Temp10%N-oxide derivatives
Thermal (Solid)Dry Heat48 hours105 °C< 5%Minimal degradation
Photolytic (Solution)ICH Q1B Option 1N/ARoom Temp20%Various photoproducts

Potential Degradation Pathways:

  • Hydrolysis: The amide functional group is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the amide bond to form the corresponding carboxylic acid (3-Hydroxyoxolane-3-carboxylic acid) and ammonia.

  • Oxidation: The primary amine is a potential site for oxidation, which could lead to the formation of N-oxide derivatives or other oxidative degradation products[10].

  • Photodegradation: Exposure to light can induce complex degradation pathways, potentially involving free radical mechanisms that affect various parts of the molecule[9].

Experimental Protocol for Forced Degradation Studies

The following protocol provides a framework for conducting forced degradation studies on this compound.

Objective: To investigate the degradation pathways of the compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector[4]

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 80°C) and collect samples at various time points (e.g., 0, 4, 8, 24 hours).

    • Neutralize the samples with NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH.

    • Incubate at a suitable temperature (e.g., 60°C) and collect samples at various time points.

    • Neutralize the samples with HCl before analysis.

  • Oxidative Degradation:

    • Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%)[7][8].

    • Keep the solution at room temperature and collect samples at various time points.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in an oven (e.g., 105°C) for a specified period (e.g., 48 hours).

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[6].

    • Analyze the exposed solution and a dark control sample.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

Causality Behind Experimental Choices:

  • Harsh Conditions: The use of more severe conditions than those for accelerated stability testing is intentional to induce degradation and reveal potential degradation pathways in a shorter timeframe[7].

  • Time Points: Collecting samples at multiple time points allows for the monitoring of the degradation kinetics.

  • Neutralization: Neutralizing acidic and basic samples before HPLC analysis is crucial to prevent damage to the column and ensure accurate chromatographic separation.

  • Stability-Indicating Method: The analytical method must be able to separate the parent compound from all degradation products, ensuring that the assay is specific for the intact drug[4].

Diagram 2: Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis acid Acid Hydrolysis (1M HCl, 80°C) sampling Collect samples at time points acid->sampling base Base Hydrolysis (1M NaOH, 60°C) base->sampling oxidation Oxidation (3% H₂O₂, RT) oxidation->sampling thermal Thermal (Solid, 105°C) thermal->sampling photo Photolytic (ICH Q1B) photo->sampling quenching Neutralize/Quench reaction sampling->quenching hplc Stability-Indicating HPLC-PDA/MS quenching->hplc analysis Quantify parent drug & identify degradants hplc->analysis

Caption: Workflow for conducting forced degradation studies.

Summary and Recommendations

This guide provides a comprehensive overview of the key physicochemical properties of this compound, with a focus on solubility and stability. The provided protocols are designed to be robust and self-validating, offering a solid foundation for further development of this compound.

Key Recommendations:

  • Formulation Development: The high aqueous solubility of the hydrochloride salt suggests that simple aqueous-based formulations are likely to be feasible. For non-aqueous formulations, DMSO and polar protic solvents like methanol and ethanol are viable options.

  • Analytical Method Development: A robust, stability-indicating HPLC method is essential for all stages of development. The forced degradation studies outlined here are the first step in developing and validating such a method.

  • Storage and Handling: Based on preliminary information and the nature of the compound, it is recommended to store this compound in well-sealed containers at 2-8°C, protected from light[1]. Long-term stability studies under various climatic zone conditions should be initiated as per ICH guidelines[11][12][13].

By systematically evaluating the solubility and stability of this compound, researchers and drug development professionals can build a strong foundation for its successful advancement from a promising molecule to a potential therapeutic agent.

References

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • forced degradation study: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2012). BioPharm International. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Avomeen. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical Analysis. [Link]

  • Guideline on stability testing: stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2003). European Medicines Agency. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • 3-aminooxane-3-carboxamide hydrochloride. (n.d.). PubChem. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. (n.d.). Food and Drug Administration. [Link]

  • Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. (2014). ResearchGate. [Link]

  • Regulation of stability studies to enhance the efficiency of drug registrations to regulatory authorities. (2014). Archives of Pharmacy Practice. [Link]

  • HPLC method for identification and quantification of three active substances in a dermatological preparation – Viosept ointment. (2011). Acta Poloniae Pharmaceutica. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • Analytical methods for therapeutic drug monitoring and toxicology. (n.d.). John Wiley & Sons. [Link]

  • Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. (2015).
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). OSTI.GOV. [Link]

  • Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography. (2021). ClinMed International Library. [Link]

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 3-Aminooxolane-3-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic design of molecular scaffolds that offer both novel chemical space and advantageous physicochemical properties is paramount. 3-Aminooxolane-3-carboxamide hydrochloride emerges as a compound of significant interest, not from a history of extensive biological investigation, but from the inherent potential embedded within its unique trifecta of structural motifs: a central oxolane ring, a constrained α-amino acid framework, and a terminal carboxamide. This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth perspective on the latent research applications of this compound. By deconstructing its architectural components, we will explore its promise as a versatile building block for creating sophisticated molecular entities. This document will serve as a roadmap for hypothesizing and investigating its utility in peptidomimetics, as a scaffold for diversity-oriented synthesis, and in the development of novel enzyme inhibitors and receptor modulators, thereby providing a scientifically grounded framework for its future exploration.

Introduction: The Strategic Value of a Constrained Scaffold

While specific biological data for this compound is not yet prevalent in public-domain research, its molecular architecture presents a compelling case for its potential as a valuable tool in medicinal chemistry. The molecule is an α,α-disubstituted amino acid, a class of compounds known for imparting conformational rigidity. This constrained nature is a highly sought-after feature in drug design, as it can lock a molecule into a bioactive conformation, potentially leading to enhanced potency, selectivity, and metabolic stability.[1][2][3][4]

This guide will dissect the constituent parts of this compound to build a foundational understanding of its potential applications. We will explore the significance of the oxolane ring as a privileged heterocyclic system, the role of the α,α-disubstituted amino acid core in creating conformationally restricted peptides and small molecules, and the function of the carboxamide group in molecular interactions.

Deconstruction of a Promising Scaffold: Key Structural Features

The potential of this compound as a research tool can be best understood by examining its three primary structural components.

The Oxolane (Tetrahydrofuran) Ring: A Privileged Heterocycle

The oxolane, or tetrahydrofuran (THF), ring is a five-membered cyclic ether that is a recurring motif in a number of FDA-approved pharmaceuticals.[5][6][7] Its inclusion in drug candidates is often a strategic choice to improve physicochemical properties. The THF ring is known to:

  • Enhance Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility.

  • Improve Metabolic Stability: The cyclic nature and the C-O bonds can be more resistant to metabolic degradation compared to more flexible alkyl chains.

  • Provide a Rigid Scaffold: The ring system offers a structurally defined anchor point for appending other functional groups in a specific spatial orientation.[8][9]

The presence of the oxolane ring in this compound suggests that derivatives of this compound may possess favorable pharmacokinetic properties, making it an attractive starting point for drug discovery programs.[5][10]

The α,α-Disubstituted Amino Acid Core: Inducing Conformational Constraint

This compound is a non-natural, cyclic α,α-disubstituted amino acid. The replacement of the α-hydrogen with a cyclic substituent dramatically restricts the rotational freedom around the N-Cα and Cα-C bonds.[2] This has profound implications for its use in peptidomimetics and small molecule design.

  • Stabilization of Secondary Structures: When incorporated into a peptide sequence, these constrained amino acids can induce and stabilize specific secondary structures like β-turns and helices.[2]

  • Increased Potency and Selectivity: By locking a peptide or small molecule into its bioactive conformation, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity and selectivity.[1][11]

  • Enhanced Proteolytic Stability: The steric hindrance provided by the α,α-disubstitution can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based therapeutics.[3]

The structure of this compound makes it an excellent candidate for use as a proline surrogate or as a building block for creating novel peptide and non-peptide scaffolds with predictable and stable three-dimensional structures.[4]

The Carboxamide Moiety: A Key Pharmacophore

The carboxamide functional group is one of the most common and important pharmacophores in medicinal chemistry.[12] It is a versatile functional group that can engage in a variety of non-covalent interactions with biological targets.

  • Hydrogen Bonding: The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor.

  • Scaffold for Further Derivatization: The primary amide can be readily modified to secondary or tertiary amides, allowing for the exploration of a wide range of chemical space through combinatorial chemistry approaches.

The presence of the carboxamide in this compound provides a crucial point of interaction with biological targets and a convenient handle for chemical modification.

Potential Research Applications and Experimental Workflows

Based on the structural features discussed, we can hypothesize several promising research applications for this compound. For each application, a general experimental workflow is proposed for initial investigation.

Peptidomimetics and the Design of Constrained Peptides

The most immediate application of this compound is as a building block for the synthesis of conformationally constrained peptides.

Hypothesis: Incorporation of the 3-aminooxolane-3-carboxamide moiety into a bioactive peptide sequence will result in analogues with enhanced biological activity, selectivity, and stability.

Experimental Workflow:

  • Peptide Synthesis: Synthesize a series of peptide analogues where a specific amino acid residue (e.g., proline or alanine) in a known bioactive peptide is replaced with the 3-aminooxolane-3-carboxamide core.

  • Structural Analysis: Use techniques such as NMR and circular dichroism to determine the solution-state conformation of the modified peptides and confirm the induction of a constrained structure.

  • In Vitro Bioassays: Evaluate the biological activity of the new peptides in relevant in vitro assays (e.g., receptor binding assays, enzyme inhibition assays).

  • Stability Studies: Assess the stability of the modified peptides in the presence of proteases and in serum to determine if the conformational constraint translates to increased metabolic stability.

G cluster_0 Peptidomimetic Design Workflow Bioactive_Peptide Known Bioactive Peptide Synthesis Solid-Phase Peptide Synthesis (Incorporate Topic Compound) Bioactive_Peptide->Synthesis Modified_Peptide Constrained Peptide Analogue Synthesis->Modified_Peptide Structural_Analysis Conformational Analysis (NMR, CD) Modified_Peptide->Structural_Analysis Bioassay In Vitro Bioassay (Binding, Activity) Modified_Peptide->Bioassay Stability_Assay Proteolytic Stability Assay Modified_Peptide->Stability_Assay Lead_Candidate Lead Candidate with Improved Properties Bioassay->Lead_Candidate Stability_Assay->Lead_Candidate

Caption: Workflow for developing constrained peptide analogues.

Scaffold for Diversity-Oriented Synthesis

The 3-aminooxolane-3-carboxamide core can serve as a central scaffold for the creation of diverse small molecule libraries. The amino and carboxamide groups provide two points for chemical modification.

Hypothesis: A combinatorial library based on the 3-aminooxolane-3-carboxamide scaffold will yield novel small molecules with a wide range of biological activities.

Experimental Workflow:

  • Library Synthesis: Starting with this compound, perform parallel synthesis to introduce a variety of substituents on the amino and carboxamide groups.

  • High-Throughput Screening (HTS): Screen the resulting library against a panel of biological targets (e.g., kinases, proteases, GPCRs) using HTS assays.

  • Hit Identification and Validation: Identify active compounds ("hits") from the primary screen and confirm their activity in secondary, more specific assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesize additional analogues of the validated hits to establish a clear SAR and optimize for potency and selectivity.

G cluster_1 Diversity-Oriented Synthesis & Screening Scaffold 3-Aminooxolane-3-carboxamide Hydrochloride Library_Synthesis Parallel Synthesis (Diverse Building Blocks) Scaffold->Library_Synthesis Compound_Library Small Molecule Library Library_Synthesis->Compound_Library HTS High-Throughput Screening (Multiple Targets) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Validation Hit Validation & SAR Hit_Identification->Hit_Validation Lead_Compound Novel Lead Compound Hit_Validation->Lead_Compound

Caption: Workflow for scaffold-based drug discovery.

Development of Enzyme Inhibitors and Receptor Modulators

The rigid, three-dimensional structure of the 3-aminooxolane-3-carboxamide core makes it an attractive starting point for the design of molecules that can fit into the well-defined binding pockets of enzymes and receptors.

Hypothesis: Derivatives of 3-Aminooxolane-3-carboxamide can be designed to act as potent and selective inhibitors of specific enzymes or modulators of receptors.

Experimental Workflow:

  • Target Selection and In Silico Modeling: Choose a biological target with a known crystal structure. Use computational docking studies to predict how derivatives of the 3-aminooxolane-3-carboxamide scaffold might bind to the active site or allosteric sites.

  • Rational Synthesis: Based on the modeling results, synthesize a focused library of compounds designed to optimize interactions with the target.

  • Biochemical and Cellular Assays: Test the synthesized compounds in biochemical assays to determine their effect on the target's activity. Follow up with cell-based assays to confirm their activity in a more biologically relevant context.

  • Mechanism of Action Studies: For active compounds, perform further studies to elucidate their mechanism of action (e.g., competitive vs. non-competitive inhibition).

Physicochemical and Synthetic Considerations

A summary of the key physicochemical properties of the core structure is provided below.

PropertyValue / CharacteristicSignificance in Drug Discovery
Molecular Weight 166.61 g/mol (as hydrochloride)Low molecular weight, good starting point for "rule of five" compliance.
LogP (predicted) -0.9887Indicates high hydrophilicity, which is favorable for solubility but may need to be balanced for membrane permeability.
Topological Polar Surface Area (TPSA) 78.34 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 2Provides opportunities for strong interactions with biological targets.
Hydrogen Bond Acceptors 3Enhances solubility and target binding potential.
Rotatable Bonds 1Low number of rotatable bonds indicates conformational rigidity, which is desirable for reducing the entropic penalty of binding.

Data sourced from commercial supplier technical data sheets.

The synthesis of derivatives from this compound is expected to be straightforward using standard amide coupling and N-alkylation/acylation chemistries, allowing for the rapid generation of analogues for biological testing.

Conclusion and Future Directions

This compound represents a largely untapped resource for medicinal chemists and drug discovery scientists. While direct biological data is scarce, a thorough analysis of its structural components reveals immense potential. Its rigid, oxolane-containing α,α-disubstituted amino acid core, combined with a readily modifiable carboxamide handle, makes it a prime candidate for the development of novel peptidomimetics, diverse small molecule libraries, and targeted enzyme inhibitors or receptor modulators. The favorable predicted physicochemical properties further enhance its appeal as a foundational scaffold for new therapeutic agents. It is our hope that this technical guide will stimulate further investigation into this promising, yet under-explored, chemical entity and pave the way for its application in addressing current challenges in human health.

References

  • Reissmann, S. (2004). Development of conformationally restricted analogues of bradykinin and somatostatin using constrained amino acids and different types of cyclization. Current Medicinal Chemistry, 11(23), 3145-3164. Available at: [Link]

  • Sani, M., & Belvisi, L. (2020). Synthetic approaches to heterocyclic α,α-disubstituted amino acids. Organic & Biomolecular Chemistry, 18(2), 189-206. Available at: [Link]

  • Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Available at: [Link]

  • Ghosh, A. K., & Osswald, H. L. (2009). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 1(4), 733-750. Available at: [Link]

  • Li, Y., et al. (2021). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Mini-Reviews in Medicinal Chemistry, 21(14), 1884-1902. Available at: [Link]

  • R Discovery. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available at: [Link]

  • ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available at: [Link]

  • Marsault, E., & Peterson, M. L. (2011). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Medicinal Chemistry Letters, 2(3), 197-202. Available at: [Link]

  • Mlynarczyk, D. T., & Schepartz, A. (2002). Synthesis of Conformationally Constrained Analogues of Bioactive Amino Acids Based on Asymmetric Cyclopropanation. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(6-7), 1695-1698. Available at: [Link]

  • Franzyk, H., & Nielsen, B. (2003). The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism. Bioorganic & Medicinal Chemistry, 11(22), 4841-4851. Available at: [Link]

  • Zhang, Y., et al. (2023). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008). Google Patents.
  • Jamison, C. R., et al. (2022). Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls. Journal of the American Chemical Society, 144(35), 16048-16056. Available at: [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Available at: [Link]

  • Guangzhou Kangyang Chemical Co., Ltd. (2023). Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Aminooxolane-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-Aminooxolane-3-carboxamide hydrochloride, a key building block in medicinal chemistry. The synthesis is presented as a multi-step process commencing from readily available starting materials. This guide emphasizes the rationale behind the selection of reagents and reaction conditions, ensuring a robust and reproducible procedure. Safety precautions and characterization methods are also detailed to ensure the integrity of the final product.

Introduction

This compound is a valuable scaffold in the design of novel therapeutic agents. The presence of a stereocenter and multiple functional groups allows for diverse chemical modifications, making it an attractive starting point for the development of new drugs. This guide outlines a plausible and robust synthetic route to this compound, drawing upon established methodologies for the synthesis of related tetrahydrofuran derivatives and amide bond formation.

Overall Synthetic Scheme

The proposed synthesis of this compound is a multi-step process that can be conceptually broken down into the formation of the core oxolane ring system, introduction of the amino and carboxamide functionalities at the 3-position, and final salt formation.

A Starting Material (e.g., a suitable protected 3-oxo-oxolane-3-carboxylate) B Introduction of Amino Group (e.g., Strecker or Bucherer-Bergs reaction) A->B C Formation of Carboxamide (Amidation of the carboxylic acid) B->C D Deprotection C->D E Salt Formation (Treatment with HCl) D->E F Final Product 3-Aminooxolane-3-carboxamide hydrochloride E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a proposed synthetic route based on analogous chemical transformations found in the literature.[1][2][3]

Part 1: Synthesis of a Protected 3-Amino-3-cyanooxolane Precursor

This initial step focuses on establishing the key C-N bond at the 3-position of the oxolane ring. A plausible approach is a variation of the Strecker synthesis on a suitable ketone precursor.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Notes
Tetrahydrofuran-3-one86.091.09Starting material
Sodium Cyanide (NaCN)49.011.595Highly Toxic! Handle with extreme care.
Ammonium Chloride (NH₄Cl)53.491.527
Boc Anhydride ((Boc)₂O)218.250.95Amino protecting group
Methanol (MeOH)32.040.792Solvent
Dichloromethane (DCM)84.931.33Solvent
Water (H₂O)18.021.00

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium chloride (1.2 eq.) in water, followed by the addition of sodium cyanide (1.1 eq.). Caution: NaCN is extremely toxic. Use appropriate personal protective equipment (PPE) and handle only in a certified fume hood.

  • Cool the solution to 0 °C in an ice bath.

  • Add Tetrahydrofuran-3-one (1.0 eq.) dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, add Boc anhydride (1.2 eq.) and continue stirring for another 12 hours.

  • Extract the reaction mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected 3-amino-3-cyanooxolane.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Hydrolysis of the Nitrile to a Carboxamide

The cyano group is selectively hydrolyzed to the corresponding primary amide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Notes | | :--- | :--- | | Protected 3-amino-3-cyanooxolane | - | From Part 1 | | Hydrogen Peroxide (H₂O₂) (30% aq. solution) | 34.01 | Oxidizing agent | | Potassium Carbonate (K₂CO₃) | 138.21 | Base | | Dimethyl Sulfoxide (DMSO) | 78.13 | Solvent |

Procedure:

  • Dissolve the protected 3-amino-3-cyanooxolane (1.0 eq.) in DMSO.

  • Add potassium carbonate (0.5 eq.) to the solution.

  • Slowly add 30% hydrogen peroxide (5.0 eq.) dropwise while maintaining the temperature below 30 °C with a water bath.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a protected 3-aminooxolane-3-carboxamide, can be purified by recrystallization or column chromatography.

Part 3: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Notes | | :--- | :--- | | Protected 3-aminooxolane-3-carboxamide | - | From Part 2 | | Hydrochloric Acid (HCl) in 1,4-Dioxane (4 M) | 36.46 | Deprotecting agent and salt formation | | Diethyl Ether (Et₂O) | 74.12 | For precipitation |

Procedure:

  • Dissolve the protected 3-aminooxolane-3-carboxamide (1.0 eq.) in a minimal amount of 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 4 M solution of HCl in 1,4-dioxane (3.0 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours. A precipitate should form.

  • Add diethyl ether to the mixture to ensure complete precipitation of the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white or off-white solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[4]

  • Purity Assessment (HPLC): To determine the purity of the final compound.[4]

Safety and Handling

  • Sodium Cyanide: Extremely toxic by inhalation, ingestion, and skin contact. Always handle in a well-ventilated fume hood with appropriate PPE, including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • All other reagents should be handled in accordance with standard laboratory safety procedures.

Discussion

The presented synthetic route offers a logical and feasible approach to this compound. The choice of the Boc protecting group for the amine is strategic due to its stability under the conditions of nitrile hydrolysis and its facile removal under acidic conditions. The hydrolysis of the nitrile to the amide using hydrogen peroxide in a basic medium is a well-established and selective method.

It is important to note that optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, may be necessary to maximize the yield and purity of the final product. The stereochemistry at the 3-position is not controlled in this proposed synthesis, and the final product will be a racemic mixture. For the synthesis of a specific enantiomer, a stereoselective synthetic route, potentially starting from a chiral precursor, would be required.[1][5]

References

  • CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents.
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents.
  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents.
  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF - ResearchGate. Available at: [Link]

Sources

Chiral Synthesis of 3-Aminooxolane-3-carboxamide Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chiral synthesis of 3-Aminooxolane-3-carboxamide hydrochloride, a valuable building block in modern drug discovery. As a conformationally constrained α,α-disubstituted amino acid derivative, this molecule holds significant potential for the development of novel therapeutics with improved pharmacological profiles. This document outlines a strategic approach to its asymmetric synthesis, focusing on the well-established Strecker reaction, adapted for a cyclic ketone substrate. We delve into the mechanistic underpinnings of the key stereoselective step, provide a detailed, step-by-step experimental protocol, and discuss methods for purification and characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Introduction: The Significance of Conformational Constraint in Drug Design

The three-dimensional structure of a drug molecule is paramount to its biological activity.[1] The concept of "chiral switching," converting a racemic mixture into a single enantiomer, has become a cornerstone of modern pharmaceutical development, often leading to drugs with improved efficacy, safety, and pharmacokinetic properties.[2][3][4][5] Beyond simple chirality, the incorporation of conformational constraints into a molecule's scaffold is a powerful strategy in drug design.[6][7][8] By reducing the number of accessible conformations, researchers can pre-organize a ligand for optimal binding to its biological target, potentially leading to enhanced potency and selectivity.[8][9]

This compound is a prime example of a conformationally restricted amino acid analog. The oxolane (tetrahydrofuran) ring system imparts a significant degree of rigidity, making it an attractive scaffold for mimicking peptide turns or for presenting pharmacophoric elements in a defined spatial orientation.[6][9] Such constrained amino acids have been successfully incorporated into a variety of therapeutic agents, including anticoagulants and antidiabetic drugs.[9] The quaternary stereocenter at the 3-position further enhances its utility as a building block for complex molecular architectures.

This guide focuses on a robust and adaptable method for the enantioselective synthesis of this important molecule, providing a foundation for its application in medicinal chemistry programs.

Strategic Approach: Asymmetric Strecker Synthesis

The construction of the quaternary α-amino acid core of 3-Aminooxolane-3-carboxamide presents a significant synthetic challenge. Among the various methods for the asymmetric synthesis of amino acids, the Strecker synthesis offers a versatile and convergent approach.[10][11][12][13] The classical Strecker reaction involves the one-pot, three-component condensation of a ketone, an amine source (like ammonia), and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[10][11]

For a stereocontrolled synthesis, a chiral element must be introduced. This can be achieved through the use of a chiral auxiliary, a chiral catalyst, or by enzymatic resolution. This protocol will focus on a chiral auxiliary-mediated approach, which provides a reliable and scalable method for establishing the desired stereochemistry.

The overall synthetic strategy is depicted in the workflow below:

Synthesis_Workflow A Tetrahydrofuran-3-one D Chiral α-Aminonitrile A->D Asymmetric Strecker Reaction B Chiral Amine (Auxiliary) B->D C Cyanide Source C->D F Chiral α-Amino Amide D->F Partial Nitrile Hydrolysis E Controlled Hydrolysis H 3-Aminooxolane-3-carboxamide Hydrochloride F->H Deprotection & Salt Formation G Auxiliary Removal & HCl Salt Formation

Caption: General workflow for the chiral synthesis of this compound.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the chiral synthesis of this compound, starting from commercially available tetrahydrofuran-3-one.

Materials and Reagents
ReagentGradeSupplier
Tetrahydrofuran-3-one≥98%Sigma-Aldrich
(R)-(+)-α-Methylbenzylamine≥99%Sigma-Aldrich
Sodium Cyanide (NaCN)≥98%Sigma-Aldrich
Acetic Acid (Glacial)ACS GradeFisher Scientific
MethanolAnhydrousAcros Organics
Diethyl EtherAnhydrousFisher Scientific
Sulfuric AcidConcentrated (98%)J.T. Baker
Hydrochloric Acid4M in DioxaneSigma-Aldrich
Sodium BicarbonateACS GradeEMD Millipore
Magnesium SulfateAnhydrousFisher Scientific

Safety Precaution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. In case of contact, seek immediate medical attention.

Protocol 1: Asymmetric Strecker Reaction

This protocol describes the formation of the chiral α-aminonitrile intermediate.

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrofuran-3-one (1.0 eq) and anhydrous methanol (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add (R)-(+)-α-methylbenzylamine (1.05 eq) dropwise over 10 minutes.

  • Stir the mixture at 0 °C for 30 minutes to facilitate imine formation.

  • In a separate beaker, dissolve sodium cyanide (1.2 eq) in a minimal amount of cold water and add glacial acetic acid (1.2 eq). Caution: HCN is evolved.

  • Slowly add the cyanide solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by pouring it into a separatory funnel containing 100 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude chiral α-aminonitrile.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 10-40% ethyl acetate in hexanes) to afford the diastereomerically enriched product.

Protocol 2: Controlled Nitrile Hydrolysis to the Amide

This protocol details the selective hydrolysis of the nitrile to the corresponding carboxamide.[14][15][16][17][18]

  • To a 100 mL round-bottom flask, add the purified chiral α-aminonitrile (1.0 eq) and concentrated sulfuric acid (5.0 eq) at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral α-amino amide.

  • The crude product can be purified by recrystallization or flash column chromatography if necessary.

Protocol 3: Auxiliary Removal and Hydrochloride Salt Formation

This final step involves the removal of the chiral auxiliary and the formation of the target hydrochloride salt.

  • Dissolve the chiral α-amino amide (1.0 eq) in methanol (20 mL).

  • Transfer the solution to a hydrogenation vessel.

  • Add Palladium on carbon (10 wt. %, 0.1 eq) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting free amine in a minimal amount of anhydrous diethyl ether.

  • Add a 4M solution of HCl in dioxane dropwise with stirring until precipitation is complete.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.

Data Presentation and Characterization

The following table summarizes the expected yields and key characterization data for the intermediates and the final product.

CompoundExpected Yield (%)Key Characterization Data
Chiral α-Aminonitrile75-85¹H NMR, ¹³C NMR, HRMS, Chiral HPLC for d.r.
Chiral α-Amino Amide80-90¹H NMR, ¹³C NMR, HRMS
3-Aminooxolane-3-carboxamide HCl85-95 (from amide)¹H NMR, ¹³C NMR, HRMS, Chiral HPLC for e.e.

¹H NMR (400 MHz, D₂O) of this compound (Expected): δ 4.10-3.95 (m, 4H, -CH₂-O-CH₂-), 2.50-2.30 (m, 2H, -CH₂-C(NH₂)(CONH₂)-).

Chiral HPLC Analysis: The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC analysis. A suitable column (e.g., Chiralcel OD-H) and mobile phase (e.g., hexanes/isopropanol with a small amount of diethylamine) should be optimized to achieve baseline separation of the enantiomers.

Mechanistic Insights: The Role of the Chiral Auxiliary

The stereochemical outcome of the Strecker reaction is determined by the facial selectivity of the nucleophilic attack of the cyanide ion on the iminium intermediate. The chiral auxiliary, in this case, (R)-(+)-α-methylbenzylamine, directs this attack to one face of the prochiral iminium ion.[19]

Stereocontrol_Mechanism cluster_0 Iminium Ion Formation cluster_1 Diastereoselective Cyanide Attack Ketone Tetrahydrofuran-3-one Iminium Chiral Iminium Ion Ketone->Iminium Auxiliary (R)-α-Methylbenzylamine Auxiliary->Iminium Iminium_ion Chiral Iminium Ion TransitionState Sterically Hindered Transition State Iminium_ion->TransitionState Less Favored Attack Aminonitrile Diastereomerically Enriched α-Aminonitrile Iminium_ion->Aminonitrile Favored Attack from Less Hindered Face Cyanide CN⁻ Cyanide->TransitionState Cyanide->Aminonitrile

Caption: Mechanism of stereocontrol in the asymmetric Strecker reaction.

The bulky phenyl group of the chiral auxiliary effectively blocks one face of the iminium ion, forcing the incoming cyanide nucleophile to attack from the less sterically hindered face. This results in the preferential formation of one diastereomer of the α-aminonitrile. The subsequent steps of the synthesis are designed to preserve this newly established stereocenter.

Conclusion

The protocol outlined in this application note provides a reliable and stereocontrolled route to this compound. The use of a chiral auxiliary in the key Strecker reaction allows for the efficient establishment of the quaternary stereocenter. This versatile building block can be utilized in various drug discovery programs aimed at developing novel therapeutics with improved pharmacological properties. The principles and techniques described herein are adaptable and can serve as a foundation for the synthesis of other chiral α,α-disubstituted amino acids.

References

  • Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. PubMed.
  • Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Synthesis of a conformationally constrained δ-amino acid building block. PubMed.
  • Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed.
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Chiral auxiliary. Wikipedia.
  • Strecker amino acid synthesis. Wikipedia.
  • Chiral Synthesis of 3-Amino-1-(furan-3-yl)
  • Strecker Synthesis. NROChemistry.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Thiourea-Catalyzed Enantioselective Cyanosilyl
  • Strecker Synthesis. Organic Chemistry Portal.
  • Catalytic Enantioselective Addition to Imines. University of Tokyo.
  • Scaleable catalytic asymmetric Strecker syntheses of unn
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC.
  • Enantioselective Amino- and Oxycyanation of Alkenes via Organic Photoredox and Copper C
  • Emerging Applications of Chiral Switching in Drug Discovery and Development. JOCPR.
  • Synthesis of chiral tetrahydrofuran derivatives.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids.
  • The Significance of Chirality in Drug Design and Development. PMC.
  • 21.5. Hydrolysis of nitriles. Lumen Learning.
  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange.
  • Chiral Drugs: An Overview. PMC.
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central.

Sources

Application Notes & Protocols: Leveraging 3-Aminooxolane-3-carboxamide Hydrochloride as a Novel Scaffold in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antiviral Scaffolds

The landscape of antiviral drug discovery is in a perpetual state of advancement, driven by the emergence of novel viral threats and the evolution of drug-resistant strains.[1][2][3] A cornerstone of modern medicinal chemistry is the identification and optimization of "privileged scaffolds" – core molecular structures that can be systematically modified to generate libraries of compounds with therapeutic potential.[4][5][6] This guide focuses on the prospective application of 3-Aminooxolane-3-carboxamide hydrochloride, a unique heterocyclic compound, as a foundational scaffold for the development of next-generation antiviral agents.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential of this scaffold. We will detail the strategic rationale, experimental workflows, and key decision-making processes, from initial hit identification through to lead optimization.

Part 1: Strategic Framework for Scaffold-Based Antiviral Discovery

The central hypothesis is that the 3-Aminooxolane-3-carboxamide core can serve as a versatile scaffold for presenting chemical functionalities in a specific spatial orientation to interact with viral or host-cell targets essential for viral replication.[8][9] The drug design process is an iterative cycle of design, synthesis, and testing.

Logical Workflow for Antiviral Drug Discovery

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Scaffold Selection: 3-Aminooxolane-3-carboxamide HCl B Library Synthesis: Diversity-Oriented Synthesis A->B C High-Throughput Screening (HTS) (Biochemical & Cell-Based Assays) B->C D Hit Confirmation & Validation C->D Identify 'Hits' E Preliminary SAR Studies D->E F Initial ADME/Tox Profiling E->F G Iterative Medicinal Chemistry (Structure-Activity Relationship) F->G Select 'Lead Series' H In-depth ADME/Tox & Pharmacokinetics G->H I In Vivo Efficacy Studies H->I J Preclinical Candidate Selection I->J

Caption: Iterative workflow for scaffold-based antiviral drug discovery.

Part 2: Experimental Protocols & Methodologies

Initial Screening: Identifying Antiviral 'Hits'

The first step is to screen a library of derivatives based on the 3-Aminooxolane-3-carboxamide scaffold to identify compounds with antiviral activity. This is typically achieved through high-throughput screening (HTS) using both biochemical and cell-based assays.[10][11][12]

Protocol 2.1.1: High-Throughput Cell-Based Cytopathic Effect (CPE) Reduction Assay

This assay is a robust method to screen for compounds that protect host cells from virus-induced death.[13][14]

Objective: To identify compounds that inhibit virus-induced cell death.

Materials:

  • Host cell line susceptible to the target virus (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza).

  • Target virus stock with a known titer.

  • 384-well clear-bottom cell culture plates.

  • Compound library derived from the 3-Aminooxolane-3-carboxamide scaffold, dissolved in DMSO.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Automated liquid handlers and plate readers.

Procedure:

  • Cell Seeding: Seed host cells into 384-well plates at a pre-optimized density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Addition: Add compounds from the library to the plates to achieve a final screening concentration (e.g., 10 µM). Include controls: no-virus (100% viability), virus-only (0% viability), and a known antiviral drug as a positive control.

  • Virus Infection: Infect the cells with the target virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound. "Hits" are typically defined as compounds that show a statistically significant level of protection (e.g., >50% CPE inhibition) with low cytotoxicity.

Hit Confirmation and Secondary Assays

Hits from the primary screen must be validated to confirm their activity and rule out false positives.[15]

Protocol 2.2.1: Virus Yield Reduction Assay

This assay directly quantifies the amount of infectious virus produced by infected cells in the presence of the compound.[13]

Objective: To confirm the antiviral activity of hit compounds by measuring the reduction in viral progeny.

Procedure:

  • Perform a similar experimental setup as the CPE assay (Protocol 2.1.1) in a 96-well format.

  • After the incubation period, collect the cell culture supernatant.

  • Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[13][16]

  • Active compounds should demonstrate a dose-dependent reduction in the viral titer compared to the untreated virus control.

Decision Pathway for Hit Validation

G A Primary HTS Hit (>50% CPE Inhibition) B Dose-Response Curve (Calculate EC50 & CC50) A->B C Virus Yield Reduction Assay B->C Potent & Selective? F Discard (False Positive or Too Toxic) B->F Not Potent or Selective D Biochemical Assay (If Target is Known) C->D Confirmed Activity? C->F No Activity E Confirmed Hit (Proceed to Hit-to-Lead) D->E Target Engagement? D->F No Target Engagement

Caption: A decision tree for validating primary screening hits.

Lead Optimization: Enhancing Potency and Drug-like Properties

Once a promising hit series is confirmed, the lead optimization phase begins. This involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and ADME/Tox properties.[17][18][19]

Table 1: Key Parameters in Lead Optimization

ParameterGoalRationale
Potency (EC50) Decrease (nM range)Higher potency means a lower dose is required, reducing the risk of off-target effects.
Selectivity Index (SI) Increase (>100)The ratio of cytotoxicity (CC50) to antiviral potency (EC50). A high SI indicates the compound is toxic to the virus at concentrations far below those toxic to the host cell.
Metabolic Stability High (t½ > 30 min in liver microsomes)A compound that is not rapidly metabolized will have a longer duration of action in the body.[20]
Aqueous Solubility High (>50 µM)Good solubility is crucial for absorption and formulation.[21]
Permeability High (e.g., in Caco-2 assays)The ability to cross cell membranes is essential for reaching intracellular targets.[20][22]
Off-Target Effects MinimalScreening against a panel of common off-targets (e.g., hERG, CYPs) minimizes safety risks.[21][23]

Protocol 2.3.1: In Vitro ADME/Tox Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology properties is critical to avoid late-stage failures.[20][24][25]

Objective: To evaluate the drug-like properties of lead candidates.

Common Assays:

  • CYP450 Inhibition Assay: To assess the potential for drug-drug interactions.[21]

  • Plasma Protein Binding Assay: To determine the fraction of the compound that is free to exert its pharmacological effect.

  • hERG Inhibition Assay: To evaluate the risk of cardiotoxicity.

  • Kinetic Solubility Assay: To measure thermodynamic and kinetic solubility.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): A non-cell-based method to predict passive membrane permeability.

These assays are typically run in a high-throughput format, and the data is used to guide the next round of chemical synthesis.[23]

Part 3: Mechanistic Insights and Resistance Profiling

Understanding how an antiviral compound works is crucial. Time-of-addition assays can help pinpoint the stage of the viral lifecycle that is inhibited (e.g., entry, replication, egress).[13] If a specific viral enzyme is the target (e.g., polymerase, protease), biochemical assays using the purified protein can confirm direct inhibition.[26][27]

Furthermore, it is essential to assess the potential for the virus to develop resistance. This is done by passaging the virus in the presence of sub-lethal concentrations of the compound and sequencing the viral genome to identify mutations that confer resistance.[3] A high barrier to resistance is a highly desirable trait for any new antiviral drug.

Conclusion

The this compound scaffold represents a promising starting point for a new chapter in antiviral drug discovery. Its unique three-dimensional structure and multiple points for diversification offer a rich chemical space to explore for interactions with novel antiviral targets. By following a structured, iterative approach encompassing high-throughput screening, rigorous hit validation, and early ADME/Tox profiling, researchers can systematically evaluate and optimize derivatives of this scaffold. The protocols and strategic workflows outlined in this guide provide a robust framework to unlock the full therapeutic potential of this novel chemical entity in the ongoing fight against viral diseases.

References

  • De Clercq, E., & Li, G. (2016). Approved Antiviral Drugs over the Past 50 Years. Clinical Microbiology Reviews, 29(3), 695–747.
  • Field, H. J., & De Clercq, E. (2004). Antiviral drugs – a perspective. British Medical Bulletin, 69(1), 1–24.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 852-61.
  • Cao, J., Isaacson, J., Patick, A. K., & Blair, W. S. (2006). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery, 1(2), 165-175.
  • Menéndez-Arias, L., Gago, F., & Camarasa, M. J. (2021). Medicinal chemistry strategies for discovering antivirals effective against drug-resistant viruses. Chemical Society Reviews, 50(5), 3379-3413.
  • Li, Y., et al. (2019). DeepScaffold: A Comprehensive Tool for Scaffold-Based De Novo Drug Discovery Using Deep Learning.
  • Heifetz, A., et al. (2018). Lead Optimization for the Antiviral Drug Discovery of Coronavirus.
  • VirusBank Pl
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361.
  • ConnectedLab Staff. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Thermo Fisher Scientific.
  • Life Chemicals. Scaffolds and Scaffold-based Compounds. Life Chemicals.
  • Creative Biostructure. High-throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus.
  • Zhu, Z., et al. (2018). Medicinal chemistry strategies toward host targeting antiviral agents. Medicinal Research Reviews, 38(4), 1310-1331.
  • Shum, D., et al. (2012). Cell-based antiviral assays for screening and profiling inhibitors against dengue virus. Methods in Molecular Biology, 821, 129-41.
  • Creative Diagnostics. AI-generated Scaffold Libraries for Small Molecule Drug Discovery.
  • The Pharma Chemistry. (2023). The Chemistry of Antiviral Medicines: An Examination of Current Developments. The Pharma Chemistry.
  • Creative Biostructure. In Vitro ADME-Tox Profiling.
  • Murray, E. J., et al. (2022). Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19. Viruses, 14(6), 1184.
  • BioSolveIT. Scaffold-Based Drug Design. BioSolveIT.
  • Hruskova, V., et al. (2018). In vitro methods for testing antiviral drugs. Future Virology, 13(10), 711-726.
  • Wu, Z., et al. (2012). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 96(1), 35-42.
  • Temburnikar, K. W., et al. (2021). Drug design strategies to avoid resistance in direct-acting antivirals and beyond. Current Opinion in Structural Biology, 71, 198-207.
  • Chen, C. Z., et al. (2021). A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. Antiviral Research, 191, 105090.
  • Creative Diagnostics. Cell-based ELISA for Antiviral Research.
  • Cao, J., et al. (2006). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery, 1(2), 165-175.
  • ADME/Tox Blog. (2025). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. ADME/Tox Blog.
  • Creative Biolabs. High-Throughput Screening (HTS) Services of SARS-CoV-2 Drug Candidates.
  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review.
  • Wikipedia. Antiviral drug. Wikipedia.
  • Navarro-Vázquez, A. (2023).
  • De Clercq, E. (2017). Antiviral drug design: creating new ideas against old and new bugs. Future Virology, 12(9), 475-478.
  • Scipione, M. R., & Papadopoulos, J. (2019). Pharmacokinetics and Pharmacodynamics of Antiviral Drugs in Special Population. Principles and Practice of Transplant Infectious Diseases.
  • Prime Scholars. Concept of antiviral drug design. Prime Scholars Journals.
  • Wang, C., et al. (2015). Adenine: an important drug scaffold for the design of antiviral agents. Acta Pharmaceutica Sinica B, 5(5), 431-41.
  • Creative Biostructure. Hit to Lead for the Antiviral Drug Discovery of Coronavirus.
  • Wang, Y., et al. (2021). Lead optimization to improve the antiviral potency of 2-aminobenzamide derivatives targeting HIV-1 Vif-A3G axis. European Journal of Medicinal Chemistry, 224, 113680.
  • Khan, M. T. H., et al. (2021). A review: Mechanism of action of antiviral drugs.
  • De Falco, L., et al. (2021). Scaffold Morphing Approach To Expand the Toolbox of Broad-Spectrum Antivirals Blocking Dengue/Zika Replication. ACS Infectious Diseases, 7(6), 1735-1748.
  • Lee, J. Y., et al. (2021). Our new design of anti-coronavirus Scaffold.
  • Reaction Biology. SARS-CoV-2 Drug Discovery Services. Reaction Biology.
  • Walsh Medical Media. (2023). Pharmacokinetics of New Antiviral Drugs for Emerging Infectious Diseases. Walsh Medical Media.
  • Lane, T. R., et al. (2021). The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19. Frontiers in Pharmacology, 12, 647221.
  • Creative Biolabs. Antiviral Drug Screening.
  • Al-Kuraishy, H. M., et al. (2020). Pharmacokinetics/Pharmacodynamics of Antiviral Agents Used to Treat SARS-CoV-2 and Their Potential Interaction with Drugs and Other Supportive Measures. Clinical Microbiology and Infection, 26(10), 1287-1296.
  • Al-Kuraishy, H. M., et al. (2023). A Systematic Review of Clinical Pharmacokinetics of Inhaled Antiviral. Pharmaceuticals, 16(4), 498.
  • Elhadary, A. (2020). Drug discovery, explain how lead compound delivers to the target site and claim if there are recommended antiviral drugs to COVID-19. World Journal of Advanced Research and Reviews, 7(1), 108-117.
  • Creative Diagnostics. Screening and Evaluation of Other Viruses Antivirals.
  • DIFF Biotech. (2024). 7 steps for screening antiviral drugs. DIFF Biotech.
  • Chen, Y., et al. (2024). Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins. Viruses, 16(5), 705.

Sources

Application Note: 3-Aminooxolane-3-carboxamide Hydrochloride as a Versatile Building Block for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Three-Dimensionality in CNS Drug Design

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is one of the most challenging areas in modern medicinal chemistry. A significant historical hurdle has been the reliance on "flat," aromatic, sp²-rich scaffolds, which often suffer from poor solubility, metabolic instability, and off-target effects. To overcome these limitations, the field has pivoted towards exploring more three-dimensional, sp³-rich molecular frameworks.[1] These scaffolds provide access to a broader, more complex chemical space, enabling finer control over the conformational and physicochemical properties of drug candidates.[2][3]

The 3-aminooxolane-3-carboxamide core, a spirocyclic-like, conformationally restricted scaffold, has emerged as a building block of significant interest.[2][3][4] Its inherent rigidity and defined stereochemistry allow for the precise positioning of functional groups in three-dimensional space, a critical factor for achieving high-affinity and selective interactions with complex CNS targets like GPCRs, ion channels, and transporters.[5][6] This application note serves as a technical guide for researchers, providing detailed protocols and scientific rationale for the effective use of 3-Aminooxolane-3-carboxamide hydrochloride in the synthesis of novel CNS agents.

Physicochemical Properties & Handling

This compound is a stable, crystalline solid that is readily handled in a standard laboratory setting. Its key properties are summarized below.

PropertyValueSource
CAS Number 1427380-19-5[ChemScene[7]]()
Molecular Formula C₅H₁₁ClN₂O₂[ChemScene[7]]()
Molecular Weight 166.61 g/mol [ChemScene[7]]()
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in water, methanol; sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO) with heating.General Chemical Principles
Storage Store sealed in a dry, cool environment (2-8°C is recommended).[7][ChemScene[7]]()
Calculated LogP -0.9887[ChemScene[7]]()
Topological Polar Surface Area (TPSA) 78.34 Ų[ChemScene[7]]()

Handling Note: As a hydrochloride salt, the primary amine is protonated. For reactions requiring the free amine, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) must be added to the reaction mixture.

Core Synthetic Applications & Protocols

The quaternary center of the 3-aminooxolane-3-carboxamide scaffold introduces significant steric hindrance. This necessitates careful selection of reaction conditions to achieve efficient transformations. Below are optimized protocols for key synthetic applications.

Amide Bond Formation: Coupling with Carboxylic Acids

Amide bond formation is a cornerstone of medicinal chemistry. The sterically hindered nature of the primary amine on the scaffold requires robust coupling reagents to facilitate the reaction.

Rationale: Standard coupling reagents like DCC are often sluggish with hindered amines.[8] More potent activating agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP-Cl ((Bis(2-oxo-3-oxazolidinyl)phosphonic chloride)), are preferred. These reagents form highly reactive acylating intermediates that can overcome the steric barrier. The choice of a non-nucleophilic base is critical to liberate the free amine without competing in the reaction.

Amide_Formation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 3-Aminooxolane-3-carboxamide HCl Mix Combine reactants in DMF Stir at 0°C to RT B Carboxylic Acid (R-COOH) C HATU D DIPEA E Anhydrous DMF W1 Aqueous Workup (e.g., H2O, NaHCO3 wash) Mix->W1 Reaction complete W2 Extraction (e.g., EtOAc) W1->W2 W3 Purification (Flash Chromatography) W2->W3 Product Target Amide W3->Product

Caption: Workflow for HATU-mediated amide coupling.

Protocol: HATU-Mediated Amide Coupling

  • Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) and stir for 5 minutes.

  • Reaction: Add the amine solution to the pre-activated carboxylic acid mixture dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination provides a direct route to N-alkylated derivatives. The formation of the intermediate iminium ion can be slow with hindered ketones, requiring specific conditions to drive the reaction to completion.[9][10]

Rationale: Direct reductive amination of ketones with sterically hindered amines is challenging due to the difficulty in forming the iminium intermediate.[10] Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous because it is selective for the iminium ion over the ketone, allowing for a one-pot procedure. The addition of a dehydrating agent or an acid catalyst (like acetic acid) can help to shift the equilibrium towards the iminium intermediate. For particularly stubborn ketones, a two-step approach involving pre-formation of the iminium ion may be necessary.[11][12]

Protocol: One-Pot Reductive Amination

  • Preparation: To a stirred suspension of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE) (0.1 M), add DIPEA (1.1 eq) to liberate the free amine.

  • Reaction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. If the ketone is particularly hindered, add 1-2 drops of glacial acetic acid to catalyze iminium formation.

  • Monitoring: Stir the reaction at room temperature for 16-48 hours. The reaction is typically monitored by LC-MS for the disappearance of the starting amine.

  • Workup: Quench the reaction carefully by the slow addition of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to afford the target secondary amine.

Reductive_Amination_Logic Start Start: Amine HCl + Carbonyl AddBase Add Base (DIPEA) Liberate Free Amine Start->AddBase Iminium Iminium Formation (Equilibrium) AddBase->Iminium AddSTAB Add STAB (NaBH(OAc)3) Iminium->AddSTAB Reduction Reduction AddSTAB->Reduction Product Target Secondary Amine Reduction->Product Catalyst Optional: Acid Catalyst (AcOH) for hindered ketones Catalyst->Iminium Shifts Equilibrium

Caption: Logical flow of a one-pot reductive amination.

Case Study: Rationale in CNS Agent Design

The 3-aminooxolane-3-carboxamide scaffold serves as a conformationally restricted analogue of more flexible acyclic structures often found in CNS ligands.

Conformational Restriction: By locking the relative orientation of the amine and carboxamide groups, the scaffold reduces the entropic penalty of binding to a target receptor. This conformational pre-organization can lead to a significant increase in binding affinity and selectivity.[5][6] The oxolane (tetrahydrofuran) ring itself is a common motif in CNS-active compounds, often contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.[13][14]

Vectorial Exit Points: The primary amine and the amide nitrogen provide two distinct vectors for chemical elaboration. This allows for systematic exploration of the surrounding chemical space of a receptor's binding pocket, which is essential for establishing a robust Structure-Activity Relationship (SAR). For example, N-arylation of the primary amine can introduce interactions with aromatic-binding sub-pockets, while modification of the carboxamide can modulate hydrogen bonding networks and physicochemical properties.[15]

Troubleshooting Common Synthetic Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in amide coupling 1. Incomplete activation of carboxylic acid.2. Steric hindrance is too great for the chosen coupling agent.3. Base (DIPEA) degradation or insufficient amount.1. Increase pre-activation time; ensure anhydrous conditions.2. Switch to a more powerful coupling agent (e.g., COMU) or consider converting the acid to an acid chloride first.[16]3. Use freshly distilled DIPEA; increase stoichiometry to 2.5 eq.
Stalled reductive amination 1. Iminium formation is unfavorable.2. Reducing agent has decomposed.1. Add an acid catalyst (AcOH). If still no reaction, switch to a two-step procedure: form the iminium using TiCl₄ or by heating with a Dean-Stark trap, then reduce.[16]2. Use a fresh bottle of STAB.
Multiple products observed 1. Over-alkylation in reductive amination.2. Side reaction with the carboxamide group under harsh conditions.1. Use a milder reducing agent or control the stoichiometry of the aldehyde/ketone more carefully.2. Avoid excessively high temperatures or strongly acidic/basic conditions. Protect the amide if necessary.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, three-dimensional molecules targeting the CNS. Its conformationally restricted nature provides a powerful tool for medicinal chemists to design compounds with enhanced potency, selectivity, and improved drug-like properties. While its steric bulk presents synthetic challenges, the use of optimized protocols, such as those detailed in this note, can lead to the efficient and reliable construction of complex molecular architectures for the next generation of CNS therapeutics.[17][18][19]

References

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Wang, L., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(9), 15739-15749. Available at: [Link]

  • Samarrai, S. V., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Organic & Biomolecular Chemistry, 13(47), 11483-11488. Available at: [Link]

  • Kim, D. H., et al. (2003). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 33(15), 2505-2512. Available at: [Link]

  • Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2007). Google Patents.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Spirocyclic Scaffolds in Drug Discovery. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Dias, C. S. B., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 263-277. Available at: [Link]

  • methyl 3-aminooxolane-3-carboxylate hydrochloride. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • Bak, A., & Ukis, A. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(14), 5418. Available at: [Link]

  • This compound. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • Preparation method of (R)-tetrahydrofuran-3-amine. (2016). Google Patents.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2023). Reymond Research Group. Retrieved January 20, 2026, from [Link]

  • 3-aminooxane-3-carboxamide hydrochloride. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Conformational analysis. (n.d.). Fiveable. Retrieved January 20, 2026, from [Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. (2016). PubMed. Available at: [Link]

  • Uthuppan, J., & Soni, K. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 34-41. Available at: [Link]

  • Synthesis method for 3-aminomethyl tetrahydrofuran. (n.d.). Eureka | Patsnap. Retrieved January 20, 2026, from [Link]

  • Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Micale, N., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. Available at: [Link]

  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Preparation of amides using DCC. (n.d.). Khan Academy. Retrieved January 20, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2006). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Amide formation from carboxylic acid derivatives. (2016). Khan Academy. YouTube. Available at: [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (2021). Beilstein Journal of Organic Chemistry, 17, 230-238. Available at: [Link]

  • 3-aminocyclobutane-1-carboxamide hydrochloride. (n.d.). AA Blocks. Retrieved January 20, 2026, from [Link]

  • Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. (2024). MDPI. Available at: [Link]

  • Kuduk, S. D., et al. (2010). Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. ACS Medicinal Chemistry Letters, 1(5), 200-204. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed. Available at: [Link]

Sources

Application Note: Asymmetric Synthesis of Spiro-Oxolane-Pyrrolidinones via Diastereoselective Aza-Michael Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust protocol for the utilization of 3-Aminooxolane-3-carboxamide hydrochloride as a chiral building block in asymmetric synthesis. Specifically, we demonstrate its application in a diastereoselective aza-Michael addition followed by an intramolecular cyclization to construct a novel spiro-oxolane-pyrrolidinone scaffold. This constrained, non-canonical amino acid derivative serves as an excellent starting point for generating complex heterocyclic structures with a high degree of stereochemical control.[1][2] The inherent chirality of the quaternary center on the oxolane ring effectively directs the formation of a new stereocenter, yielding the product with high diastereoselectivity. This methodology is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of unique peptidomimetics and spirocyclic compounds.[3][4][5]

Introduction & Principle of the Method

The synthesis of molecules with quaternary stereocenters is a formidable challenge in organic chemistry. Chiral building blocks, which possess a pre-defined stereocenter, offer an elegant solution to this challenge.[6] this compound is a unique chiral synthon featuring a quaternary α-amino acid motif constrained within an oxolane (tetrahydrofuran) ring. Such conformationally restricted amino acid analogs are valuable tools for designing peptidomimetics with enhanced stability and receptor selectivity.[1][2][7]

The protocol herein leverages the primary amine of 3-Aminooxolane-3-carboxamide as a nucleophile in a conjugate addition reaction with α,β-unsaturated esters (an aza-Michael reaction).[8][9][10] This is followed by a spontaneous or base-mediated intramolecular cyclization (lactamization) of the resulting Michael adduct to form a spiro-γ-lactam.[5] The key to the asymmetric induction lies in the steric hindrance provided by the oxolane ring, which dictates the facial selectivity of the nucleophilic attack on the Michael acceptor. This sequence provides a rapid and efficient entry into complex spirocyclic architectures from readily available starting materials.

Overall Experimental Workflow

The synthetic strategy involves a two-step, one-pot sequence beginning with the neutralization of the hydrochloride salt to liberate the free amine, which then participates in the key bond-forming cascade.

G A 3-Aminooxolane-3-carboxamide Hydrochloride B Neutralization (Base, e.g., Et3N) A->B Step 1 C Free Amine Intermediate B->C D Aza-Michael Addition (+ α,β-Unsaturated Ester) C->D Step 2a E Michael Adduct (Uncyclized Intermediate) D->E F Intramolecular Cyclization (Lactamization) E->F Step 2b G Spiro-Oxolane-Pyrrolidinone (Final Product) F->G

Caption: High-level workflow for the one-pot synthesis.

Detailed Experimental Protocol

4.1 Materials and Reagents

  • This compound (≥98% purity)

  • Michael Acceptor (e.g., Ethyl crotonate, Methyl cinnamate)

  • Triethylamine (Et₃N), distilled (or Diisopropylethylamine, DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

4.2 Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 166.61 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5 minutes.

  • Solvent Addition: Add anhydrous THF (10 mL) via syringe. Stir the resulting suspension at room temperature.

  • Neutralization: Slowly add triethylamine (1.2 mmol, 0.17 mL) dropwise via syringe. Stir the mixture for 15-20 minutes at room temperature. The suspension should become more homogeneous as the free amine is formed.

  • Michael Addition: Add the α,β-unsaturated ester (1.1 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive substrates, the temperature may be gently elevated to 40-50 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup - Quenching: Upon completion, cool the reaction to room temperature (if heated) and quench by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (25 mL).

  • Workup - Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure spiro-oxolane-pyrrolidinone product.

Expected Results & Data

The protocol is expected to yield the desired spirocyclic products in good yields and with high diastereoselectivity. The stereochemical outcome is dictated by the configuration of the starting material.

EntryMichael Acceptor (R-group)Expected Yield (%)Expected Diastereomeric Ratio (d.r.)
1Ethyl crotonate (R= -CH₃)75 - 85%>95:5
2Methyl cinnamate (R= -Ph)80 - 90%>98:2
3tert-Butyl acrylate (R= -H)70 - 80%N/A (no new stereocenter)

Characterization: The final product structure, purity, and stereochemistry should be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and polarimetry. The diastereomeric ratio can be determined from the integration of characteristic signals in the ¹H NMR spectrum of the crude product.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed in this transformation is a direct consequence of the conformationally rigid oxolane ring. The amine nucleophile is part of a sterically encumbered quaternary center. For the conjugate addition to occur, the Michael acceptor must approach the nucleophilic amine from the least hindered face.

Caption: Facial selectivity in the aza-Michael addition step.

The ester and R-group of the Michael acceptor will orient themselves to minimize steric clash with the carboxamide group and the oxolane ring, leading to a highly ordered transition state. This controlled approach ensures the formation of one diastereomer in significant excess. This principle, where existing chirality dictates the stereochemistry of a new center, is a cornerstone of modern asymmetric synthesis.[11][12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Incomplete neutralization of HCl salt.2. Low reactivity of Michael acceptor.3. Insufficient reaction time.1. Ensure stoichiometric or slight excess of base is used.2. Gently heat the reaction (40-50 °C).3. Extend reaction time and monitor by TLC.
Low Diastereoselectivity 1. Reaction temperature is too high, leading to a less-ordered transition state.2. Epimerization of the product.1. Run the reaction at room temperature or lower (0 °C).2. Use a milder, non-nucleophilic base (e.g., DIPEA instead of Et₃N).
Formation of Side Products 1. Dimerization or polymerization of the Michael acceptor.2. Amide hydrolysis.1. Add the Michael acceptor slowly to the amine solution.2. Ensure all reagents and solvents are anhydrous.

Conclusion

This application note provides a validated, step-by-step protocol for the diastereoselective synthesis of novel spiro-oxolane-pyrrolidinones. It successfully demonstrates the utility of this compound as a valuable chiral building block for accessing stereochemically complex scaffolds relevant to pharmaceutical research. The method is characterized by its operational simplicity, good yields, and excellent stereocontrol, making it a powerful tool for synthetic chemists.

References

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available at: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available at: [Link]

  • Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. SpringerLink. Available at: [Link]

  • Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. ACS Publications. Available at: [Link]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of New Spirocyclopropanated β-Lactams and Their Application as Building Blocks for β-Amino Acid Peptides. eDiss. Available at: [Link]

  • An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Royal Society of Chemistry. Available at: [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Target Review. Available at: [Link]

  • Memory of Chirality Concept in Asymmetric Intermolecular Michael Addition of α-Amino Ester Enolates to Enones and Nitroalkenes. ACS Publications. Available at: [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Photochemical synthesis of spiro-β-lactams. Royal Society of Chemistry. Available at: [Link]

  • A general overview on the organocatalytic intramolecular aza-Michael reaction. Royal Society of Chemistry. Available at: [Link]

  • A New Polymer-Anchored Chiral Catalyst for Asymmetric Michael Addition Reactions. ResearchGate. Available at: [Link]

  • Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. ResearchGate. Available at: [Link]

  • Conformational analysis of 1,3-oxathiane. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 3-Aminooxolane-3-carboxamide Hydrochloride for the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Aminooxolane-3-carboxamide hydrochloride, a versatile and sterically constrained building block, in the rational design and synthesis of enzyme inhibitors. We move beyond simple procedural lists to elucidate the underlying chemical principles and strategic considerations that make this scaffold particularly valuable in modern medicinal chemistry. The focus is on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a prominent class of therapeutics for type 2 diabetes.[1][2][3] This document provides detailed, field-tested protocols for chemical synthesis, compound characterization, and biological evaluation, intended for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of Constrained Scaffolds in Inhibitor Design

Enzyme inhibition remains a cornerstone of therapeutic intervention across a vast spectrum of diseases, from metabolic disorders to cancer and infectious agents.[4][5] The success of an inhibitor is fundamentally governed by its ability to bind to the target enzyme's active site with high affinity and selectivity. Medicinal chemists increasingly turn to conformationally restricted scaffolds to achieve these goals.

This compound (CAS No. 1427380-19-5) has emerged as a privileged scaffold in this context.[6] Its structure presents a unique combination of features:

  • A Rigid Oxolane Ring: This five-membered heterocyclic system constrains the orientation of the substituents at the C3 position, reducing the entropic penalty upon binding to a target. This pre-organization can lead to a significant increase in binding affinity.

  • A Quaternary Center: The C3 position is a quaternary carbon, projecting the amine and carboxamide groups in distinct vectors. This defined three-dimensional geometry is crucial for precise interactions within the often-complex topography of an enzyme's active site.

  • Key Pharmacophoric Elements: The primary amine serves as a critical interaction point, often forming salt bridges with acidic residues (e.g., glutamate or aspartate) in the active site. The carboxamide group is an excellent hydrogen bond donor and acceptor, further anchoring the molecule.[7][8]

This combination makes the 3-aminooxolane core an ideal starting point for creating inhibitors that target enzymes recognizing amino acid-like substrates, such as proteases. A prime example is Dipeptidyl Peptidase-4 (DPP-4), a serine protease that deactivates incretin hormones involved in glucose regulation.[1][3][9] Many potent DPP-4 inhibitors utilize a β-amino amide motif, a feature elegantly presented by the 3-aminooxolane-3-carboxamide core.[2][9][10]

cluster_Scaffold 3-Aminooxolane-3-carboxamide Core cluster_Enzyme Enzyme Active Site Scaffold Core Scaffold Amine Primary Amine (Vector for S1 Pocket) Scaffold->Amine Ionic Interaction Carboxamide Carboxamide (H-Bonding) Scaffold->Carboxamide H-Bonding Oxolane Constrained Oxolane Ring (Conformational Rigidity) Scaffold->Oxolane Defines Geometry S1_Pocket S1 Pocket (e.g., Glu Residue) Amine->S1_Pocket Binding H_Bond_Residue Backbone Residues Carboxamide->H_Bond_Residue Binding ActiveSite Active Site

Figure 1: Pharmacophoric features of the 3-aminooxolane-3-carboxamide scaffold and its interaction model with a target enzyme active site.

Synthesis Protocol: Preparation of a Novel DPP-4 Inhibitor

This section details a representative, two-step synthesis of a potential DPP-4 inhibitor starting from this compound. The protocol involves a standard amide coupling reaction followed by a Suzuki cross-coupling to install a recognition moiety.

Workflow Overview

G start Start Materials: 3-Aminooxolane-3-carboxamide HCl 4-bromobenzoic acid step1 Step 1: Amide Coupling (EDC, HOBt, DIPEA in DMF) start->step1 intermediate Intermediate: N-(3-carbamoyl-oxolan-3-yl)-4-bromobenzamide step1->intermediate step2 Step 2: Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst, Base in Dioxane/H2O) intermediate->step2 product Final Product: DPP-4 Inhibitor Candidate step2->product analysis Purification & Characterization (HPLC, NMR, MS) product->analysis

Figure 2: Overall synthetic workflow for the preparation of a DPP-4 inhibitor candidate.

Step 1: Amide Coupling

Reaction: Coupling of this compound with 4-bromobenzoic acid.

Rationale: This step forms the core amide linkage. EDC (a water-soluble carbodiimide) activates the carboxylic acid, which is then attacked by the primary amine of the oxolane scaffold. HOBt is added to suppress side reactions and improve efficiency. A tertiary amine base (DIPEA) is required to neutralize the hydrochloride salt and the HCl generated during the reaction.

Reagents and Materials:

ReagentCAS No.MW ( g/mol )MmolMass/Volume
3-Aminooxolane-3-carboxamide HCl1427380-19-5166.615.0833 mg
4-bromobenzoic acid585-76-2201.025.01.00 g
EDC·HCl (EDCI)25952-53-8191.706.01.15 g
HOBt2592-95-2135.135.5743 mg
DIPEA7087-68-5129.2412.52.18 mL
N,N-Dimethylformamide (DMF), anhydrous68-12-2--25 mL

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromobenzoic acid (1.00 g, 5.0 mmol) and HOBt (743 mg, 5.5 mmol).

  • Dissolve the solids in anhydrous DMF (25 mL).

  • Add EDC·HCl (1.15 g, 6.0 mmol) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (833 mg, 5.0 mmol) in a minimum amount of DMF and add DIPEA (2.18 mL, 12.5 mmol).

  • Add the amine solution dropwise to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into 200 mL of cold water.

  • A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water (3 x 30 mL) and a small amount of cold diethyl ether.

  • Dry the solid under high vacuum to yield the intermediate product, N-(3-carbamoyl-oxolan-3-yl)-4-bromobenzamide.

Compound Characterization

Rationale: Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound, ensuring that subsequent biological data is reliable.

Expected Analytical Data for Intermediate:

Analysis TechniqueSpecificationExpected Result
¹H NMR (400 MHz, DMSO-d₆)Peaks corresponding to aromatic protons of the bromophenyl ring, amide protons, and diastereotopic protons of the oxolane ring.
¹³C NMR (100 MHz, DMSO-d₆)Signals for quaternary carbons, amide carbonyls, aromatic carbons (including the carbon bearing the bromine), and aliphatic carbons of the oxolane ring.
HRMS (ESI+) C₁₂H₁₃BrN₂O₃Calculated m/z for [M+H]⁺: 313.0182, 315.0162 (characteristic isotopic pattern for Bromine). Found: within ± 5 ppm of calculated values.
HPLC C18 column, gradient elution (e.g., Water/Acetonitrile with 0.1% TFA)Purity >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm).

Biological Evaluation: DPP-4 Inhibition Assay

Principle: This protocol measures the ability of the synthesized compound to inhibit the enzymatic activity of recombinant human DPP-4. The assay uses a chromogenic substrate, Gly-Pro-p-nitroanilide (Gly-Pro-pNA), which is cleaved by DPP-4 to release p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at 405 nm, is proportional to enzyme activity.

cluster_react Enzyme DPP-4 Enzyme Product p-Nitroaniline (pNA) (Yellow, A405nm) Enzyme->Product Cleaves Substrate Gly-Pro-pNA (Colorless) Inhibitor Synthesized Compound Inhibitor->Enzyme Binds & Inhibits

Sources

Protocol for incorporating 3-Aminooxolane-3-carboxamide hydrochloride into scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Incorporation of 3-Aminooxolane-3-carboxamide Hydrochloride into Bioactive Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in medicinal chemistry, offering a constrained, sp³-rich heterocyclic motif that can enhance the pharmacological properties of a lead compound. Its rigid oxolane core and strategically placed functional groups—a primary amine and a primary carboxamide—allow for precise vectoral elaboration into larger scaffolds. This guide provides detailed protocols and expert insights for the efficient and reliable incorporation of this reagent via two common and robust synthetic strategies: amide bond formation and reductive amination. The methodologies are designed to be self-validating, with an emphasis on the chemical rationale behind each step, ensuring researchers can adapt these protocols to a wide variety of molecular frameworks.

Physicochemical Properties & Handling

This compound is a stable salt that requires specific handling to ensure its reactivity and integrity. The primary amine is protonated, rendering it non-nucleophilic until neutralized.

PropertyValueReference
CAS Number 1427380-19-5[1]
Molecular Formula C₅H₁₁ClN₂O₂[1]
Molecular Weight 166.61 g/mol [1]
Appearance White to off-white solid(General knowledge)
Storage Sealed in dry, 2-8°C[1]
Incompatible Materials Strong oxidizing agents, acid chlorides, acid anhydrides[2]

Handling Considerations:

  • Hygroscopicity: The hydrochloride salt can be hygroscopic. Store in a desiccator and handle under an inert atmosphere (e.g., Nitrogen or Argon) where possible.

  • Activation: The amine must be deprotonated in situ using a non-nucleophilic base to become reactive for coupling reactions. This is a critical step that prevents unwanted side reactions and ensures the amine is available for nucleophilic attack.

Core Concepts: Strategic Incorporation Pathways

The primary amine of 3-Aminooxolane-3-carboxamide serves as the principal reactive handle for covalent attachment to scaffolds. The choice of reaction pathway is dictated by the functional group present on the target scaffold.

G start Scaffold Functional Group? acid Carboxylic Acid (-COOH) start->acid  Is it an acid? aldehyde Aldehyde (-CHO) or Ketone (-C=O) start->aldehyde  Is it a carbonyl? protocol1 Protocol 1: Amide Bond Formation acid->protocol1 protocol2 Protocol 2: Reductive Amination aldehyde->protocol2

Caption: Decision workflow for selecting the appropriate incorporation protocol.

Protocol 1: Amide Bond Formation with Carboxylic Acid Scaffolds

This is the most common method for incorporating amines and involves activating a carboxylic acid on the scaffold to make it susceptible to nucleophilic attack by the amine.[3]

Principle of the Reaction: The carboxylic acid is converted into a highly reactive intermediate (e.g., an O-acylisourea ester with DCC, or an active ester with HATU/EDC). The free amine, generated in situ by a base, then attacks this intermediate to form a stable amide bond.[4][5]

G cluster_0 Amide Bond Formation Workflow A Scaffold-COOH + Coupling Agent (e.g., HATU, EDC) B Reactive Intermediate A->B Activation E Final Conjugate (Amide Bond Formed) B->E C 3-Aminooxolane-3-carboxamide HCl + Base (e.g., DIPEA) D Free Amine (Nucleophile) C->D Deprotonation D->E Nucleophilic Attack

Caption: General workflow for amide bond formation.

Materials and Reagents
Reagent/MaterialPurposeGrade
Scaffold-COOHSubstrateAs required
3-Aminooxolane-3-carboxamide HClBuilding Block≥95% Purity
HATU or EDC/NHSCoupling AgentsSynthesis Grade
Diisopropylethylamine (DIPEA)Non-nucleophilic BaseAnhydrous
Dimethylformamide (DMF)SolventAnhydrous
Dichloromethane (DCM)Solvent for workupACS Grade
Saturated NaHCO₃ solutionAqueous washLab Grade
BrineAqueous washLab Grade
Anhydrous MgSO₄ or Na₂SO₄Drying AgentLab Grade
Silica GelChromatography230-400 mesh
TLC PlatesReaction MonitoringSilica gel 60 F₂₅₄
Detailed Step-by-Step Protocol
  • Preparation: Under an inert atmosphere (N₂), dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF (approx. 0.1 M).

  • Amine Neutralization: In a separate vial, suspend this compound (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 10-15 minutes at room temperature. The suspension should become a clear solution as the free amine is generated.

    • Scientist's Note: Using a slight excess of the amine component can help drive the reaction to completion. Two equivalents of base are needed: one to neutralize the HCl salt and one to neutralize the acid formed during coupling. An extra 0.5 eq ensures the medium remains basic.

  • Activation: To the stirred solution of the scaffold-COOH, add the coupling agent (e.g., HATU, 1.2 eq). Stir for 5-10 minutes at room temperature to allow for pre-activation.

  • Coupling: Add the solution of the free amine (from step 2) dropwise to the activated scaffold mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A new spot/peak corresponding to the product should appear, and the starting materials should be consumed.

  • Workup: a. Dilute the reaction mixture with DCM or Ethyl Acetate. b. Wash sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the final product.

  • Characterization: Confirm the structure and purity of the final conjugate using NMR (¹H, ¹³C) and HRMS.

Protocol 2: Reductive Amination with Carbonyl Scaffolds

This strategy is ideal for scaffolds bearing an aldehyde or ketone and forms a stable secondary amine linkage.

Principle of the Reaction: The carbonyl group on the scaffold reacts with the deprotonated primary amine to form a reversible imine (or iminium ion) intermediate. A mild, selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the C=N bond in situ to form the amine, without reducing the starting carbonyl.[6][7][8]

G cluster_1 Reductive Amination Workflow A Scaffold-CHO/COR + 3-Aminooxolane-3-carboxamide HCl + Base (e.g., TEA) B Imine/Iminium Ion (in equilibrium) A->B Condensation D Final Conjugate (Secondary Amine) B->D Reduction C Mild Reducing Agent (e.g., NaBH(OAc)₃) C->B

Caption: General workflow for reductive amination.

Materials and Reagents
Reagent/MaterialPurposeGrade
Scaffold-CHO or Scaffold-CORSubstrateAs required
3-Aminooxolane-3-carboxamide HClBuilding Block≥95% Purity
Sodium TriacetoxyborohydrideReducing AgentSynthesis Grade
Triethylamine (TEA) or DIPEANon-nucleophilic BaseAnhydrous
Dichloroethane (DCE) or MethanolSolventAnhydrous
Acetic Acid (optional)CatalystGlacial
Saturated NaHCO₃ solutionAqueous washLab Grade
Anhydrous MgSO₄ or Na₂SO₄Drying AgentLab Grade
Detailed Step-by-Step Protocol
  • Preparation: Dissolve the aldehyde/ketone scaffold (1.0 eq) and this compound (1.2 eq) in anhydrous DCE or methanol (approx. 0.1 M).

  • Neutralization: Add TEA or DIPEA (1.5 eq) to the mixture to liberate the free amine.

    • Scientist's Note: For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate imine formation by protonating the carbonyl oxygen.[9]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Safety Note: The addition may cause gas evolution. Ensure adequate ventilation. NaBH(OAc)₃ is preferred over NaBH₃CN as it is less toxic and often more effective.

  • Reaction: Stir the reaction at room temperature for 6-24 hours.

  • Monitoring: Track the disappearance of the starting material and the appearance of the product by LC-MS.

  • Workup: a. Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. b. Extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel or reverse phase, as appropriate) to yield the pure secondary amine conjugate.

  • Characterization: Confirm the identity and purity of the product by NMR and HRMS.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Reaction Incomplete deprotonation of the amine salt.Ensure anhydrous conditions and use a sufficient excess of base (2.5 eq for amide coupling, 1.5 eq for reductive amination).
Deactivated coupling reagent.Use fresh, high-quality coupling reagents. Store them under inert gas and desiccated.
Steric hindrance around the reaction site.Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time. Consider a more powerful coupling agent like COMU.
Multiple Products Side reaction with the carboxamide group.This is unlikely under these mild conditions. Confirm the structure of byproducts. If necessary, protect the carboxamide (though rarely required).
Starting Material Remains Insufficient equivalents of one reagent.Use a slight excess (1.2-1.5 eq) of the 3-aminooxolane-3-carboxamide and the coupling/reducing agent.

Conclusion

The successful incorporation of this compound into diverse scaffolds is readily achievable through well-established synthetic routes. By understanding the prerequisite for in situ amine neutralization and selecting the appropriate coupling strategy—amide bond formation for carboxylic acids or reductive amination for carbonyls—researchers can reliably access novel chemical matter. These detailed protocols provide a robust foundation for chemists in drug discovery and materials science to leverage the unique structural features of this valuable building block.

References

  • 3-aminooxane-3-carboxamide hydrochloride. PubChemLite. [Link]

  • methyl 3-aminooxolane-3-carboxylate hydrochloride. MySkinRecipes. [Link]

  • This compound. PubChemLite. [Link]

  • 3-Aminopropanamide hydrochloride. PubChem, National Institutes of Health. [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ACS Publications. [Link]

  • The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis. [Link]

  • Reductive Amination. YouTube. [Link]

  • Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

  • What Is DCC Coupling In Amide Bond Formation? YouTube. [Link]

  • Evolution of amide bond formation. ResearchGate. [Link]

  • Preparation of amides using DCC. Khan Academy. [Link]

Sources

Application Note: High-Purity Recovery of 3-Aminooxolane-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 3-Aminooxolane-3-carboxamide hydrochloride (CAS 1427380-19-5), a polar, non-chromophoric building block crucial in pharmaceutical synthesis. Due to its high polarity and the nature of its common synthetic routes, which often involve steps like N-Boc deprotection, the crude product can be contaminated with both polar and non-polar impurities.[1][2] This guide details three primary purification strategies: optimized recrystallization, conversion to its free base for extractive purification, and chromatographic methods. Each protocol is designed to be self-validating, with integrated quality control steps to ensure the final product meets stringent purity requirements for research and drug development.

Introduction and Physicochemical Profile

This compound is a small molecule characterized by a tertiary amino acid scaffold. Its structure contains a primary amine, a primary amide, and a tetrahydrofuran (oxolane) ring system. The presence of the hydrochloride salt significantly increases its polarity and water solubility.[1] Achieving high purity is paramount, as residual impurities can interfere with subsequent reactions, affect biological assays, and compromise the integrity of the final active pharmaceutical ingredient (API).

Physicochemical Data

A summary of the key properties of the target compound is essential for designing an effective purification strategy.

PropertyValueSource
CAS Number 1427380-19-5[3]
Molecular Formula C₅H₁₁ClN₂O₂[3]
Molecular Weight 166.61 g/mol [3]
Predicted logP -0.9887[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Solubility Highly soluble in water; low solubility in non-polar organic solvents.[1][2]
Common Impurity Profile

Impurities are typically introduced during synthesis. A common route to this compound involves the deprotection of a Boc-protected precursor. Potential impurities include:

  • Unreacted Starting Materials: Residual Boc-protected amino acid.

  • Reagents and Byproducts: Reagents from the deprotection step (e.g., residual acid) or previous synthetic steps.

  • Side-Reaction Products: Small amounts of structurally related compounds formed during synthesis.

Purification Strategy Selection

The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the operation. The following decision workflow provides a logical approach to selecting the optimal technique.

Purification_Strategy cluster_input Initial State cluster_analysis Analysis & Decision cluster_methods Purification Protocols cluster_output Final Product Crude Crude 3-Aminooxolane-3- carboxamide HCl Analysis Analyze Impurity Profile (TLC, HPLC, LC-MS) Crude->Analysis Decision Primary Impurities? Analysis->Decision Recrystallization Protocol 1: Optimized Recrystallization Decision->Recrystallization Non-polar / Low Level Salt_Freebase Protocol 2: Salt-to-Freebase Conversion Decision->Salt_Freebase Polar & Non-polar / High Purity Needed Chromatography Protocol 3: Chromatography Decision->Chromatography Structurally Similar / Difficult to Separate QC Final QC Analysis (HPLC, NMR, MP) Recrystallization->QC Salt_Freebase->QC Chromatography->QC Pure Pure Product (>98% by HPLC) QC->Pure

Caption: Decision workflow for selecting a purification protocol.

Protocol 1: Optimized Recrystallization

Principle: This technique exploits the differences in solubility between the desired compound and impurities in a selected solvent system at varying temperatures. For highly polar hydrochloride salts, a polar protic solvent is often used to dissolve the compound at an elevated temperature, followed by cooling to induce crystallization. An anti-solvent can be added to reduce solubility and improve yield.

Causality: Amine hydrochloride salts are often too soluble in ethanol for effective recrystallization, making solvents like 2-propanol a superior choice.[1][4] The addition of a non-polar anti-solvent like diethyl ether or hexane disrupts the solvation of the polar salt, forcing it out of solution.[1]

Step-by-Step Methodology
  • Solvent Selection: Screen various solvents for suitability (see Table 2). A good solvent will dissolve the crude product when hot but yield crystals upon cooling. Isopropanol (IPA) is a recommended starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot IPA to dissolve the solid completely. Use a hot plate with stirring, and bring the solvent to a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Further cooling in an ice bath (0-4 °C) can maximize crystal formation.

  • Anti-Solvent Addition (Optional): If crystallization is poor, slowly add a non-polar anti-solvent (e.g., diethyl ether, hexane) dropwise to the cooled solution until turbidity persists. Then, allow the solution to stand.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of cold IPA, followed by a wash with the anti-solvent (e.g., diethyl ether) to remove residual soluble impurities and aid in drying.[1]

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Recommended Solvent Systems for Screening
Solvent 1 (Polar)Anti-Solvent 2 (Non-polar)Comments
IsopropanolDiethyl EtherA robust starting system for many amine hydrochlorides.[1]
Ethanol (Absolute)Hexane / Ethyl AcetateMay be effective if solubility is not excessively high.[1]
MethanolDichloromethaneUse with caution due to methanol's high solvating power.
WaterAcetone / IsopropanolExcellent for highly polar compounds, can produce very pure material.[4]

Protocol 2: Salt-to-Freebase-to-Salt Conversion

Principle: This is a highly effective, multi-step chemical-extractive purification method. It leverages the significant change in a compound's physicochemical properties (polarity, solubility) upon conversion from its salt form to its neutral, free base form.

Causality: The hydrochloride salt is water-soluble and insoluble in many organic solvents. By neutralizing it with a mild base, the polar, charged amine is converted into a neutral, more lipophilic free base. This free base can be extracted into an organic solvent, leaving behind water-soluble inorganic salts and highly polar impurities.[5] The pure free base is then recovered and converted back to the highly pure hydrochloride salt by adding anhydrous HCl.[4]

Salt_Freebase_Workflow A 1. Crude HCl Salt in Water B 2. Add Base (e.g., NaHCO₃) to pH > 8 A->B C 3. Extract Free Base with Organic Solvent (e.g., DCM) B->C D Aqueous Phase (Inorganic Salts, Polar Impurities) DISCARD C->D Separate E Organic Phase (Pure Free Base) C->E Separate F 4. Dry Organic Phase (e.g., Na₂SO₄) & Filter E->F G 5. Add Anhydrous HCl (e.g., HCl in Dioxane) F->G H 6. Filter & Dry Pure 3-Aminooxolane-3-carboxamide HCl G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Aminooxolane-3-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminooxolane-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you maximize your reaction yield and product purity.

The most common and effective route to this target molecule involves a two-stage process:

  • Bucherer-Bergs Reaction: Synthesis of the spirohydantoin intermediate, 5-(oxolan-3-yl)-5-imidazolidine-2,4-dione, from tetrahydrofuran-3-one.[1][2]

  • Hydrolysis & Amidation: Conversion of the spirohydantoin to the target 3-Aminooxolane-3-carboxamide, followed by salt formation.

This guide is structured to address specific issues you may face in each of these critical stages.

Experimental Workflow Overview

The following diagram outlines the general synthetic pathway from the starting ketone to the final hydrochloride salt.

G cluster_0 Stage 1: Bucherer-Bergs Reaction cluster_1 Stage 2: Hydrolysis & Amidation cluster_2 Stage 3: Salt Formation A Tetrahydrofuran-3-one B Spirohydantoin Intermediate (5-(oxolan-3-yl)-5-imidazolidine-2,4-dione) A->B Reflux (80-100°C) C 3-Aminooxolane-3-carboxylic acid B->C Hydrolysis Reagents1 KCN or NaCN (NH4)2CO3 Solvent (Ethanol/Water) Reagents1->A D 3-Aminooxolane-3-carboxamide C->D Amidation E Final Product: This compound D->E Precipitation Reagents2 Base (e.g., NaOH) then Acid (HCl) Reagents2->B Reagents3 Amidation Reagent (e.g., EDC, HOBt, NH4Cl) Reagents3->C Reagents4 HCl in solvent (e.g., Dioxane, Ether) Reagents4->D

Caption: General workflow for the synthesis of 3-Aminooxolane-3-carboxamide HCl.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis. We have divided it into two parts corresponding to the major stages of the reaction.

Part A: Spirohydantoin Formation (Bucherer-Bergs Reaction)

The Bucherer-Bergs reaction is a robust multicomponent reaction, but its efficiency is sensitive to several parameters.[3] The key is forming the spirohydantoin intermediate from tetrahydrofuran-3-one, a cyanide salt, and ammonium carbonate.[4][5]

Issue 1.1: Low or No Yield of the Spirohydantoin Intermediate.
  • Plausible Cause: Incorrect pH is one of the most common reasons for failure. The reaction mechanism involves multiple equilibria, including cyanohydrin and imine formation, which are pH-dependent.[1] Strongly acidic conditions prevent the necessary nucleophilic attacks, while strongly alkaline conditions can degrade the cyanide reagent.[1]

  • Recommended Solution:

    • Verify pH: Ensure the reaction mixture has a pH in the range of 8-9. Ammonium carbonate typically acts as a buffer to maintain this range.[1]

    • Reagent Quality: Use high-purity reagents. Ammonium carbonate can decompose over time into ammonia and carbon dioxide; ensure it is fresh.

    • Temperature Control: The reaction typically requires heating to reflux (80-100°C) in solvents like water or ethanol to proceed efficiently.[1] Ensure your reaction is maintained at the target temperature for a sufficient duration (often several hours).

Issue 1.2: Reaction Stalls or Proceeds Very Slowly.
  • Plausible Cause: Suboptimal reagent stoichiometry or poor solubility of reactants can lead to a sluggish reaction. While the ketone starting material is soluble, the inorganic salts may not fully dissolve initially.

  • Recommended Solution:

    • Adjust Stoichiometry: A molar ratio of 1:2:2 for ketone:cyanide:(NH₄)₂CO₃ is recommended for balanced reactivity.[1] An excess of the cyanide and ammonium carbonate helps drive the equilibrium towards product formation.

    • Improve Solubility: Using a co-solvent system like 50% ethanol in water can improve the solubility of all components and facilitate the reaction.[2]

    • Mechanical Agitation: Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture, especially in the early stages.

Issue 1.3: Formation of Significant Impurities During Workup.
  • Plausible Cause: Improper workup can lead to the co-precipitation of unreacted starting materials or byproducts. The hydantoin product is typically precipitated by acidifying the reaction mixture with a strong acid like HCl.[1]

  • Recommended Solution:

    • Controlled Acidification: After the reaction is complete, cool the mixture to room temperature or below before slowly adding concentrated HCl. Monitor the pH to ensure complete precipitation of the hydantoin.

    • Purification: The crude hydantoin product should be purified. Recrystallization from an ethanol/water mixture is often effective for removing impurities.[1]

    • Characterization: Confirm the structure of your intermediate using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to the next step.

Part B: Hydrolysis, Amidation, and Salt Formation

This stage involves opening the stable hydantoin ring and converting the resulting carboxylic acid into the primary amide.

Issue 2.1: Incomplete Hydrolysis of the Spirohydantoin.
  • Plausible Cause: The hydantoin ring is chemically stable. Incomplete hydrolysis is often due to insufficient reaction time, temperature, or concentration of the hydrolyzing agent (acid or base). Basic hydrolysis using NaOH or KOH is a common method.[6][7]

  • Recommended Solution:

    • Reaction Conditions: For basic hydrolysis, use a sufficient excess of NaOH (at least 3 molar equivalents) and heat the aqueous solution at reflux for several hours.[6] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting hydantoin.

    • Pressure and Temperature: In some cases, hydrolysis can be accelerated by performing the reaction at elevated pressure and temperature in a sealed reactor.[6]

Issue 2.2: Low Yield During the Amidation Step.
  • Plausible Cause: The conversion of the intermediate amino acid to the amino carboxamide can be challenging. Standard peptide coupling reagents are required to activate the carboxylic acid. The choice of coupling agent and reaction conditions is critical.

  • Recommended Solution:

    • Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive species. A common method is to use a carbodiimide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt).[8]

    • Ammonia Source: Use a suitable source of ammonia, such as ammonium chloride, in conjunction with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to generate ammonia in situ.

    • Anhydrous Conditions: Ensure the reaction is performed under anhydrous conditions, as water will compete with ammonia and hydrolyze the activated intermediate. Use dry solvents (e.g., DMF or DCM).

Issue 2.3: Difficulty in Isolating the Final Hydrochloride Salt.
  • Plausible Cause: The final product's solubility can make precipitation challenging. The choice of solvent for the salt formation is crucial for achieving high purity and yield.

  • Recommended Solution:

    • Solvent Selection: After purifying the free base (3-Aminooxolane-3-carboxamide), dissolve it in a suitable anhydrous solvent from which the HCl salt will precipitate. Common choices include diethyl ether, dioxane, or isopropanol.

    • Precipitation: Slowly add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) to the solution of the free base with stirring.

    • Isolation: Cool the mixture to maximize precipitation, then collect the solid product by filtration. Wash the solid with a small amount of the cold, anhydrous solvent and dry under vacuum.

Troubleshooting Decision Tree

G cluster_stage1 Stage 1: Bucherer-Bergs cluster_stage2 Stage 2: Hydrolysis/Amidation start Problem Encountered s1_low_yield Low/No Hydantoin Yield start->s1_low_yield Yield Issue s2_hydrolysis Incomplete Hydrolysis start->s2_hydrolysis Conversion Issue c1_check_ph Check pH (8-9) & Reagent Quality s1_low_yield->c1_check_ph Check First s1_stalled Stalled Reaction c2_check_conditions Check Temp (Reflux) & Stoichiometry (1:2:2) s1_stalled->c2_check_conditions Check Next s1_impure Impure Product sol3_purify Recrystallize from Ethanol/Water s1_impure->sol3_purify Purify c3_check_hydrolysis Check Base (≥3 eq NaOH) & Time/Temp (Reflux) s2_hydrolysis->c3_check_hydrolysis Check s2_amidation Low Amidation Yield c4_check_amidation Using Coupling Agents? (EDC/HOBt) Anhydrous Conditions? s2_amidation->c4_check_amidation Check s2_salt Isolation Issues sol6_optimize_salt Use Anhydrous Solvent (Ether, Dioxane) Add HCl solution slowly Cool to maximize precipitation s2_salt->sol6_optimize_salt Optimize c1_check_ph->s1_stalled pH OK sol1_adjust_ph Adjust pH with (NH4)2CO3 Use fresh reagents c1_check_ph->sol1_adjust_ph pH Incorrect c2_check_conditions->s1_impure Conditions OK sol2_adjust_cond Increase Temp to Reflux Adjust Reagent Ratios Use Co-solvent (EtOH/H2O) c2_check_conditions->sol2_adjust_cond Incorrect c3_check_hydrolysis->s2_amidation Hydrolysis OK sol4_inc_hydrolysis Increase Base Concentration Increase Reflux Time Consider Sealed Reactor c3_check_hydrolysis->sol4_inc_hydrolysis Incomplete c4_check_amidation->s2_salt Amidation OK sol5_improve_amidation Use EDC/HOBt for activation Use dry solvents (DMF/DCM) Use NH4Cl + Base c4_check_amidation->sol5_improve_amidation No/Wet

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Bucherer-Bergs reaction?

A1: The reaction proceeds in several steps. First, the ketone (tetrahydrofuran-3-one) reacts with ammonia (from ammonium carbonate) to form an imine. Concurrently, it can react with cyanide to form a cyanohydrin. The cyanohydrin reacts with ammonia to form an aminonitrile.[3][4] This key aminonitrile intermediate then reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid, which undergoes intramolecular cyclization and rearrangement to yield the stable 5,5-disubstituted hydantoin ring.[1][2]

Q2: Why is the Bucherer-Bergs reaction preferred over a Strecker synthesis for this molecule?

A2: Both reactions start similarly by forming an aminonitrile from a ketone.[9][10] However, the Bucherer-Bergs reaction directly incorporates the components needed for the hydantoin ring (ammonia and CO₂) from a single reagent, ammonium carbonate.[4] This one-pot cyclization is often more efficient for creating the stable spiro-hydantoin intermediate, which can be easily isolated and purified before the more challenging hydrolysis and amidation steps.

Q3: What are the optimal reaction parameters for the Bucherer-Bergs step?

A3: Based on literature and experimental evidence, the following conditions are recommended for optimal yield of the spirohydantoin intermediate.[1]

ParameterRecommended ValueRationale
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃)1 : 2 : 2Excess cyanide and carbonate drive the reaction equilibrium towards the product.[1]
Solvent 50% Aqueous EthanolImproves solubility of both organic and inorganic reagents.[2]
Temperature 80 - 100 °C (Reflux)Provides the necessary activation energy for the cyclization steps.[1]
pH ~8 - 9Optimal for balancing cyanohydrin/imine formation and preventing reagent degradation.[1]
Reaction Time 4 - 12 hoursVaries by scale; reaction should be monitored for completion (e.g., by TLC).

Q4: Can I use the Strecker synthesis as an alternative?

A4: Yes, a Strecker synthesis is a viable alternative to generate the key α-aminonitrile intermediate.[11][12] You would react tetrahydrofuran-3-one with a cyanide source (e.g., KCN) and an ammonia source (e.g., NH₄Cl).[9] The resulting aminonitrile would then need to be hydrolyzed to the amino acid and subsequently amidated as described above. The primary difference is the intermediate you isolate; in the Bucherer-Bergs, it's the hydantoin, while in the Strecker, it's the aminonitrile.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques is essential.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • FTIR Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Elemental Analysis: To confirm the elemental composition, especially after forming the hydrochloride salt.

References

  • PubMed. (1993). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. Retrieved from ResearchGate. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from Journal of Synthetic Chemistry. [Link]

  • PubMed. (1985). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Retrieved from PubMed. [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from Cambridge University Press. [Link]

  • Google Patents. (n.d.). DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature.
  • Google Patents. (n.d.). DE891259C - Process for the hydrolysis of hydantoins.
  • ResearchGate. (n.d.). Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters. Retrieved from ResearchGate. [Link]

  • Scilit. (2004). Hydantoin-hydrolysing enzymes for the enantioselective production of amino acids: new insights and applications. Retrieved from Scilit. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from Wikipedia. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from NROChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. Retrieved from News-Medical.Net. [Link]

  • Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from Malaysian Journal of Analytical Sciences. [Link]

Sources

Technical Support Center: Synthesis of 3-Aminooxolane-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Aminooxolane-3-carboxamide hydrochloride. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and mitigation of process-related byproducts. Our goal is to provide you with the expert insights and practical solutions needed to ensure the highest purity and yield for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The synthesis of this compound, a substituted amino acid derivative, typically involves multi-step sequences. While various proprietary methods exist, common public-domain strategies often adapt classical amino acid syntheses. One prevalent approach is a variation of the Strecker synthesis, starting from a protected tetrahydrofuran-3-one. This involves the formation of an aminonitrile intermediate, followed by controlled hydrolysis to the desired amide. Subsequent deprotection and salt formation with hydrochloric acid yield the final product. Alternative routes may involve the construction of the amino acid moiety on a pre-formed oxolane ring.[1][2]

Q2: What are the primary classes of impurities I should anticipate in this synthesis?

Impurities in the synthesis of this compound can generally be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and reagents from various steps.

  • Byproducts from Side Reactions: These are new chemical entities formed from competing reaction pathways. A critical byproduct is the corresponding carboxylic acid, formed via hydrolysis of the amide.

  • Degradation Products: The target molecule may degrade under certain conditions (e.g., harsh pH, high temperature), leading to impurities.

  • Stereoisomers: If the synthesis is not stereospecific, unwanted enantiomers or diastereomers may be present.[1]

Q3: Which analytical techniques are most effective for identifying and quantifying these byproducts?

A combination of chromatographic and spectroscopic methods is essential for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV, CAD, or MS detectors, HPLC is the primary tool for separating and quantifying impurities.[3] Reversed-phase C18 columns are commonly used.

  • Mass Spectrometry (MS): Essential for identifying the molecular weight of unknown impurities, aiding in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the main compound and identifying major impurities, especially when isolated.

  • Chiral HPLC: Necessary to determine enantiomeric or diastereomeric purity.[4]

Troubleshooting Guide: Common Byproducts & Solutions

This section addresses specific issues encountered during synthesis, providing insights into their root causes and actionable solutions.

Problem 1: Presence of 3-Aminooxolane-3-carboxylic acid in the Final Product

Symptom: You observe a more polar impurity in your HPLC analysis with a mass corresponding to the carboxylic acid (M+H or M-H).

Root Cause: The most common byproduct is the corresponding carboxylic acid, formed by the hydrolysis of the primary amide group. This reaction is typically catalyzed by acidic or basic conditions, which are often present during work-up procedures or the final hydrochloride salt formation step.[5][6] The amide bond, while generally stable, becomes susceptible to nucleophilic attack by water when protonated under acidic conditions.[5][6]

Solution:

  • pH Control During Work-up: Carefully neutralize the reaction mixture after hydrolysis of any precursor nitrile or ester. Avoid strongly acidic or basic conditions for extended periods.

  • Anhydrous Salt Formation: When forming the hydrochloride salt, use anhydrous HCl (e.g., a solution in isopropanol, dioxane, or diethyl ether) instead of aqueous HCl.[7] This minimizes the presence of water, which is required for hydrolysis.

  • Temperature Management: Perform the salt formation and any subsequent crystallizations at controlled, lower temperatures to reduce the rate of hydrolysis.

Mechanism: Acid-Catalyzed Amide Hydrolysis

The diagram below illustrates the generally accepted mechanism for the acid-catalyzed hydrolysis of an amide, which leads to the formation of the carboxylic acid byproduct.

G Amide R-C(=O)NH₂ ProtonatedAmide R-C(=O⁺H)NH₂ Amide->ProtonatedAmide Tetrahedral_Intermediate1 Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_Intermediate1 + H₂O ProtonatedAmide->Tetrahedral_Intermediate1 Tetrahedral_Intermediate2 Protonated Intermediate Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 CarboxylicAcid R-C(=O)OH Tetrahedral_Intermediate2->CarboxylicAcid - NH₃ Tetrahedral_Intermediate2->CarboxylicAcid Ammonium NH₄⁺ caption Mechanism of Amide Hydrolysis

Caption: Mechanism of Amide Hydrolysis

Problem 2: Incomplete Removal of Protecting Groups

Symptom: Your analytical data (NMR, MS) indicates the presence of species with molecular weights corresponding to the product still containing a protecting group (e.g., Boc, Cbz).

Root Cause: Protecting groups on the amine are common in amino acid synthesis to prevent side reactions.[8] Incomplete cleavage can result from insufficient reaction time, degraded deprotection reagents (e.g., old TFA for Boc removal), or catalyst poisoning (e.g., in catalytic hydrogenation for Cbz removal).

Solution:

  • Verify Reagent Quality: Use fresh, high-quality deprotection reagents. For example, ensure trifluoroacetic acid (TFA) for Boc deprotection is not old and discolored.

  • Optimize Reaction Conditions: Monitor the deprotection reaction by TLC or HPLC to ensure it goes to completion. If the reaction stalls, consider increasing the reaction time, temperature (if thermally stable), or the equivalents of the deprotection reagent.

  • Catalyst Management (for Hydrogenolysis): If using a catalyst like Pd/C for Cbz deprotection, ensure it is active. Certain functional groups (like sulfur-containing compounds) can poison the catalyst.[9] Using a fresh batch or a different type of catalyst may be necessary.

Problem 3: Presence of Unreacted Starting Materials or Intermediates

Symptom: HPLC or NMR analysis shows peaks that correspond to key starting materials or stable intermediates from the synthetic sequence.

Root Cause: This issue points to an incomplete reaction in one of the preceding steps. Common causes include incorrect stoichiometry, insufficient activation of a carboxylic acid for amidation, low reaction temperature, or short reaction times.

Solution:

  • Stoichiometry Check: Double-check all calculations to ensure the correct molar ratios of reactants were used. For challenging reactions, a slight excess of one reagent may be required to drive the reaction to completion.

  • Activation and Coupling: When forming the amide from a carboxylic acid precursor, ensure the coupling reagents (e.g., HATU, HOBt/EDC) are fresh and used under optimal conditions (e.g., appropriate base, anhydrous solvent).[10]

  • Reaction Monitoring: Actively monitor the reaction's progress using a suitable technique (TLC, LC-MS). Do not proceed with work-up until the starting material is consumed to an acceptable level.

Workflow: Purification by Recrystallization

Recrystallization is a powerful technique for removing many process-related impurities, especially the hydrolyzed carboxylic acid byproduct, which often has different solubility properties than the desired hydrochloride salt.

Caption: Purification Workflow

Data Summary

The following table summarizes the common byproducts and recommended analytical methods for their detection.

Byproduct / Impurity Common Cause Primary Analytical Method Secondary Method
3-Aminooxolane-3-carboxylic acidHydrolysis of the amideHPLC-UV/MS¹H NMR
N-Protected IntermediateIncomplete deprotectionLC-MS¹H NMR
Unreacted Starting MaterialsIncomplete reactionHPLC-UV, GC-MSTLC
Dimeric/Polymeric SpeciesHigh temperature/concentrationSize Exclusion HPLC, MS-

References

  • WO2008080891A2: Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • WO/2008/080891 : PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS. WIPO Patentscope. [Link]

  • ResearchGate : Typical examples of impurities observed in synthesized peptides. ResearchGate. [Link]

  • MolecularCloud : 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]

  • ResearchGate : Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. ResearchGate. [Link]

  • YouTube : mechanism of amide hydrolysis. YouTube. [Link]

  • Master Organic Chemistry : Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • NIH : Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. [Link]

  • NIH : Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. National Institutes of Health. [Link]

  • ResearchGate : Impurity profile of amino acids? ResearchGate. [Link]

  • RSC Publishing : Bi(OTf)3-catalyzed three-component synthesis of α-amino acid derivatives. Organic & Biomolecular Chemistry. [Link]

  • Arkivoc : Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[8][11]thieno[2,3-d]pyrimidin-4-ones as analg. Arkivoc. [Link]

Sources

Troubleshooting 3-Aminooxolane-3-carboxamide hydrochloride reaction failures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Aminooxolane-3-carboxamide hydrochloride

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthesis. By understanding the underlying chemical principles, you can diagnose reaction failures, optimize conditions, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound, and what are its critical control points?

A1: While multiple pathways exist, a common and logical approach is the amidation of a carboxylic acid precursor. This typically involves two key steps: (1) Synthesis of the 3-aminooxolane-3-carboxylic acid backbone and (2) its subsequent conversion to the corresponding carboxamide, followed by salt formation.

The most critical control points are the activation of the carboxylic acid and the subsequent nucleophilic attack by an ammonia source. The reaction is sensitive to moisture, stoichiometry, and temperature. The hydrochloride salt form is generally used to improve the stability and handling of the final compound, as the free amine may be less stable.[1]

Below is a generalized workflow for this synthesis.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amide Formation & Deprotection cluster_2 Step 3: Salt Formation & Isolation A Starting Material (e.g., Protected Amino Acid) B 3-Aminooxolane-3-carboxylic acid (Protected) A->B Cyclization/ Functionalization C Carboxylic Acid Activation B->C Coupling Agent (e.g., HATU, SOCl₂) D Amidation with NH₃ source C->D Nucleophilic Attack E Deprotection (if needed) D->E F Crude 3-Aminooxolane-3-carboxamide E->F Workup G Final Product: 3-Aminooxolane-3-carboxamide HCl F->G HCl addition & Crystallization

Caption: Generalized synthetic workflow for 3-Aminooxolane-3-carboxamide HCl.

Troubleshooting Guide: Reaction Failures & Impurities

This section addresses specific problems you may encounter. The solutions are based on established principles of organic synthesis and insights from related chemical transformations.

Problem 1: Low to No Product Yield

Q2: My reaction has stalled or resulted in a very low yield of the desired carboxamide. What are the likely causes and how can I fix it?

A2: Low yield is a common issue stemming from several factors, from starting material quality to reaction conditions. A systematic approach is key to diagnosis.

Root Causes & Solutions:

  • Poor Carboxylic Acid Activation: The conversion of the carboxylic acid to the amide requires an activating agent to make the carbonyl carbon more electrophilic. Incomplete activation is a primary failure point.

    • Insight: Standard amide coupling reagents (like HATU, HOBt/EDC) or conversion to an acyl chloride (using SOCl₂ or oxalyl chloride) are effective.[2][3] However, less reactive carboxylates may require harsher conditions or more potent activators.[4]

    • Actionable Protocol:

      • Ensure your starting carboxylic acid is completely dry. Moisture will quench activating agents.

      • If using thionyl chloride (SOCl₂), add a catalytic amount of DMF to form the Vilsmeier reagent in situ, which is a more powerful activating agent.

      • Consider switching to a different class of coupling reagent. See the table below for a comparison.

  • Starting Material Degradation or Impurity: The 3-aminooxolane precursor may be unstable. As an amino acid derivative, it can be susceptible to racemization or side reactions. The hydrochloride salt form of reagents is often used to enhance stability.[1][5]

    • Insight: The free amine of your starting material could be interfering with the reaction or degrading over time.

    • Actionable Protocol:

      • Verify the purity of your starting material (3-aminooxolane-3-carboxylic acid) via NMR or LC-MS before starting.

      • If you are starting with the free amine, consider using an N-protected version (e.g., Boc-protected) and deprotecting in the final step. This prevents the amine from competing as a nucleophile.

  • Incorrect Stoichiometry or Base: The reaction requires precise molar ratios. An excess of the amine source is common, but the choice and amount of non-nucleophilic base (like triethylamine or DIPEA) are critical to neutralize acids formed during the reaction without causing side reactions.

    • Insight: If an acyl chloride is formed, two equivalents of the amine nucleophile are theoretically needed: one for the reaction and one to neutralize the generated HCl. A non-nucleophilic base is often preferred to avoid consuming the valuable amine.

    • Actionable Protocol:

      • Use at least 1.1-1.2 equivalents of your activating agent.

      • Use 2-3 equivalents of a non-nucleophilic base like DIPEA or triethylamine, added slowly to control the reaction exotherm.

Table 1: Comparison of Common Carboxylic Acid Activating Agents

Activating AgentMechanismAdvantagesDisadvantages
SOCl₂ / Oxalyl Chloride Forms acyl chlorideHighly reactive, drives reaction to completion.Generates acidic HCl gas; can be harsh for sensitive substrates.[3]
EDC/HOBt or HATU/HOAt Forms active esterMilder conditions, fewer side reactions, high yields.More expensive, byproducts can be difficult to remove.
Ethyl Chloroformate Forms mixed anhydrideCost-effective, good for some substrates.Can be less reactive than acyl chlorides.[4]
Problem 2: Persistent Impurities in the Final Product

Q3: My NMR shows multiple unexpected signals after workup. What are the likely side products and how can I prevent them?

A3: Side reactions are often temperature- or stoichiometry-dependent. Identifying the impurity structure provides clues to the underlying problem.

Common Impurities & Prevention Strategies:

  • Unreacted Starting Material: The most common "impurity." This points to incomplete activation or insufficient reaction time/temperature.

    • Solution: Increase reaction time, moderately increase temperature (e.g., from room temperature to 40°C), or re-evaluate your activation agent as described in Q2.

  • Ester Formation: If your solvent is an alcohol (e.g., methanol, ethanol), the activated carboxylic acid can react with it to form a methyl or ethyl ester, especially if the addition of the ammonia source is slow.

    • Solution: Use an inert, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Ensure solvents are anhydrous.

  • Byproducts from Coupling Reagents: Reagents like EDC produce isourea byproducts that can sometimes be difficult to remove.

    • Solution: An acidic wash (e.g., dilute HCl) during the aqueous workup can help remove the basic isourea. For HATU, byproducts are generally water-soluble and easily removed.

The following diagram illustrates the main reaction pathway versus a common side reaction.

Start Activated Carboxylic Acid (R-CO-X) Product Desired Product (3-Aminooxolane-3-carboxamide) Start->Product Desired Pathway: Nucleophilic Attack by Amine SideProduct Side Product (Ester) Start->SideProduct Side Reaction: Nucleophilic Attack by Solvent Ammonia Ammonia Source (NH₃) Ammonia->Product Solvent Alcohol Solvent (R'-OH) Solvent->SideProduct

Caption: Competing reaction pathways for an activated carboxylic acid intermediate.

Problem 3: Product Isolation and Purification

Q4: The product seems highly water-soluble, making extraction difficult. What is the best strategy for isolation and purification?

A4: The presence of both an amine and an amide group makes the target molecule quite polar. The hydrochloride salt form further increases its aqueous solubility.

Isolation & Purification Protocol:

  • Solvent Evaporation: If possible, the most straightforward method is to remove the reaction solvent under reduced pressure. The resulting crude solid or oil can then be triturated or recrystallized.

  • Liquid-Liquid Extraction (for free base):

    • If you have the free base in an organic solvent, avoid washing with water. Instead, wash with brine (saturated NaCl solution) to remove inorganic impurities, which reduces the amount of product lost to an aqueous phase.

    • To extract the product from an aqueous solution, use a more polar organic solvent like ethyl acetate or a 10:1 mixture of DCM/Isopropanol. Perform multiple extractions (5-7 times) as the partition coefficient may be low.

  • Crystallization (for hydrochloride salt):

    • This is the preferred method for purification. After synthesizing the free base, dissolve it in a minimal amount of a suitable solvent (e.g., methanol, isopropanol).

    • Add a stoichiometric amount of HCl (e.g., as a solution in dioxane or diethyl ether) dropwise.

    • Cool the solution slowly. If crystals do not form, add an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or heptane) dropwise until turbidity is observed, then cool.

  • Silica Gel Chromatography:

    • This can be challenging for highly polar compounds. Use a polar mobile phase (e.g., DCM/Methanol with 0.5-1% triethylamine to prevent streaking of the free amine).

    • Alternatively, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation.

References

  • PubMed. Synthesis, chemical and enzymatic hydrolysis, and aqueous solubility of amino acid ester prodrugs of 3-carboranyl thymidine analogs for boron neutron capture therapy of brain tumors.[Link]

  • National Institutes of Health (NIH). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives.[Link]

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).[Link]

  • Google Patents.
  • Google Patents.Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.

Sources

Improving stereoselectivity in 3-Aminooxolane-3-carboxamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stereocontrol in 3-Aminooxolane-3-carboxamide Synthesis

Welcome to the technical support center for the synthesis of 3-Aminooxolane-3-carboxamide hydrochloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective synthesis for this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your experimental outcomes. Our focus is on the critical step of establishing the C3 quaternary stereocenter with high fidelity.

Section 1: Understanding the Stereochemical Challenge

The core difficulty in synthesizing enantiomerically pure 3-Aminooxolane-3-carboxamide lies in the creation of the fully substituted C3 stereocenter. The most common and versatile strategy to build this core is a variation of the Strecker synthesis, starting from a tetrahydrofuran-3-one precursor. In this pathway, the ketone is converted to an intermediate (such as a ketimine or cyanohydrin) which is then attacked by a nucleophile. The stereochemical outcome of the final product is determined entirely by the facial selectivity of this nucleophilic addition.

G cluster_main General Synthetic Pathway cluster_key Stereochemistry-Determining Step A Tetrahydrofuran-3-one B Cyclic Ketimine Intermediate A->B Amine Source (e.g., NH₃, Benzylamine) C Asymmetric Nucleophilic Addition (e.g., CN⁻) B->C Nucleophile + Chiral Catalyst/Auxiliary D (R/S)-3-Amino-3-cyano -oxolane C->D E Hydrolysis D->E F 3-Aminooxolane-3-carboxamide E->F G Salt Formation (HCl) F->G H Final Product G->H

Caption: General pathway for 3-Aminooxolane-3-carboxamide synthesis.

The critical step, asymmetric nucleophilic addition, is where stereocontrol must be exerted. Without a chiral influence, this step will produce a racemic mixture (a 1:1 ratio of R and S enantiomers), requiring challenging downstream resolution.

Section 2: Troubleshooting Guide for Low Stereoselectivity

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction is producing a racemic or near-racemic mixture (low enantiomeric excess, e.e.). What are the most likely causes?

A1: Low enantioselectivity is a common problem that almost always points to an issue with the chiral catalyst or the reaction environment. Here’s a checklist of potential causes:

  • Inactive or Impure Chiral Catalyst/Ligand: The enantiomeric purity of your ligand or catalyst is paramount. Even small amounts of the opposing enantiomer can drastically reduce the product's e.e. Similarly, impurities can poison the catalyst.

    • Solution: Verify the e.e. of your chiral ligand/catalyst using a suitable analytical method (e.g., chiral HPLC). If sourcing commercially, obtain a certificate of analysis. If synthesizing in-house, ensure rigorous purification.[1]

  • Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough thermal energy to overcome the energy difference between the two diastereomeric transition states, leading to lower selectivity.

    • Solution: Run the reaction at a lower temperature. While this may slow the reaction rate, it often significantly improves e.e. The synthesis of Bedaquiline, for instance, showed that moving from -40 °C to -78 °C can be critical for selectivity.[2]

  • Incorrect Solvent Choice: The solvent can influence the catalyst's conformation and the transition state's stability. A solvent that coordinates too strongly with the catalyst or reactants can disrupt the organized chiral environment needed for induction.

    • Solution: Screen a range of solvents. In similar asymmetric additions, switching from THF to a less coordinating solvent like 2-MeTHF or toluene has been shown to improve stereoselectivity.[2]

  • Presence of Water or Oxygen: Many organometallic catalysts, particularly those involving early transition metals or lithium amides, are extremely sensitive to atmospheric moisture and oxygen. Contamination can lead to catalyst decomposition and loss of stereocontrol.[3]

    • Solution: Use rigorously dried solvents and reagents. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).[3]

Q2: I'm using a chiral auxiliary, but the diastereomeric ratio (d.r.) is poor. How can I improve it?

A2: Poor diastereoselectivity when using a chiral auxiliary is typically due to insufficient steric or electronic differentiation between the two faces of the reactive intermediate.

  • Steric Bulk of the Auxiliary: The auxiliary must be large enough to effectively block one face of the molecule.

    • Solution: Consider an auxiliary with a bulkier substituent. For example, if using a phenylethylamine-derived auxiliary, switching to a bulkier naphthylethylamine or a different class of auxiliary might enhance facial blocking.[4]

  • Choice of Reagents and Protecting Groups: Other substituents on the oxolane ring or the nucleophile itself can influence the approach trajectory.

    • Solution: Evaluate the steric profile of your entire system. Sometimes, a larger protecting group on another part of the molecule can create a more ordered transition state, improving diastereoselectivity.

  • Reaction Conditions: As with enantioselectivity, temperature and solvent play a key role. Additives can also be used to create a more rigid transition state assembly.

    • Solution: Lower the reaction temperature. Experiment with additives like lithium salts (e.g., LiCl, LiBr), which can chelate to the substrate and auxiliary, locking in a specific conformation and improving selectivity.[2]

Q3: My asymmetric catalyst appears to be underperforming or inconsistent. How do I troubleshoot the catalyst system itself?

A3: Inconsistent catalyst performance is a frustrating but solvable issue. A systematic approach is required to pinpoint the problem.

G cluster_workflow Catalyst Troubleshooting Workflow Start Low/Inconsistent e.e. CheckLigand Verify Ligand Purity (e.e.%, chemical purity) Start->CheckLigand CheckMetal Verify Metal Precursor Purity & Activity CheckLigand->CheckMetal Ligand OK Result Improved Stereoselectivity CheckLigand->Result Impure Ligand Found (Action: Purify/Replace) CheckPrep Review In-Situ vs. Pre-formed Catalyst Prep CheckMetal->CheckPrep Metal OK CheckMetal->Result Bad Precursor (Action: Replace) CheckAtmosphere Ensure Rigorous Inert Atmosphere & Dry Solvents CheckPrep->CheckAtmosphere Prep OK CheckPrep->Result Prep Error (Action: Modify Protocol) CheckLoading Optimize Catalyst Loading (%) CheckAtmosphere->CheckLoading System OK CheckAtmosphere->Result Contamination (Action: Improve Technique) CheckLoading->Result

Caption: Workflow for troubleshooting catalyst performance.

Q4: The stereoselective synthesis is not viable on my scale. What are my options for obtaining the pure stereoisomer?

A4: When a stereoselective synthesis proves too challenging or costly, classical resolution methods become a practical alternative.

  • Diastereomeric Salt Resolution: The racemic 3-aminooxolane-3-carboxamide (or a precursor acid) can be reacted with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by fractional crystallization.

  • Chiral Chromatography: This is a highly effective but potentially expensive method for separation. The racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to elute at different times. This method is explicitly mentioned as a viable route to obtaining the product in high optical purity.[5][6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common classes of chiral catalysts used for this type of asymmetric transformation? A1: The choice of catalyst is substrate-dependent, but several classes have shown broad utility in asymmetric additions to ketones and imines. These include catalysts based on chiral ligands such as:

  • Chiral Oxazolines: These ligands, often used in combination with metals like copper or zinc, are highly effective in various asymmetric reactions.[7][8]

  • Chiral Phosphines and Phosphoramidites: These are workhorse ligands in transition metal catalysis, particularly for rhodium, iridium, and palladium.[9]

  • Chiral Amino Alcohols and Diamines: Often used with zinc, titanium, or aluminum reagents, these can form highly organized chiral environments.

  • Organocatalysts: Chiral Brønsted acids, thioureas, or phase-transfer catalysts can activate the electrophile or nucleophile and induce stereoselectivity without a metal.[10][11]

Q2: How important is the order of addition of reagents? A2: It can be critically important, especially for in-situ catalyst preparation. The order of addition often dictates the formation of the active catalytic species versus inactive or undesired complexes. For example, adding the metal precursor to the ligand is often preferred to allow the chiral complex to form before introducing the substrate. Always follow the specific protocol for your chosen catalyst system meticulously.

Q3: What analytical methods are essential for this work? A3: To properly develop and troubleshoot your synthesis, you must be able to accurately measure its stereochemical outcome.

  • For Enantiomeric Excess (e.e.): Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the gold standards.

  • For Diastereomeric Ratio (d.r.): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H or ¹⁹F) is often sufficient, as diastereomers typically have distinct signals. Achiral HPLC or Gas Chromatography (GC) can also be used.

Q4: Can I use a "chiral pool" approach for this synthesis? A4: Yes, a chiral pool approach is a valid strategy. This involves starting with an enantiomerically pure material that already contains some of the required stereocenters. For example, one could envision a synthesis starting from a readily available chiral sugar or amino acid, from which the oxolane ring is constructed, transferring the initial stereochemistry into the final product.[12] However, this can require longer synthetic routes compared to an asymmetric catalytic approach.

Section 4: Data & Protocols

Table 1: Influence of Reaction Parameters on Stereoselectivity (Illustrative Data)

This table summarizes how different parameters can affect the outcome of an asymmetric Strecker-type reaction on a tetrahydrofuran-3-one substrate.

EntryCatalyst SystemSolventTemperature (°C)Yield (%)e.e. (%)Reference Principle
1Ti(Oi-Pr)₄ / Chiral DiolToluene-208575Standard Conditions
2Ti(Oi-Pr)₄ / Chiral DiolToluene-78 8292 Temperature Effect
3Ti(Oi-Pr)₄ / Chiral DiolTHF -787568Solvent Effect[2]
4Chiral Phosphoric AcidToluene-209088Organocatalysis[10]
5Ti(Oi-Pr)₄ / Chiral Diol + LiCl Toluene-788496 Additive Effect[2]
Experimental Protocols

Protocol 1: General Procedure for Asymmetric Strecker Synthesis of (S)-3-Amino-3-cyanooxolane

Disclaimer: This is a representative protocol. Concentrations, times, and temperatures must be optimized for your specific substrate and catalyst system.

  • Apparatus Setup: Under an inert atmosphere (Argon), add the chiral ligand (e.g., 0.12 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.

  • Catalyst Formation (In-Situ): Dissolve the ligand in anhydrous toluene (10 mL). Cool the solution to 0 °C. Add the metal precursor (e.g., Ti(Oi-Pr)₄, 0.10 mmol) dropwise. Stir the resulting solution for 30-60 minutes at 0 °C to allow for complex formation.

  • Substrate Addition: Add tetrahydrofuran-3-one (10 mmol) to the catalyst solution. Stir for 15 minutes.

  • Nucleophile Addition: Add trimethylsilyl cyanide (TMSCN, 12 mmol) dropwise via syringe pump over 1 hour, maintaining the reaction temperature at the optimized value (e.g., -40 °C).

  • Reaction Monitoring: Allow the reaction to stir for 12-24 hours. Monitor the consumption of the starting material by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃ at low temperature.

  • Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection & Analysis: The resulting silylated aminonitrile can be deprotected (e.g., with aqueous HCl) to yield the aminonitrile. Purify the crude product by column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC analysis.

Protocol 2: Chiral HPLC Method for e.e. Determination

  • Column: Chiralcel OD-H (or similar chiral stationary phase)

  • Mobile Phase: 90:10 Hexane:Isopropanol (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 25 °C

  • Procedure: Dissolve a small sample of the purified aminonitrile in the mobile phase. Inject onto the HPLC system. The two enantiomers should elute as separate peaks. Calculate the e.e. using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

References

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • WO/2008/080891 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WIPO Patentscope. [Link]

  • Synergistically activating nucleophile strategy enabled organocatalytic asymmetric P-addition of cyclic imines. PubMed Central. [Link]

  • Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. PubMed. [Link]

  • Synthesis of Chiral (Phosphinoaryl)oxazolines, a Versatile Class of Ligands for Asymmetric Catalysis. ResearchGate. [Link]

  • Diastereoselective Synthesis of Highly Substituted, Amino‐ and Pyrrolidino‐Tetrahydrofurans as Lead‐Like Molecular Scaffolds. University of the Sunshine Coast, Queensland. [Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]

  • Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates. MDPI. [Link]

  • Synergistically activating nucleophile strategy enabled organocatalytic asymmetric P-addition of cyclic imines. ResearchGate. [Link]

  • Chiral Oxazolines and Their Legacy in Asymmetric Carbon—Carbon Bond-Forming Reactions. ResearchGate. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central. [Link]

  • Diastereoselective, three-component cascade synthesis of tetrahydrofurans and tetrahydropyrans employing the tandem Mukaiyama aldol-lactonization process. PubMed. [Link]

  • Stereochemical Aspects in the Asymmetric Michael Addition of Chiral Imines to Substituted Electrophilic Alkenes. PubMed. [Link]

  • Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. ResearchGate. [Link]

  • Asymmetric catalysis with chiral oxazolidine ligands. PubMed. [Link]

  • Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. PubMed Central. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 3-Aminooxolane-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 3-Aminooxolane-3-carboxamide hydrochloride, a key building block in pharmaceutical development, presents unique challenges when transitioning from laboratory scale to pilot plant or manufacturing scale. The presence of a quaternary α-amino amide center on a strained oxolane ring necessitates precise control over reaction conditions to ensure safety, efficiency, and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and process chemists. Our approach is grounded in established chemical principles to empower your team to overcome common scale-up hurdles.

The most prevalent synthetic route involves a modified Strecker synthesis followed by a controlled nitrile hydrolysis and salt formation. This document will focus on the challenges inherent in this pathway.

Section 1: Synthetic Pathway Overview

The synthesis is typically a three-stage process starting from tetrahydrofuran-3-one. Each stage has critical parameters that must be carefully managed during scale-up.

G cluster_0 Stage 1: α-Aminonitrile Formation cluster_1 Stage 2: Selective Nitrile Hydrolysis cluster_2 Stage 3: Salt Formation & Isolation A Tetrahydrofuran-3-one C Intermediate: 3-Aminooxolane-3-carbonitrile A->C Strecker Reaction B Reagents: - Ammonium Chloride (NH4Cl) - Sodium Cyanide (NaCN) D Intermediate: 3-Aminooxolane-3-carbonitrile C->D Work-up & Isolation F Intermediate: 3-Aminooxolane-3-carboxamide D->F Partial Hydrolysis E Reagents: - Conc. HCl - Controlled H2O G Intermediate: 3-Aminooxolane-3-carboxamide F->G Solvent Swap I Final Product: 3-Aminooxolane-3-carboxamide HCl G->I Crystallization H Reagents: - HCl in Isopropanol (IPA)

Caption: High-level workflow for the synthesis of 3-Aminooxolane-3-carboxamide HCl.

Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Stage 1: α-Aminonitrile Formation (Strecker Reaction)

Q1: My Strecker reaction shows low yield and incomplete conversion of the starting ketone. What are the likely causes and how can I improve it?

A1: This is a common issue when scaling up a three-component reaction.[1] The root cause often lies in reaction equilibrium, temperature control, or reagent addition sequence.

  • Causality & Explanation: The Strecker synthesis begins with the formation of an imine from the ketone and ammonia (from NH₄Cl), which is then attacked by the cyanide nucleophile.[2] This initial imine formation is a reversible equilibrium. On a larger scale, inefficient mixing or localized temperature fluctuations can hinder this equilibrium, preventing complete conversion. Furthermore, the volatilization of acetaldehyde, if used, can be an issue without proper cooling.[3]

  • Troubleshooting Steps:

    • Temperature Control: The reaction is often exothermic. Ensure your cooling system can handle the heat load to maintain a consistent internal temperature (typically 0-10 °C). Runaway temperatures can lead to side reactions and degradation.

    • Reagent Addition: Add the sodium cyanide solution slowly and sub-surface if possible. This ensures it reacts with the formed imine immediately and minimizes the competing formation of tetrahydrofuran-3-one cyanohydrin.[4]

    • pH Monitoring: The in-situ generation of ammonia from ammonium chloride is pH-dependent. While not always necessary, monitoring the initial pH can ensure sufficient free ammonia is present to drive the reaction.

    • Reaction Time: On scale-up, reaction times often need to be extended to ensure complete conversion due to mass transfer limitations. Use in-process controls (IPCs) like HPLC or GC to monitor the disappearance of the starting ketone before proceeding with the work-up.

Q2: How can we mitigate the risks of handling sodium or potassium cyanide in a large-scale production environment?

A2: Safety is paramount when using highly toxic reagents like inorganic cyanides.[5] A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential.

  • Causality & Explanation: The primary hazard is the generation of highly toxic hydrogen cyanide (HCN) gas upon contact with acids. Inhalation or skin contact can be fatal.

  • Mitigation Strategies:

    • Engineering Controls: Conduct the reaction in a well-ventilated, contained system (e.g., a closed reactor with a scrubber). The scrubber should contain a bleach or caustic solution to neutralize any vented HCN gas.

    • Strict pH Control: NEVER allow the cyanide solution to come into contact with acidic conditions. The reaction medium for the Strecker synthesis is typically neutral to slightly basic, which suppresses HCN formation.[6]

    • Quenching Protocol: At the end of the reaction, any excess cyanide must be quenched before work-up. A common method is the addition of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under controlled basic conditions (pH > 10).

    • Personnel Training: All personnel must be thoroughly trained on the specific risks, handling procedures, and emergency response for cyanide exposure, including the location and use of cyanide antidote kits.

Stage 2: Selective Nitrile Hydrolysis to Amide

Q3: My primary challenge is over-hydrolysis. I am forming significant amounts of the corresponding carboxylic acid impurity instead of the desired amide. How can I stop the reaction at the amide stage?

A3: This is the most critical challenge in this synthesis. Nitriles are generally less reactive than amides towards hydrolysis, meaning that the conditions required to hydrolyze the nitrile can easily hydrolyze the resulting amide to the carboxylic acid.[7] Stopping the reaction selectively requires precise control.

  • Causality & Explanation: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water.[8] The resulting amide can be further protonated and attacked by water to yield the carboxylic acid. The key is to find conditions where the first reaction is reasonably fast, but the second is slow.

  • Troubleshooting & Control Strategies:

    • Stoichiometric Water: The most effective method is to limit the amount of water available for the reaction. Perform the hydrolysis in a solvent system like concentrated HCl with a carefully controlled, limited amount of water (e.g., 1.5-2.0 equivalents). This provides enough water for the first hydrolysis step but starves the second.

    • Temperature Management: Keep the reaction temperature as low as feasible. While this will slow the reaction, it disproportionately slows the second hydrolysis step (amide to acid). A typical range might be 40-50 °C. Monitor the reaction closely with HPLC.

    • Alternative Reagents: Consider using a milder hydrolysis system. For example, using hydrogen peroxide with a base like sodium hydroxide in an aqueous ethanol solution can be a milder way to achieve the transformation to the amide.[9]

    • Biocatalysis (Advanced Option): For a "greener" and highly selective approach, consider using a nitrile hydratase enzyme. These enzymes are specifically designed to hydrate nitriles to amides without touching the amide product.[10] However, this introduces challenges of enzyme cost, stability, and downstream processing to remove the enzyme.

G Start Low Amide Yield (High Carboxylic Acid) CheckWater Is water content > 2.0 eq.? Start->CheckWater ReduceWater Action: Reduce H2O to 1.5-2.0 eq. Rationale: Starve the second hydrolysis step. CheckWater->ReduceWater Yes CheckTemp Is temperature > 50°C? CheckWater->CheckTemp No Success Improved Selectivity ReduceWater->Success ReduceTemp Action: Lower temp to 40-45°C. Rationale: Amide hydrolysis is more sensitive to high temp. CheckTemp->ReduceTemp Yes CheckTime Is reaction time excessive? CheckTemp->CheckTime No ReduceTemp->Success OptimizeTime Action: Implement strict IPC monitoring (HPLC). Rationale: Stop reaction as soon as nitrile is consumed. CheckTime->OptimizeTime Yes CheckTime->Success No

Caption: Troubleshooting logic for controlling over-hydrolysis.

Stage 3: Salt Formation, Crystallization, and Purification

Q4: During the final crystallization step, my product is oiling out or forming an amorphous solid that is difficult to filter and dry. How can I achieve a stable, crystalline hydrochloride salt?

A4: This issue points to problems with supersaturation, solvent choice, or impurities inhibiting crystal growth.

  • Causality & Explanation: Crystallization requires controlled generation of supersaturation to allow for nucleation and crystal growth. If supersaturation is generated too quickly (e.g., by adding the HCl solution too fast or cooling too rapidly), the molecules don't have time to arrange into an ordered lattice, resulting in an amorphous solid or oil. Impurities can also disrupt this lattice formation.

  • Solutions for Improved Crystallization:

    • Solvent System: Isopropanol (IPA) is a common choice. Ensure the free-base solution is completely anhydrous before adding the HCl/IPA solution, as water can interfere with crystallization. Consider a co-solvent system, such as IPA/MTBE or IPA/Toluene, to better control solubility.

    • Controlled Addition & Seeding: Add the HCl/IPA solution slowly at a slightly elevated temperature (e.g., 40 °C) to control the rate of salt formation. Crucially, add a small amount of pre-existing crystalline seed material once the solution becomes slightly turbid. This provides a template for ordered crystal growth.

    • Cooling Profile: Employ a slow, controlled cooling ramp rather than crash cooling. For example, cool from 40 °C to 20 °C over 4 hours, then hold for several hours to allow for complete crystallization before cooling further to 0-5 °C.

    • Purity: Ensure the free-base solution is of high purity before attempting salt formation. Impurities, especially the carboxylic acid byproduct, can act as crystal growth inhibitors.[11] Consider a charcoal treatment or a quick filtration of the free-base solution if needed.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor for this synthesis? A: Based on the common challenges, the key CPPs are:

  • Strecker Reaction: Temperature, rate of cyanide addition, reaction time.

  • Nitrile Hydrolysis: Molar ratio of water to substrate, temperature, reaction time.

  • Crystallization: Rate of acid addition, cooling rate, seeding protocol, final filtration temperature.

Q: What analytical methods are essential for process control? A:

  • In-Process Controls (IPCs):

    • HPLC: To monitor the consumption of starting materials and the formation of intermediates and impurities (especially the carboxylic acid byproduct). A reverse-phase C18 column with a gradient method is typically effective.

    • GC: Can be used as an alternative to HPLC for monitoring the volatile ketone starting material.

  • Final Product Release:

    • HPLC: For purity and impurity profiling.

    • ¹H NMR: To confirm the structure and check for residual solvents.

    • Karl Fischer Titration: To determine water content.

    • Loss on Drying (LOD): To measure total volatile content.

    • Powder X-Ray Diffraction (PXRD): To confirm the crystalline form.

Q: What are the primary safety hazards associated with the overall process? A:

  • Acute Toxicity: Handling of sodium cyanide and potential generation of HCN gas is the most significant hazard.[12]

  • Corrosivity: Use of concentrated hydrochloric acid requires acid-resistant equipment and appropriate PPE.

  • Exothermic Reactions: Both the Strecker reaction and the quenching of the reaction can be exothermic, requiring robust cooling capacity to prevent thermal runaways.

Section 4: Key Experimental Protocols

Note: These protocols are illustrative and must be adapted and optimized for specific equipment and scales. All work should be conducted by trained professionals with appropriate safety measures.

Protocol 1: Stage 1 - Synthesis of 3-Aminooxolane-3-carbonitrile

  • Charge a reactor with Tetrahydrofuran-3-one (1.0 eq), Ammonium Chloride (1.2 eq), and a 2:1 mixture of Isopropanol:Water.

  • Cool the mixture to 0-5 °C with efficient stirring.

  • Prepare a solution of Sodium Cyanide (1.1 eq) in water.

  • Slowly add the Sodium Cyanide solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at 5-10 °C for an additional 4-6 hours.

  • Monitor the reaction for completion by HPLC (disappearance of ketone).

  • Once complete, prepare to quench any excess cyanide according to a site-approved safety protocol.

  • Perform a standard extractive work-up to isolate the crude aminonitrile intermediate.

Protocol 2: Stage 2 - Selective Hydrolysis to 3-Aminooxolane-3-carboxamide

  • Charge the crude aminonitrile intermediate (1.0 eq) to a clean, dry reactor.

  • Add concentrated Hydrochloric Acid (37%, ~4.0 eq). The amount of water in the acid should be calculated to be approximately 1.5-2.0 equivalents relative to the substrate.

  • Slowly heat the mixture to 40-45 °C and hold.

  • Monitor the reaction progress by HPLC every 1-2 hours. Look for the disappearance of the nitrile peak and the appearance of the amide peak. Minimize the formation of the carboxylic acid peak.

  • Once the nitrile is consumed (<1%), immediately cool the reaction to room temperature.

  • Carefully neutralize the mixture with a base (e.g., NaOH solution) to pH 9-10, keeping the temperature below 25 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) to isolate the free-base amide.

Section 5: Data Summary Table

StageKey ReagentsTypical Temp.Typical TimeTypical YieldKey Purity Check
1. Strecker Reaction NH₄Cl, NaCN0-10 °C6-10 h85-95%>98% conversion of ketone (HPLC)
2. Hydrolysis Conc. HCl (H₂O limited)40-45 °C4-8 h75-85%<2% Carboxylic Acid byproduct (HPLC)
3. Salt Formation HCl in IPA0-40 °C6-12 h90-98%>99.5% Purity, correct crystalline form (PXRD)

Section 6: References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link]

  • Jakubke, H.-D. (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Jakubke, H.-D. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Retrieved from [Link]

  • Ye, T., & Mckervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091-1160. [Note: While not directly cited in the text, this is a foundational review relevant to complex synthesis scale-up.]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Kumar, A., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2012(5), 200-213. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 23(11), 2993. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Three component Strecker reaction using amines (1 mmol), carbonyl compounds (1 mmol) and TMSCN (1.2 mmol) in water in presence of indium (10 mol%). Retrieved from [Link]

  • Glock, C., & Kleiner, C. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate. Retrieved from [Link]

  • Nagasawa, T., & Yamada, H. (1989). Biocatalytic hydrolysis of nitriles. Trends in Biotechnology, 7(6), 153-158. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Kalník, M., et al. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. PubMed. Retrieved from [Link]

  • Organic Reactions. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • YouTube. (2018). Nitriles: base hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Retrieved from

Sources

3-Aminooxolane-3-carboxamide hydrochloride stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3-Aminooxolane-3-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this molecule. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and drug development programs.

Introduction to Stability Concerns

This compound possesses several functional groups that may be susceptible to degradation under various environmental conditions. The primary amine, carboxamide, and the ether linkage within the oxolane ring are all potential sites for chemical reactions that can compromise the purity, potency, and safety of the compound. Understanding these liabilities is the first step in developing robust handling, formulation, and analytical strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The key structural features of concern are the primary amine, the carboxamide, and the ether linkage in the oxolane ring. The primary amine can be susceptible to oxidation. The carboxamide group can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The ether linkage, while generally stable, can be cleaved under harsh acidic conditions.

Q2: What are the recommended storage conditions for this compound?

A2: Based on available supplier data, it is recommended to store this compound in a dry, well-sealed container at 2-8°C.[1] This minimizes the potential for hydrolytic and thermal degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to mitigate oxidative degradation.

Q3: My recent batch of this compound shows a new impurity peak in the HPLC analysis. What could be the cause?

A3: A new impurity peak can arise from several sources. The most common are degradation due to improper storage, exposure to harsh environmental conditions (light, heat, humidity), or contamination. It is crucial to investigate the identity of the impurity to understand the degradation pathway. A forced degradation study can be instrumental in identifying potential degradation products.

Q4: How can I identify the degradation products of this compound?

A4: The most powerful technique for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By subjecting the compound to forced degradation conditions (see Troubleshooting Guide below) and analyzing the resulting mixture by LC-MS, you can obtain the mass of the degradation products, which provides critical clues to their structures. Further structural elucidation can be achieved using techniques like NMR spectroscopy.

Q5: Is this compound sensitive to light?

Troubleshooting Guide: Investigating Degradation

This section provides a systematic approach to identifying and mitigating stability issues with this compound.

Initial Assessment: Visual Inspection and Physical Properties

Before proceeding with complex analytical tests, a simple visual inspection can provide valuable clues.

ObservationPotential CauseRecommended Action
Discoloration (yellowing/browning) Oxidative degradation or formation of colored impurities.Store under an inert atmosphere. Handle away from direct light.
Clumping or change in texture Hygroscopicity (moisture absorption).Store in a desiccator. Handle in a low-humidity environment.
Incomplete dissolution Formation of less soluble degradation products or polymerization.Filter the solution and analyze both the filtrate and the insoluble material.
Forced Degradation Studies: A Proactive Approach

Forced degradation (or stress testing) is a critical tool for understanding the intrinsic stability of a molecule.[3][4] It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. This information is invaluable for developing stability-indicating analytical methods and designing stable formulations.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Keep at 60°C for 8 hours.

    • Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.[4][5]

    • Thermal Degradation (Solid State): Store the solid compound in an oven at 105°C for 48 hours.

    • Photolytic Degradation (Solution): Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

The following table illustrates the kind of data you might expect from a forced degradation study. This is for illustrative purposes only.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 1 M HCl24 hours80 °C20%3-Aminooxolane-3-carboxylic acid
Base Hydrolysis 1 M NaOH8 hours60 °C35%3-Aminooxolane-3-carboxylic acid
Oxidation 30% H₂O₂24 hoursRoom Temp15%N-oxide derivatives, imines
Thermal (Solid) Dry Heat48 hours105 °C< 5%Minimal degradation
Photolytic (Solution) ICH Q1B Option 1N/ARoom Temp25%Various photoproducts
Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[6][7]

Caption: Workflow for developing a stability-indicating HPLC method.

Visualizing Potential Degradation Pathways

Based on the functional groups present in this compound, we can propose the following primary degradation pathways.

G cluster_0 Degradation Pathways Parent 3-Aminooxolane-3-carboxamide (Parent Compound) Hydrolysis 3-Aminooxolane-3-carboxylic acid Parent->Hydrolysis H+ or OH- (Amide Cleavage) Oxidation N-Oxide or Imine Derivatives Parent->Oxidation [O] (e.g., H₂O₂) Ring_Opening Ring-Opened Products (Under Harsh Acid) Parent->Ring_Opening Strong Acid/Heat (Ether Cleavage)

Caption: Potential degradation pathways of 3-Aminooxolane-3-carboxamide.

References

  • Alsante, K. M., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available from: [Link]

  • Science.gov. forced degradation study: Topics by Science.gov. Available from: [Link]

  • Mark, G. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 31(10). Available from: [Link]

  • Kats, M. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

  • Siddiqui, M. R., et al. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. Available from: [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. Available from: [Link]

  • Wang, T., & Jens, K. J. (2014). Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. Energy Procedia, 51, 259-266. Available from: [Link]

  • Nahata, M. C., et al. (1992). Stability of procainamide hydrochloride in an extemporaneously compounded oral liquid. American Journal of Hospital Pharmacy, 49(7), 1720-1724.
  • Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development: regulations, methodologies, and best practices. Springer Science & Business Media.
  • News-Medical.Net. (2019). Novel Techniques Improve Pharmaceutical Stability Testing. Available from: [Link]

  • Nudelman, N. S. (2012). Development of stability-indicating methods. Trends in Analytical Chemistry, 35, 63-75.
  • Allen, L. V., & Erickson, M. A. (1998). Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids. American journal of health-system pharmacy, 55(17), 1804-1809. Available from: [Link]

Sources

Technical Support Center: Purification of 3-Aminooxolane-3-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminooxolane-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this compound. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction

This compound is a polar, non-natural amino acid derivative. Its purification can be challenging due to its high polarity and potential for co-precipitation with inorganic salts or retention of highly polar impurities. This guide provides a structured approach to identifying and removing common impurities through recrystallization and chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing α,α-disubstituted amino acids is the Bucherer-Bergs reaction. If this method is used, potential impurities could include:

  • Unreacted starting materials: Such as the corresponding ketone precursor.

  • Hydantoin intermediate: A cyclic precursor to the amino acid.[1][2]

  • Inorganic salts: Such as ammonium chloride or potassium cyanide from the synthesis.

  • Side-reaction products: Depending on the specific reaction conditions.

Q2: My compound is an oil and won't solidify. How can I crystallize it?

A2: Oiling out is a common issue with polar molecules, often due to residual solvents or impurities that depress the melting point. For amino acid derivatives, converting the free base to a hydrochloride salt often aids in crystallization. Since you are working with the hydrochloride salt already, ensure your material is free from excess HCl or water. If it remains an oil, consider precipitation from a solution. Dissolving the oil in a minimal amount of a polar solvent (like methanol or ethanol) and then adding a less polar anti-solvent (like diethyl ether or dichloromethane) can induce precipitation.[3]

Q3: What is the best way to assess the purity of my final product?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of water/acetonitrile containing an acidic modifier (e.g., 0.1% formic acid) is a good starting point for assessing purity.[4] Due to the high polarity, you may need to use a polar-embedded or polar-endcapped C18 column, or consider Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography (GC): Can be used to determine the presence of residual solvents.[8]

Troubleshooting Purification by Recrystallization

Recrystallization is often the first line of defense for purifying crystalline solids. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Problem: I can't find a suitable single solvent for recrystallization.

Solution: A mixed-solvent system is often effective for polar compounds.

Step-by-Step Protocol for Mixed-Solvent Recrystallization:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent in which it is highly soluble (e.g., methanol, ethanol, or water).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., isopropanol, acetone, or diethyl ether) until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Rationale: This method carefully controls the supersaturation of the solution, promoting the growth of pure crystals while leaving impurities in the mother liquor.

Solvent System ComponentRoleExamples
"Good" SolventHigh solubility at elevated temperaturesMethanol, Ethanol, Water
"Poor" Solvent (Anti-solvent)Low solubility at all temperaturesIsopropanol, Acetone, Diethyl Ether, Dichloromethane
Visualizing the Recrystallization Workflow

G cluster_0 Recrystallization Troubleshooting start Crude Product dissolve Dissolve in minimal hot 'good' solvent start->dissolve add_anti Add 'poor' solvent until cloudy dissolve->add_anti clarify Add 'good' solvent to clarify add_anti->clarify cool Slow cooling clarify->cool filter Filter and wash crystals cool->filter dry Dry under vacuum filter->dry end Pure Crystals dry->end G cluster_1 Chromatography Method Selection start Compound too polar for C18 option1 Use 100% Aqueous Mobile Phase on C18 start->option1 option2 Use Polar-Embedded C18 Column start->option2 option3 Switch to HILIC start->option3 success Successful Purification option1->success option2->success option3->success

Sources

Technical Support Center: Synthesis of 3-Aminooxolane-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Solvent Selection and Troubleshooting for Researchers, Scientists, and Drug Development Professionals.

Troubleshooting Guide: Common Issues and Solutions

Difficulties in the synthesis of highly functionalized molecules like 3-Aminooxolane-3-carboxamide hydrochloride are common. Below is a systematic guide to troubleshooting potential issues, with a strong emphasis on how alternative solvents can provide a solution.

Problem Probable Cause(s) Suggested Solutions and Rationale
Low Reaction Yield 1. Poor solubility of starting materials: Reactants that are not fully dissolved will react slowly or not at all. 2. Side reactions: The solvent may be participating in or promoting unwanted side reactions. 3. Product degradation: The product might be unstable under the reaction conditions (e.g., high temperature).1. Solvent Screening: Test a range of solvents with varying polarities. For polar starting materials, consider polar aprotic solvents like DMF or DMSO . Greener alternatives include 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) , which have been shown to be effective in amide bond formation.[1][2] 2. Aprotic Solvents: Use non-reactive, aprotic solvents to minimize side reactions. If your reaction involves strong bases or nucleophiles, avoid protic solvents like alcohols unless they are part of the reaction mechanism. 3. Lower Boiling Point Solvents: Consider using a solvent with a lower boiling point to reduce the reaction temperature. For example, switching from DMF (b.p. 153 °C) to DCM (b.p. 40 °C) or THF (b.p. 66 °C) could prevent product degradation.[3]
Impurity Formation 1. Cross-reactivity with the solvent: Solvents like DMF can decompose at high temperatures to form dimethylamine, which can act as a nucleophile and create impurities.[2] 2. Incomplete reaction: If the reaction does not go to completion, unreacted starting materials will contaminate the product. 3. Epimerization or racemization: The solvent and base combination can influence the stereochemical outcome.1. Solvent Substitution: Replace DMF or NMP with more stable alternatives like 2-MeTHF , CPME , or acetonitrile .[1][2] These solvents are less likely to decompose and introduce reactive impurities. 2. Solubility Enhancement: Ensure complete dissolution of reactants by choosing a more suitable solvent. A solvent system that fully solubilizes all components will drive the reaction to completion. 3. Solvent Polarity and Base Choice: The polarity of the solvent can affect the transition state of the reaction. Test a matrix of solvents and non-nucleophilic bases to find conditions that preserve stereochemical integrity.
Difficult Product Isolation/Workup 1. High-boiling point solvent: Solvents like DMF, NMP, and DMSO are difficult to remove under vacuum.[3] 2. Product solubility in the workup solvent: The desired product may be soluble in the aqueous phase during extraction, leading to loss of material. 3. Emulsion formation: Certain solvent combinations, especially with aqueous layers, can form stable emulsions that are difficult to separate.1. Lower Boiling Point Solvents: Prioritize solvents like ethyl acetate (EtOAc) , DCM , or 2-MeTHF that are easily removed by rotary evaporation.[2] 2. Anti-solvent Precipitation: After reaction completion, add an "anti-solvent" in which your product is insoluble to induce precipitation. For a polar product like an amino acid derivative hydrochloride, this could be a non-polar solvent like MTBE or heptane . 3. Alternative Extraction Solvents: If emulsions are an issue with DCM, try 2-MeTHF or CPME , which often have better phase separation characteristics.
Formation of Hydrochloride Salt 1. Incomplete salt formation: Insufficient acid or a poor choice of solvent can lead to incomplete protonation. 2. Product precipitation issues: The hydrochloride salt may be too soluble or may precipitate as an oil rather than a crystalline solid.1. Solvent for Salt Formation: The final step of forming the hydrochloride salt is often done in a solvent where the salt is poorly soluble. Isopropanol (IPA) , ethanol , or ethyl acetate are commonly used.[4] A solution of HCl in the chosen solvent is typically added. 2. Crystallization Solvent System: If the salt oils out, try a mixture of solvents. For example, dissolve the free base in a minimal amount of a good solvent (like methanol) and then add a larger volume of a poor solvent (like MTBE or diethyl ether) to encourage crystallization upon addition of HCl.

Frequently Asked Questions (FAQs)

Q1: My current protocol for a similar amide synthesis uses DMF. Why should I consider an alternative?

While DMF is an excellent solvent for many reactions due to its high polarity and solvating power, it has significant drawbacks.[2][3] It is a high-boiling point solvent, making it difficult to remove. More importantly, it is classified as a substance of very high concern (SVHC) in some regions due to its reproductive toxicity.[5] From a chemical standpoint, it can decompose to form dimethylamine, which can lead to impurities. Greener and safer alternatives like 2-MeTHF and CPME often provide comparable or even superior results in amide bond formation and are worth investigating.[1][2]

Q2: What are the key properties to consider when selecting an alternative solvent?

The ideal solvent should:

  • Dissolve reactants, reagents, and catalysts to ensure a homogeneous reaction mixture.

  • Be inert under the reaction conditions and not react with any components.

  • Have a boiling point that is suitable for the desired reaction temperature and allows for easy removal during workup.

  • Facilitate a high reaction rate and selectivity .

  • Allow for easy product isolation .

  • Have a good environmental, health, and safety (EHS) profile.

Q3: How do I perform a solvent screening experiment?

A systematic solvent screening is crucial for optimizing your synthesis. A general workflow is as follows:

Solvent_Screening_Workflow cluster_setup Experiment Setup cluster_screening Solvent Screening cluster_analysis Analysis & Selection A Parallel Reaction Vials B Add Starting Materials & Reagents to Each Vial A->B Standardize Reactants C Add a Different Solvent to Each Vial B->C Introduce Variable D Run Reactions Under Identical Conditions (Temp, Time) C->D Controlled Experiment E Monitor Reaction Progress (TLC, LC-MS) D->E Data Collection F Determine Yield & Purity E->F Quantify Results G Select Optimal Solvent F->G Decision Making

Caption: A generalized workflow for a systematic solvent screening experiment.

Q4: Can I use "green" solvents for the synthesis of this compound?

Absolutely. The principles of green chemistry are increasingly important in pharmaceutical development.[6] Solvents constitute a large portion of the waste generated in chemical processes.[6] For amide bond formation, several greener alternatives to traditional solvents like DMF and DCM have been identified.[2][3]

Solvent Class Boiling Point (°C) Key Advantages Considerations
2-Methyltetrahydrofuran (2-MeTHF) Ether80Derived from renewable resources, lower toxicity than THF, good for extractions.[1][2]Can form peroxides.
Cyclopentyl methyl ether (CPME) Ether106High hydrophobicity (good for workups), stable to acids/bases, less prone to peroxide formation.[1]Higher boiling point than THF or 2-MeTHF.
Ethyl Acetate (EtOAc) Ester77Low toxicity, easily removed, often a good choice for chromatography and recrystallization.Can be susceptible to hydrolysis under strongly acidic or basic conditions.
Isopropanol (IPA) Alcohol82.5Good for final salt formation and crystallization, relatively low toxicity.[4]Protic nature may interfere with certain reaction steps.
Water Protic100The ultimate green solvent, though solubility of organic reactants can be a major challenge.Often requires specialized catalysts or conditions for amide bond formation.[5]
Solvent-free (Mechanochemistry) N/AN/AEliminates solvent waste entirely, can lead to faster reactions and different product polymorphs.[7]Requires specialized equipment (ball mill or grinder).[7]

Q5: What is a good starting point for a solvent to form the final hydrochloride salt?

For the final salt formation and isolation, you generally want a solvent in which the free base is soluble but the hydrochloride salt is not. This allows for precipitation of a pure, crystalline product. Alcohols like isopropanol (IPA) or ethanol are excellent starting points.[4] You would typically dissolve the purified free base in the alcohol and then add a solution of hydrogen chloride in the same solvent (or as a gas) to induce precipitation.

Hypothetical Synthesis and Key Solvent Choices

To provide context, a plausible, though not experimentally verified, synthetic route for this compound is outlined below. This illustrates where different solvent choices become critical.

Synthesis_Workflow A Step 1: Amide Bond Formation (e.g., Protected Amino Acid + Amine) B Solvent Choice 1: Polar Aprotic (e.g., 2-MeTHF, EtOAc) A->B C Step 2: Deprotection (e.g., Removal of Boc or Cbz group) A->C Reaction D Solvent Choice 2: Must be stable to deprotection conditions (e.g., Dioxane, EtOAc for acidic deprotection) C->D E Step 3: Workup & Purification (Extraction, Chromatography, or Crystallization) C->E Reaction F Solvent Choice 3: Good phase separation, appropriate for chromatography (e.g., EtOAc/Heptane) E->F G Step 4: Hydrochloride Salt Formation E->G Purification H Solvent Choice 4: Poor solubility for the salt (e.g., Isopropanol, Ethanol) G->H I Final Product: This compound G->I Precipitation

Caption: A hypothetical 4-step synthesis highlighting critical solvent selection points.

This guide is intended to provide a strong foundation for troubleshooting and optimizing the synthesis of this compound. By understanding the role of solvents and systematically exploring alternatives, researchers can develop more efficient, robust, and sustainable chemical processes.

References

  • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. (2022). National Institutes of Health.
  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (n.d.). Google Patents.
  • Green solvents for the formation of amide linkages. (2021). Organic & Biomolecular Chemistry.
  • A Sustainable Green Enzymatic Method for Amide Bond Formation. (n.d.). PMC - NIH.
  • Alternative solvent-free methodologies in the synthesis of pharmaceutical drugs. (n.d.). PubMed.
  • Nigerian Research Journal of Chemical Sciences. (2025). UNN.
  • Green Solvents for the Formation of Amide Linkage. (2021). ResearchGate.
  • A green chemistry perspective on catalytic amide bond formation. (n.d.). SciSpace.

Sources

Technical Support Center: Managing Exothermic Reactions in 3-Aminooxolane-3-carboxamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminooxolane-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of managing exothermic reactions during this synthesis. Our focus is on providing practical, in-depth troubleshooting advice and frequently asked questions to ensure process safety, reaction efficiency, and product purity.

The synthesis of this compound, a key building block in medicinal chemistry, often involves an amidation step that can be highly exothermic. The direct reaction of an ester precursor, such as methyl 3-aminooxolane-3-carboxylate, with an ammonia source is a common route.[1][2] The nucleophilic attack of ammonia on the ester carbonyl is thermodynamically favorable and can release significant heat. Failure to control this exotherm can lead to thermal runaways, decreased yield, formation of impurities, and significant safety hazards.[3] This guide provides the expertise needed to mitigate these risks effectively.

Troubleshooting Guide: Exotherm Control

This section addresses specific issues you may encounter during the amidation step in a direct question-and-answer format.

Q1: My reaction temperature is spiking uncontrollably during the addition of my ammonia source. What is happening and how can I prevent it?

A: You are likely experiencing the onset of a thermal runaway reaction. This occurs when the heat generated by the reaction exceeds the rate of heat removal by your cooling system. The resulting temperature increase accelerates the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop.

Causality and Prevention:

  • Rate of Addition: The most common cause is adding the ammonia source too quickly. The reaction is initiated upon addition, and a large initial charge of the reagent leads to a rapid release of energy.

    • Solution: Employ a slow, controlled, semi-batch addition of the ammonia source. Use a syringe pump for small-scale reactions or a pressure-equalizing dropping funnel for larger scales. The goal is to match the rate of heat generation with your system's cooling capacity.

  • Insufficient Cooling: Your cooling bath may be inadequate for the scale of the reaction or may not be at a low enough temperature.

    • Solution: Ensure your cooling bath (e.g., ice-water, dry ice/acetone) has sufficient volume and surface area contact with the reaction flask. For larger scales, a jacketed reactor with a circulating chiller is essential. Always start the reaction at a lower temperature to create a larger thermal buffer.

  • Inadequate Mixing: Poor agitation can lead to localized "hot spots" where the concentration of reagents is high and the temperature spikes, even if the bulk temperature reading appears normal. This can also lead to the sudden, uncontrolled reaction of accumulated, unreacted reagents.

    • Solution: Use an overhead stirrer for scales above 250 mL to ensure efficient mixing. The stir rate should be sufficient to create a vortex and ensure homogeneity throughout the addition process.

Workflow for Mitigating a Temperature Spike

start Temperature Spike Detected (>5°C above setpoint) action1 IMMEDIATELY Stop Reagent Addition start->action1 action2 Increase Cooling Capacity (Lower bath temp / increase chiller flow) action1->action2 action3 Is temperature still rising? action2->action3 action4 Emergency Quench (Add pre-chilled solvent) action3->action4 Yes action5 Monitor Temperature Until Stable action3->action5 No action4->action5 end_unsafe Runaway Persists ALERT & EVACUATE action4->end_unsafe end_safe Reaction Stabilized Resume controlled addition at a slower rate. action5->end_safe cluster_0 Small Scale (Lab) cluster_1 Large Scale (Plant) a High Surface Area to Volume Ratio b Efficient Passive Cooling (e.g., Ice Bath) a->b Allows for d Heat Accumulation c Low Surface Area to Volume Ratio c->d Leads to e Requires Active Cooling (Jacketed Reactor) d->e Necessitates

Caption: Heat management challenges during scale-up.

Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis?

A: Beyond standard Personal Protective Equipment (PPE), consider the following:

  • Ventilation: Always conduct the reaction in a certified, high-flow chemical fume hood. [4]* Blast Shield: Use a sturdy blast shield, especially during initial trials or when working at a larger scale.

  • Emergency Quench: Have a pre-chilled, non-reactive solvent (e.g., the reaction solvent) ready in an ice bath to quickly dilute and cool the reaction in an emergency.

  • Material Safety: Review the Safety Data Sheet (SDS) for all reagents, including the starting materials and the final hydrochloride salt product, to be aware of all handling precautions and hazards. [4][5]

Q2: Which ammonia source is best for controlling the exotherm?

A: The choice of ammonia source is critical for both safety and process efficiency.

Ammonia SourceProsConsRecommendation
Gaseous Ammonia High purity, no solvent introduction.Difficult to handle and quantify addition; high risk of uncontrolled reaction.Not recommended without specialized gas-flow reactors. [1]
Aqueous Ammonia Inexpensive, readily available.Introduces water, potentially causing hydrolysis; can complicate work-up. [1]Use with caution; may require higher temperatures to drive the reaction.
Methanolic Ammonia Allows for controlled liquid addition; anhydrous conditions prevent hydrolysis. [2]Flammable solvent; requires careful handling.Highly Recommended. Offers the best balance of reactivity and control for this synthesis.
Ammonium Salts Solid, easy to handle.Often requires harsh conditions, catalysts, and very long reaction times. [6]Not ideal for direct, efficient amidation in this context.
Q3: What should be my immediate actions in the event of a confirmed thermal runaway?

A: A thermal runaway is a critical emergency. Follow a pre-determined emergency plan:

  • Stop Reagent Flow: Immediately cease the addition of all reagents.

  • Maximize Cooling: Apply maximum cooling (e.g., add more dry ice to the bath, set the chiller to its lowest temperature).

  • Alert Personnel: Verbally and loudly alert all other personnel in the lab.

  • Prepare to Quench: If the temperature continues to rise rapidly despite maximum cooling, and it is safe to do so, add the pre-chilled quenching solvent.

  • Evacuate: If the reaction cannot be brought under control, evacuate the area immediately and follow your institution's emergency procedures.

References
  • Reaction Chemistry & Engineering. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. RSC Publishing. [Link]

  • Reaction Chemistry & Engineering. (2025). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. RSC Publishing. [Link]

  • ACS Omega. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. [Link]

  • Reaction Chemistry & Engineering. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. [Link]

  • Google Patents. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • Google Patents.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Capot Chemical. MSDS of methyl 3-aminooxolane-3-carboxylate hydrochloride. [Link]

  • ResearchGate. Amidation of esters assisted by Mg(OCH3)2 or CaCl2. [Link]

  • ResearchGate. Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. [Link]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Google Patents. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Google Patents. CN107417648A - The synthetic method of 3 amino methyl tetrahydrofurans.
  • National Institutes of Health. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. [Link]

  • National Institutes of Health. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. [Link]

  • Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Organic Letters. (2010). Oxidative Amidation and Azidation of Aldehydes by NHC Catalysis. [Link]

  • Chemical Engineering Transactions. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. [Link]

  • ResearchGate. Thermal hazard investigation and hazardous scenarios identification using thermal analysis coupled with numerical simulation for 2-(1-cyano-1-methylethyl)azocarboxamide. [Link]

Sources

Technical Support Center: Catalyst Selection for 3-Aminooxolane-3-carboxamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Aminooxolane-3-carboxamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for the critical amide bond formation step in this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the selection of catalysts and coupling agents for the amidation reaction.

Q1: Why is a catalyst or coupling agent required to synthesize 3-Aminooxolane-3-carboxamide?

A1: The direct reaction between a carboxylic acid (3-aminooxolane-3-carboxylic acid) and an amine (the source of the carboxamide's -NH₂) is generally unsuccessful at room temperature.[1][2] This is due to a competing and much faster acid-base reaction where the acidic carboxylic acid protonates the basic amine, forming an unreactive ammonium carboxylate salt.[2][3] A coupling agent is required to prevent this acid-base reaction by activating the carboxylic acid. It converts the hydroxyl (-OH) group, a poor leaving group, into a highly reactive intermediate, making the carbonyl carbon susceptible to nucleophilic attack by the amine.[3][4]

Q2: What are the primary classes of coupling agents suitable for this synthesis?

A2: The most common and effective coupling agents fall into two main categories derived from peptide chemistry, which is the gold standard for amide bond formation.[1]

  • Carbodiimides: This class includes reagents like N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1]

  • Aminium/Uronium or Phosphonium Salts: This group includes reagents like HATU, HBTU, and BOP. These are often highly efficient but can be more expensive. A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5]

A more traditional, though less direct, method involves converting the carboxylic acid into a more reactive derivative like an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride before reacting it with the amine.[1][4]

Q3: For carbodiimides, how do I decide between EDC and the classic DCC?

A3: The choice between EDC and DCC primarily comes down to the workup and purification process.

  • DCC is a highly effective and inexpensive reagent.[5] However, it produces a dicyclohexylurea (DCU) byproduct that is largely insoluble in most common organic solvents, which can complicate purification. While this insolubility can sometimes be an advantage, allowing for removal by filtration, co-precipitation with the product can occur.[5]

  • EDC is favored in modern synthesis because its corresponding urea byproduct is water-soluble.[3][4] This allows for its easy removal from the reaction mixture through a simple aqueous wash during the workup phase, leading to a cleaner product with simpler purification.[1][3] For this reason, EDC is generally the recommended starting point for this synthesis.

Q4: What is the purpose of using additives like HOBt or HOSu with carbodiimides?

A4: Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) are frequently used with carbodiimides like DCC or EDC to improve reaction efficiency.[5] The O-acylisourea intermediate formed by the carbodiimide is highly reactive but can also be unstable and prone to side reactions, such as rearrangement. HOBt or HOSu react with this intermediate to form a more stable "active ester," which is still highly reactive towards the amine but less prone to undesirable side reactions.[6] This two-step, one-pot process often leads to higher yields and product purity.

Q5: Is converting the carboxylic acid to an acyl chloride a viable alternative?

A5: Yes, this is a classic and robust method. The process, often referred to as the Schotten-Baumann reaction, involves two discrete steps: 1) converting the carboxylic acid to an acyl chloride with a reagent like SOCl₂, and 2) reacting the isolated acyl chloride with the amine.[1]

  • Advantages: This method is often high-yielding and uses inexpensive reagents.

  • Disadvantages: It requires an additional reaction step and the isolation of the acyl chloride intermediate. Thionyl chloride and the byproduct HCl are corrosive and require careful handling. This method may not be suitable for substrates with sensitive functional groups that could react with the harsh chlorinating agent.[1]

Section 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Explanation & Recommended Solution
Inactive Coupling Agent Carbodiimides like EDC are sensitive to moisture and can degrade over time. Solution: Use a fresh bottle of the coupling agent or one that has been stored properly under inert gas in a desiccator. Always handle the reagent quickly to minimize atmospheric exposure.
Presence of Moisture Water can hydrolyze the active ester intermediate or react with the coupling agent, consuming it before it can activate the carboxylic acid.[7] Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry / Order of Addition The relative amounts of reagents are critical. An excess of the amine can sometimes be used, but the coupling agent is typically the limiting factor after the primary substrate. Solution: A common and effective order of addition is to first dissolve the carboxylic acid and the amine source, then add the coupling agent (and any additive like HOBt). This allows for the in-situ formation of the active intermediate in the presence of the nucleophile.
Sub-Optimal pH or Temperature The reaction is typically run at 0°C to room temperature.[3] If the amine starting material is a salt (e.g., ammonium chloride), a non-nucleophilic base (like DIPEA or triethylamine) is required to free the amine for reaction. However, excess base can lead to side reactions. Solution: Start the reaction at 0°C and allow it to slowly warm to room temperature. If using an amine salt, add 1.0-1.1 equivalents of a tertiary amine base. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

Problem 2: Difficult Purification and Byproduct Contamination

Possible Cause Explanation & Recommended Solution
Use of DCC The primary cause of insoluble contaminants is the dicyclohexylurea (DCU) byproduct from DCC. Solution: If using DCC, attempt to remove the DCU by filtration. If it co-precipitates with your product, consider switching to EDC. The water-soluble urea byproduct from EDC can be easily removed with an aqueous workup.
Unreacted Starting Material Incomplete conversion will leave you with starting carboxylic acid, which can complicate purification. Solution: Monitor the reaction to completion via TLC or LC-MS. If the reaction stalls, a small additional charge of the coupling agent may be required. An acidic wash during workup can help remove any unreacted amine, while a basic wash can remove unreacted carboxylic acid.

Section 3: Data & Protocols

Table 1: Comparison of Common Coupling Agents
Coupling AgentCommon ByproductByproduct SolubilityKey Considerations
EDC 1-ethyl-3-(3-dimethylaminopropyl)ureaWater-solubleRecommended choice. Easy removal of byproduct via aqueous workup.[1][3]
DCC Dicyclohexylurea (DCU)Insoluble in most organic solventsCan be difficult to separate from the product if it co-precipitates.[5]
HATU/HBTU Tetramethylurea, HOBt/HBTSoluble in organic solventsVery efficient but more expensive. Can be a good choice for difficult couplings.[8]
SOCl₂ (via Acyl Chloride) SO₂, HClGaseousRobust, inexpensive method but requires an extra step and handling of corrosive materials.[1]
Experimental Protocol: EDC/HOBt Mediated Synthesis

This protocol is a general guideline and should be adapted based on specific substrate requirements and laboratory safety protocols.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 3-aminooxolane-3-carboxylic acid (1.0 eq.), ammonium chloride (1.1 eq.), and HOBt (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Dissolution: Add anhydrous DMF or DCM as the solvent and stir the mixture to obtain a suspension. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq.) to the mixture.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

  • Coupling Agent Addition: In a separate flask, dissolve EDC hydrochloride (1.2 eq.) in a minimum amount of anhydrous DMF or DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide.

  • Final Salt Formation & Purification: Dissolve the crude amide in a suitable solvent (e.g., isopropanol or ether) and bubble dry HCl gas through the solution or add a solution of HCl in ether to precipitate the this compound salt. The final product can be further purified by recrystallization.

Section 4: Visualizing the Process

Diagram 1: General Mechanism of EDC-Mediated Amide Coupling

EDC_Mechanism EDC-Mediated Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea (Active Intermediate) RCOOH:e->Acylisourea:w + EDC EDC EDC EDC:e->Acylisourea:w Amine Amine (R'-NH₂) Amide Amide (R-CO-NHR') Amine:e->Amide:w Acylisourea:e->Amide:w + Amine Urea Urea Byproduct (Water Soluble) Acylisourea:e->Urea:w

Caption: EDC activates a carboxylic acid to form a reactive O-acylisourea, which is then attacked by an amine to yield the desired amide and a water-soluble urea byproduct.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow: Low Yield Start Low Yield Observed CheckReagents Check Reagents: - Fresh Coupling Agent? - Anhydrous Solvents? Start->CheckReagents ReagentOK Reagents OK CheckReagents->ReagentOK Yes ReplaceReagents Action: Replace reagents, Use anhydrous conditions CheckReagents->ReplaceReagents No CheckConditions Check Conditions: - Correct Stoichiometry? - Optimal Temperature? - Inert Atmosphere? ReagentOK->CheckConditions Rerun Rerun Experiment ReplaceReagents->Rerun ConditionsOK Conditions OK CheckConditions->ConditionsOK Yes AdjustConditions Action: Adjust stoichiometry, Optimize temperature CheckConditions->AdjustConditions No MonitorReaction Monitor Reaction: - Analyze by TLC/LCMS - Reaction stalled? ConditionsOK->MonitorReaction AdjustConditions->Rerun MonitorReaction->AdjustConditions Yes (Stalled) MonitorReaction->Rerun No (Complete)

Caption: A logical workflow for diagnosing and resolving common causes of low product yield in amidation reactions.

References

  • Coupling reagent: Significance and symbolism. (2025). Vertex AI Search.
  • What Is DCC Coupling In Amide Bond Formation?. (2025). Chemistry For Everyone - YouTube.
  • Amide Synthesis. Fisher Scientific.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • On the Use of Triarylsilanols as Catalysts for Direct Amid
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC - PubMed Central.
  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid C
  • Catalytic and non-catalytic amidation of carboxylic acid substrates. (2021).
  • Prepar
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Technical Support Center: N-Isobutylthiophene-3-carboxamide Experiments. Benchchem.
  • Troubleshooting "1-Carbamoylpiperidine-3-carboxylic acid" synthesis low yield. Benchchem.
  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025).

Sources

Validation & Comparative

A Comparative Guide to 3-Aminooxolane-3-carboxamide Hydrochloride and Other Chiral Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the precise control of three-dimensional molecular architecture. Chiral building blocks are the foundational elements that enable this control, serving as pre-validated stereochemical units for the assembly of complex, enantiomerically pure molecules.[1] Among the diverse array of these synthons, conformationally constrained amino acids have garnered significant attention for their ability to impart favorable pharmacological properties, such as enhanced potency, selectivity, and metabolic stability.[2][3]

This guide provides an in-depth technical comparison of 3-Aminooxolane-3-carboxamide hydrochloride, a unique constrained α-amino acid analog, with other prominent classes of chiral building blocks, including proline derivatives and acyclic chiral amines. We will delve into the structural nuances, synthetic utility, and impact on biological activity, supported by experimental data and established protocols, to offer researchers and drug development professionals a comprehensive understanding of their relative merits.

The Rise of Conformational Constraint: A Paradigm in Drug Design

The inherent flexibility of many small molecule drugs can be a double-edged sword. While conformational adaptability can facilitate binding to a biological target, it often comes at the cost of reduced selectivity and increased susceptibility to enzymatic degradation. By introducing rigid structural elements, such as cyclic scaffolds, medicinal chemists can pre-organize a molecule into a bioactive conformation, thereby minimizing the entropic penalty of binding and enhancing affinity for the target.[1][2] This principle of conformational constraint is a cornerstone of modern drug design, and building blocks that embody this concept are invaluable tools in the medicinal chemist's arsenal.

Introducing this compound: A Scaffold of Interest

This compound is a chiral building block that incorporates a quaternary stereocenter within a five-membered tetrahydrofuran ring. This unique structural motif offers a distinct set of properties compared to more traditional chiral synthons.

Key Structural Features:

  • Constrained Tetrahydrofuran Ring: The oxolane ring restricts the conformational freedom of the amino acid backbone, influencing the local geometry of peptides and small molecules into which it is incorporated.

  • Quaternary Stereocenter: The presence of a quaternary carbon atom at the α-position provides a significant steric shield, which can enhance metabolic stability by hindering enzymatic degradation.

  • Amide and Amine Functionality: The primary amine and carboxamide groups provide versatile handles for standard peptide coupling and other derivatization reactions.

This building block has found utility as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and central nervous system (CNS) agents. Its constrained nature makes it an attractive scaffold for designing enzyme inhibitors and receptor modulators.

A Comparative Analysis with Other Chiral Building Blocks

To fully appreciate the utility of this compound, it is essential to compare it with other widely used chiral building blocks.

Proline and its Derivatives: The Gold Standard of Cyclic Amino Acids

Proline, with its pyrrolidine ring, is the most well-known naturally occurring constrained amino acid. Its unique structure induces kinks in peptide chains and is critical for the formation of specific secondary structures like β-turns.[4] A vast number of proline analogs have been synthesized to fine-tune these conformational effects and introduce additional functionality.[5][6]

Feature3-Aminooxolane-3-carboxamideProline
Ring Structure Tetrahydrofuran (Oxolane)Pyrrolidine
Heteroatom OxygenNone (in the ring)
α-Substitution Quaternary carbonSecondary carbon
Conformational Impact Induces specific, localized conformationsInduces β-turns and polyproline helices
Metabolic Stability Potentially higher due to quaternary centerSusceptible to proline-specific enzymes

Experimental Insights: While direct head-to-head comparative studies are scarce, the incorporation of proline and its analogs into peptides is a well-established field. The synthesis of proline-containing peptides typically follows standard solid-phase peptide synthesis (SPPS) protocols. The choice between 3-Aminooxolane-3-carboxamide and a proline analog would be dictated by the desired local conformation and the need for the specific steric and electronic properties imparted by the oxolane ring. For instance, the oxygen heteroatom in the oxolane ring can act as a hydrogen bond acceptor, a feature absent in the pyrrolidine ring of proline. This can lead to different intramolecular and intermolecular interactions, potentially influencing binding to a biological target.

Acyclic Chiral Amino Alcohols and Amines: Flexibility with Stereocontrol

Acyclic chiral building blocks, such as amino alcohols and amines, offer stereochemical control without the rigid constraints of a cyclic system. They are fundamental components in the synthesis of a wide range of pharmaceuticals.

Feature3-Aminooxolane-3-carboxamideAcyclic Chiral Amines/Amino Alcohols
Conformational Freedom Highly constrainedFlexible
Scaffold Rigidity Rigid scaffoldAcyclic, allowing for more conformational sampling
Pre-organization for Binding HighLow
Synthetic Complexity Can be more complex to synthesizeGenerally more accessible

Experimental Insights: The primary advantage of a constrained building block like 3-Aminooxolane-3-carboxamide over its acyclic counterparts lies in its ability to pre-organize the molecule into a bioactive conformation. This can lead to a significant increase in binding affinity. However, the synthesis of acyclic chiral amines is often more straightforward, and they provide a greater degree of flexibility in exploring the conformational space around a pharmacophore. The choice between these classes of building blocks represents a classic trade-off in drug design between conformational rigidity and synthetic accessibility.

Experimental Protocols and Methodologies

General Protocol for Amide Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol is a generalized procedure for the coupling of an amino acid, such as 3-Aminooxolane-3-carboxamide, onto a resin-bound peptide using the widely adopted Fmoc/tBu strategy.[7][8]

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (1.5-2 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 1.5-2 eq.), and a base (e.g., DIPEA, 3-4 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling.

Causality Behind Experimental Choices:

  • Choice of Coupling Reagent: HATU and HBTU are highly efficient coupling reagents that minimize racemization, which is crucial when working with chiral building blocks.

  • Use of Base: DIPEA or NMM is used to neutralize the hydrochloride salt of the amino acid and to facilitate the coupling reaction. An excess is used to ensure the reaction proceeds to completion.

  • Anhydrous Solvents: The use of anhydrous DMF is critical to prevent hydrolysis of the activated amino acid, which would lead to lower coupling efficiency.

Visualization of the SPPS Workflow

SPPS_Workflow Resin Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate Amino Acid (Building Block + HATU + DIPEA) Activate->Couple Wash2 Wash (DMF, DCM, MeOH) Couple->Wash2 Next_Cycle Repeat Cycle or Cleave Wash2->Next_Cycle

Caption: A generalized workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

Impact on Biological Activity: Case Studies and Future Perspectives

The incorporation of conformationally constrained amino acids like 3-Aminooxolane-3-carboxamide can have a profound impact on the biological activity of a molecule.

  • Kinase Inhibitors: The rigid scaffold of 3-Aminooxolane-3-carboxamide can be used to orient pharmacophoric groups in a precise manner to fit into the active site of a kinase. The carboxamide moiety itself is a common feature in many kinase inhibitors.[9][10][11]

  • Antiviral Agents: Many antiviral drugs are nucleoside or nucleotide analogs. The tetrahydrofuran ring of 3-Aminooxolane-3-carboxamide is a core component of these structures, suggesting its potential as a building block for novel antiviral agents.[12][13][14]

  • CNS Agents: The ability to control conformation is particularly important for CNS drugs, which often need to interact with specific receptor subtypes. The constrained nature of this building block can aid in achieving the required selectivity.

Logical Relationship of Building Block Choice to Drug Properties

Building_Block_Choice cluster_0 Building Block Properties cluster_1 Resulting Molecular Properties A 3-Aminooxolane-3-carboxamide (Constrained, Quaternary Center) D Enhanced Potency A->D Pre-organization E Improved Selectivity A->E Rigid Scaffold F Increased Metabolic Stability A->F Steric Shielding B Proline Analogs (Constrained, Secondary Center) B->D Induces Bioactive Turns B->E Specific Conformations C Acyclic Chiral Amines (Flexible) G Modulated Physicochemical Properties C->G Flexibility

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Oxolane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxolane Ring as a Privileged Scaffold in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful drugs, earning them the designation of "privileged scaffolds".[1] The oxolane, or tetrahydrofuran (THF), ring is a prime example of such a scaffold.[2] This five-membered cyclic ether is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its utility stems from a combination of desirable properties:

  • Polarity and Hydrogen Bonding: The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.[3]

  • Metabolic Stability: The saturated nature of the THF ring generally confers greater resistance to metabolic degradation compared to more reactive functional groups.

  • Three-Dimensionality: The non-planar, puckered conformation of the oxolane ring allows for the precise spatial orientation of substituents, which is crucial for optimal binding to the intricate topographies of target proteins.

  • Improved Physicochemical Properties: Incorporation of an oxolane moiety can enhance a compound's solubility and other pharmacokinetic properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

This guide provides a comparative analysis of different classes of oxolane derivatives that have shown promise in drug discovery, supported by experimental data and detailed protocols for their evaluation.

Comparative Analysis of Oxolane Derivatives

The versatility of the oxolane scaffold is evident in the diverse range of therapeutic areas where its derivatives have been investigated. Below, we compare several key examples, highlighting their structure-activity relationships (SAR), pharmacokinetic profiles, and therapeutic applications.

Nucleoside Reverse Transcriptase Inhibitors (NRTIs) for Antiviral Therapy

A significant class of drugs where the oxolane ring is central to activity is the nucleoside reverse transcriptase inhibitors (NRTIs), used in the treatment of HIV and other viral infections. In these molecules, the oxolane ring serves as a mimic of the ribose or deoxyribose sugar found in natural nucleosides.

  • Zidovudine (AZT) vs. Adefovir Dipivoxil: While AZT contains a modified dihydrofuranone ring, its mechanism is conceptually similar to true oxolane-based NRTIs. Adefovir, an acyclic nucleotide analog, provides a useful comparison. The constrained conformation of the oxolane ring in many NRTIs is crucial for its recognition and phosphorylation by cellular kinases to the active triphosphate form. This active form then competes with natural deoxynucleotides for incorporation into viral DNA by reverse transcriptase, leading to chain termination.

Compound Structure Mechanism of Action Key Pharmacokinetic Parameters Clinical Application
Generic Oxolane-based NRTI (Representative Structure)Competitive inhibition of viral reverse transcriptase, leading to DNA chain termination.Oral bioavailability: variable; Half-life: ~1-3 hours; Excretion: primarily renal.HIV/AIDS, Hepatitis B
Tenofovir Disoproxil Fumarate (TDF) (Acyclic phosphonate)Similar to NRTIs, but as a nucleotide analog, requires fewer phosphorylation steps for activation.Oral bioavailability: ~25% (fasting), ~40% (with high-fat meal); Half-life: ~17 hours.HIV/AIDS, Hepatitis B

The key takeaway from this comparison is the role of the oxolane ring in providing a conformationally restricted scaffold that mimics the natural substrate of viral polymerases. The precise stereochemistry of the substituents on the ring is critical for activity.

Anticancer Agents

Oxolane derivatives have also emerged as promising anticancer agents, targeting a variety of mechanisms.

  • Paclitaxel (Taxol®) and its Analogs: While technically containing an oxetane (a four-membered ether ring) fused to a larger ring system, the principle of a cyclic ether influencing molecular conformation and properties is highly relevant.[5] These compounds stabilize microtubules, leading to cell cycle arrest and apoptosis.[5] The strained ether ring contributes to the molecule's unique three-dimensional shape, which is essential for its interaction with tubulin.

  • Tyrosine Kinase Inhibitors (TKIs): Several TKIs incorporate oxolane moieties to improve their solubility and pharmacokinetic properties. For example, the incorporation of a pendant oxetane has been shown to improve aqueous solubility and metabolic stability in some kinase inhibitors.[5]

Compound Class Target Effect of Oxolane/Oxetane Moiety Representative IC50 Values
Taxanes TubulinContributes to the conformational rigidity required for binding and microtubule stabilization.Varies with cell line (typically low nM range)
FLT3 Inhibitors FMS-like tyrosine kinase 3Can improve solubility, metabolic stability, and cell permeability.IC50 values can range from 1.3 to 67.8 nM against various mutations.[5]

Experimental Workflows and Protocols

The evaluation of novel oxolane derivatives follows a well-established pipeline in drug discovery. This involves a series of in vitro and in vivo assays to determine their potency, selectivity, and drug-like properties.

Workflow for a Novel Oxolane-Based Kinase Inhibitor

Caption: A typical workflow for the preclinical evaluation of a novel oxolane-based kinase inhibitor.

Detailed Experimental Protocols

Enzyme Inhibition Assay (Determination of IC50)

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of an oxolane derivative against a target enzyme (e.g., a kinase).

Principle: The assay measures the activity of the enzyme in the presence of varying concentrations of the inhibitor. The IC50 is the concentration of inhibitor required to reduce the enzyme's activity by 50%.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Cofactors (e.g., ATP for kinases)

  • Assay buffer

  • Test compound (oxolane derivative) dissolved in DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the oxolane derivative in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare solutions of the enzyme, substrate, and cofactors in the assay buffer at the desired concentrations.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of the 96-well plate.

    • Add the serially diluted test compound to the wells. Include control wells with buffer/DMSO only (for 100% activity) and a known inhibitor if available (positive control).

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at room temperature or 37°C.[6]

  • Initiate Reaction:

    • Add the substrate (and cofactors) to all wells to start the reaction.

  • Incubation and Detection:

    • Incubate the plate for a predetermined time at the optimal temperature for the enzyme.

    • Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader. The signal is proportional to the enzyme activity.

  • Data Analysis:

    • Subtract the background signal (from wells with no enzyme).

    • Normalize the data to the control wells (100% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of an oxolane derivative against a cancer cell line.[8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[9] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into an insoluble purple formazan product.[10] The amount of formazan produced is proportional to the number of living cells.[11]

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compound (oxolane derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the oxolane derivative in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include control wells with medium/DMSO only.

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[12]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control wells.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The oxolane ring continues to be a valuable scaffold in drug discovery, offering a means to improve the potency, selectivity, and pharmacokinetic properties of drug candidates. The examples provided in this guide illustrate the diverse applications of oxolane derivatives, from antiviral to anticancer therapies. The strategic incorporation of this moiety, guided by a thorough understanding of its impact on a molecule's physicochemical properties, will undoubtedly lead to the development of new and improved therapeutics.

Future efforts in this area will likely focus on:

  • Novel Synthetic Methodologies: Developing more efficient and stereoselective methods for the synthesis of complex oxolane derivatives.

  • Bioisosteric Replacements: Further exploring the use of oxolane and its analogs (like oxetanes) as bioisosteres for other functional groups to fine-tune drug properties.[13]

  • Targeted Drug Delivery: Incorporating oxolane-containing molecules into targeted drug delivery systems to enhance their efficacy and reduce off-target effects.

By leveraging the principles and protocols outlined in this guide, researchers can effectively analyze and optimize oxolane derivatives in their quest for the next generation of innovative medicines.

References

  • Wessjohann, L. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. [Link]

  • Master Organic Chemistry. (2010). Meet the (Most Important) Functional Groups. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. [Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery. (n.d.). A Guide For Medicinal Chemists And Pharmacologists. [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]

  • ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. [Link]

  • ResearchGate. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link]

Sources

A Comparative Guide to the Efficacy of Bioactive Carboxamide-Based Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug development, the carboxamide functional group stands out as a recurring motif in a multitude of therapeutic agents. Its unique ability to form stable amide bonds and participate in hydrogen bonding interactions makes it a privileged scaffold in medicinal chemistry. This guide provides a comparative analysis of the efficacy of various classes of carboxamide-based compounds, focusing on their applications in antiviral, anticancer, and central nervous system (CNS) therapies. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for understanding and leveraging this versatile chemical entity.

I. The Carboxamide Scaffold: A Cornerstone of Therapeutic Innovation

The prevalence of the carboxamide group in pharmaceuticals stems from its exceptional chemical stability and its capacity to act as both a hydrogen bond donor and acceptor. This allows for robust and specific interactions with biological targets such as enzymes and receptors. The planarity of the amide bond also introduces a degree of conformational rigidity, which can be advantageous in designing molecules with high target affinity and selectivity. This guide will explore how these fundamental properties are exploited in three distinct and critical areas of drug discovery.

II. Antiviral Carboxamide Derivatives: From Broad-Spectrum to Targeted Therapies

Carboxamide-containing compounds have been pivotal in the fight against viral infections. A prime example is the class of nucleoside analogs, where the carboxamide group often plays a crucial role in mimicking natural nucleobases, thereby interfering with viral replication.

Mechanism of Action: Chain Termination and Viral Polymerase Inhibition

A common antiviral strategy for carboxamide-based nucleoside analogs is the inhibition of viral RNA or DNA polymerases. After entering a host cell, these compounds are typically phosphorylated to their active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral nucleic acid chain. Once incorporated, the lack of a 3'-hydroxyl group on the analog prevents the addition of the next nucleotide, leading to chain termination and halting viral replication.

Signaling Pathway: Action of a Nucleoside Analog Antiviral

Compound Carboxamide Nucleoside Analog (Prodrug) Active_TP Active Triphosphate Form Compound->Active_TP Cellular Kinases Viral_Polymerase Viral RNA/DNA Polymerase Active_TP->Viral_Polymerase Competitive Inhibition Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication Normal Function Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation of Analog

Caption: Workflow of a typical nucleoside analog antiviral.

Comparative Efficacy of Antiviral Carboxamides

The efficacy of antiviral carboxamides can be compared based on their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against various viruses.

Compound ClassExample CompoundTarget VirusIn Vitro Efficacy (EC50/IC50)Reference
Triazole CarboxamidesRibavirin Analog (2a)Respiratory Syncytial Virus (RSV)>64 (Therapeutic Index)[1]
Triazole CarboxamidesRibavirin Analog (2c)Parainfluenza Virus 3 (PIV3)>21 (Therapeutic Index)[1]
Indazole CarboxamidesCompound 4aSARS-CoV-20.69 µM (EC50)[2]
Pyrazine CarboxamidesFavipiravirInfluenza Virus(Approved for medical use)[3]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

  • Cell Seeding: Seed susceptible host cells in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: Remove the culture medium and infect the cells with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-5 days).

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to a no-drug control. The EC50 is the concentration that reduces the plaque number by 50%.

Workflow: Plaque Reduction Assay

A Seed Host Cells B Infect with Virus A->B C Add Overlay with Test Compound B->C D Incubate C->D E Stain and Count Plaques D->E F Calculate EC50 E->F

Caption: Steps of the plaque reduction assay.

III. Anticancer Carboxamide Derivatives: Targeting Cell Proliferation and Survival

The carboxamide moiety is a prominent feature in a wide array of anticancer agents, from kinase inhibitors to DNA-interacting agents.[4]

Mechanism of Action: Diverse and Target-Specific

The anticancer mechanisms of carboxamide derivatives are highly varied. For instance, 4-oxoquinoline-3-carboxamides have shown cytotoxic activity against cancer cell lines, with some derivatives exhibiting low toxicity to normal cells.[5][6] Other classes of carboxamides, such as N-substituted indole-2-carboxamides, can interact with multiple oncogenic targets, including topoisomerase-DNA complexes and protein kinases like PI3Kα and EGFR.[4]

Comparative Efficacy of Anticancer Carboxamides

The anticancer efficacy is typically evaluated by the half-maximal inhibitory concentration (IC50) of the compound on cancer cell line proliferation.

Compound ClassExample CompoundCancer Cell LineIn Vitro Efficacy (IC50)Reference
4-Oxoquinoline-3-carboxamideDerivative 16bGastric CancerSignificant Cytotoxicity[5]
Indole-2-carboxamideDerivative 12Leukemia (K-562)0.33 µM[4]
Indole-2-carboxamideDerivative 10Colon Cancer (HCT-116)1.01 µM[4]
1,2,3-Triazole-4-carboxamideVarious DerivativesLeukemia, Melanoma, etc.Significant Activity[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability at each compound concentration relative to an untreated control. The IC50 is the concentration that reduces cell viability by 50%.

Workflow: MTT Assay

A Seed Cancer Cells B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Read Absorbance E->F G Calculate IC50 F->G

Caption: Steps of the MTT cell viability assay.

IV. CNS-Active Carboxamide Derivatives: Modulating Neuronal Function

Carboxamide-containing compounds have also found significant application in the treatment of central nervous system disorders, acting on various receptors and ion channels.[8]

Mechanism of Action: Receptor and Transporter Modulation

The mechanisms of CNS-active carboxamides are diverse. For example, certain urea derivatives of 1-alkyl-4-aryl-4,5-dihydro-1H-imidazoles have been shown to possess CNS activity, potentially through interactions with serotonin and opioid systems.[9] Other carboxamide derivatives can act as modulators of neurotransmitter transporters, such as the serotonin (SERT) and norepinephrine (NET) transporters, which are key targets in the treatment of depression.[10]

Comparative Efficacy of CNS-Active Carboxamides

The efficacy of CNS-active compounds is often assessed through a combination of in vitro binding assays and in vivo behavioral models.

Compound ClassExample CompoundTarget/ModelIn Vivo/In Vitro EffectReference
Imidazole Urea DerivativesCompound 3hMouse ModelSignificant reduction in locomotor activity[9]
Amphetamine DerivativesCompound 11bSERT/NET/H3RPotent inhibitory effects[10]
Thiazolidinone DerivativesCompound VMouse ModelSignificant CNS depressant activity[11]
Experimental Protocol: Forced Swim Test (FST) for Antidepressant Activity

The Forced Swim Test is a common behavioral test used to screen for antidepressant activity in rodents.

  • Acclimation: Acclimate the animals (mice or rats) to the testing room for at least one hour before the experiment.

  • Pre-test Session: Place each animal individually in a cylinder of water for a 15-minute pre-test session.

  • Compound Administration: Administer the test compound at various doses, typically 24, 5, and 1 hour before the test session.

  • Test Session: 24 hours after the pre-test, place the animals back in the water for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Data Analysis: Compare the immobility times of the compound-treated groups to a vehicle-treated control group.

Workflow: Forced Swim Test

A Acclimate Animals B Pre-test Session (15 min) A->B C Administer Test Compound B->C D Test Session (5 min) C->D E Score Immobility Time D->E F Analyze Data E->F

Caption: Steps of the Forced Swim Test.

V. Conclusion: The Enduring Versatility of the Carboxamide Scaffold

This guide has provided a comparative overview of the efficacy of carboxamide-based compounds across three major therapeutic areas. The diverse mechanisms of action and the potent activities observed underscore the remarkable versatility of the carboxamide scaffold in drug design. For researchers and drug development professionals, a deep understanding of the structure-activity relationships and the appropriate experimental methodologies for evaluating these compounds is paramount. The continued exploration of novel carboxamide derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs in virology, oncology, and neurology.

VI. References

  • Sidwell, R. W., et al. (1992). Synthesis and antiviral evaluation of N-carboxamidine-substituted analogs of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. Journal of Medicinal Chemistry, 35(19), 3483-91. [Link]

  • DTIC. (1992). Synthesis and Antiviral Evaluation of N-Carboxamidine-Substituted Analogues of 1-Beta-D-Ribofuranosyl-1,2,4-triazole-3-carboxami. Defense Technical Information Center. [Link]

  • Kumari, A., et al. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. PubMed Central. [Link]

  • Scilit. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

  • National Institutes of Health. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

  • Witkowski, J. T., et al. (1972). Design, synthesis, and broad spectrum antiviral activity of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides. Journal of Medicinal Chemistry, 15(11), 1150-4. [Link]

  • Google Patents. (2020). Carboxamide derivative and its diastereomers in stable crystalline form.

  • ResearchGate. (2025). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. [Link]

  • Kim, H., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 114, 130015. [Link]

  • Saganuwan, S. A. (2017). Functional Chemical Groups That May Likely Become Source For Synthesis of Novel Central Nervous System (Cns) Acting Drugs. Central Nervous System Agents in Medicinal Chemistry, 17(3). [Link]

  • ResearchGate. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

  • de Oliveira, R., et al. (2014). Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. Molecules, 19(5), 6651-66. [Link]

  • Google Patents. (Year N/A). (3-amino-1,2,3,4-tetrahydro-9 H-carbazol-9-yl)-acetic acid derivatives.

  • National Institutes of Health. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. [Link]

  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(Pt 9), o636-8. [Link]

  • MDPI. (2024). Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H 3 Agents: Synthesis and Biological Evaluation. [Link]

  • Google Patents. (Year N/A). Alpha-amino amide derivatives.

  • ResearchGate. (2025). Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. [Link]

  • ResearchGate. (Year N/A). Structures of some bioactive 4-oxoquinoline-3-carboxamide derivatives... [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3-Aminooxolane-3-carboxamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-aminooxolane-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and the presence of a synthetically versatile quaternary stereocenter make it a compelling core for developing novel therapeutics targeting a range of diseases.[1][2][3][4] However, the very structural complexity that makes these derivatives attractive also presents a significant challenge: rigorous and unambiguous validation of their chemical structure.

This guide provides a comprehensive framework for the structural elucidation of 3-Aminooxolane-3-carboxamide hydrochloride derivatives. Moving beyond a simple checklist of techniques, we will explore the causality behind experimental choices, establishing a self-validating system of analysis that ensures the highest degree of scientific integrity for your research and development programs.

The Validation Imperative: Navigating Stereochemical Complexity

The central challenge in validating these structures lies in the C3 position—a quaternary, and often chiral, carbon atom. Incorrect assignment of stereochemistry or even connectivity can lead to the pursuit of erroneous structure-activity relationships (SAR), wasting significant resources. Therefore, a multi-faceted, orthogonal approach is not just recommended; it is essential. Our validation strategy rests on three pillars: unambiguous connectivity, definitive stereochemistry, and quantified purity.

Pillar 1: Unambiguous Connectivity - A Symphony of Spectroscopic Techniques

The first objective is to confirm the molecular formula and the precise bonding arrangement of every atom. This is achieved by synergistically combining Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry is the initial and most direct method for confirming the molecular weight of a synthesized derivative.[5][6] High-Resolution Mass Spectrometry (HRMS) is particularly crucial, as it provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

Experimental Causality: Why HRMS over standard MS? Standard MS can often yield a nominal mass that corresponds to multiple possible elemental compositions. For novel derivatives, where assumptions about the structure are being tested, the sub-ppm mass accuracy of HRMS provides a critical layer of confirmation, significantly reducing the risk of pursuing a compound with an incorrect molecular formula.

Table 1: Hypothetical HRMS Data for Two 3-Aminooxolane-3-carboxamide Derivatives

Compound IDDerivative StructureExpected FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Δ (ppm)
DERIV-A R = PhenylC₁₁H₁₅N₂O₂⁺207.1128207.1125-1.45
DERIV-B R = 4-FluorophenylC₁₁H₁₄FN₂O₂⁺225.1034225.1039+2.22
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

While MS confirms what atoms are present, NMR reveals how they are connected.[7][8][9][10] For the 3-aminooxolane-3-carboxamide core, a suite of 1D and 2D NMR experiments is required to piece together the complete structural puzzle.[8][10]

  • ¹H NMR: Provides the initial fingerprint, showing the chemical environment and multiplicity of all protons. Key regions of interest are the diastereotopic protons of the oxolane ring (typically between 3.5-4.5 ppm) and the amide protons.

  • ¹³C NMR: Reveals the number of unique carbon environments. The quaternary carbon at C3 is a key diagnostic signal, typically appearing around 60-70 ppm.

  • 2D NMR - The Connectivity Engine: For complex molecules, 1D spectra often have overlapping signals that make unambiguous assignment impossible. 2D NMR techniques are essential for resolving these ambiguities.[11][12][13][14][15]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart).[11][12][13] This is indispensable for tracing the proton-proton connectivities within the oxolane ring and any aliphatic substituents.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[11][12][13] This experiment is the bridge that links the ¹H and ¹³C assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away.[13][14][15] This is arguably the most powerful experiment for this scaffold. It allows you to "walk" across the molecule, connecting fragments. For example, correlations from the oxolane ring protons to the quaternary C3 and the amide carbonyl carbon (C=O) definitively establish the core structure.

The logical workflow of these experiments creates a self-validating loop of evidence, as illustrated below.

G cluster_1d 1D NMR cluster_2d 2D NMR Connectivity H1_NMR ¹H NMR (Proton Environments) HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC Provides ¹H coordinates COSY COSY (¹H-¹H Coupling) H1_NMR->COSY Identifies spin systems C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Provides ¹³C coordinates HMBC HMBC (Long-Range ¹H-¹³C Coupling) HSQC->HMBC Confirms atom identities for long-range test COSY->HMBC Confirms proton identities Final_Structure Validated Structure HMBC->Final_Structure Connects all molecular fragments

Caption: 2D NMR logical workflow for structural elucidation.

Pillar 2: Definitive Stereochemistry - The Gold Standard

For chiral derivatives, determining the absolute configuration is non-negotiable for drug development.

X-Ray Crystallography: The Unambiguous Answer

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, providing an unambiguous determination of both relative and absolute configuration.[16][17][18][19]

Experimental Causality: The method works by measuring the diffraction pattern of X-rays passing through a single, high-quality crystal. The resulting electron density map allows for the precise placement of every atom in 3D space. For determining absolute configuration, the anomalous dispersion effect, particularly with heavier atoms present in the structure or the counter-ion (like Chloride), is used to distinguish between the true structure and its mirror image.[17][18][19]

While obtaining diffraction-quality crystals can be a bottleneck, the certainty it provides is unparalleled. If a crystal cannot be obtained, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or computational approaches can provide evidence for relative stereochemistry, but these are not substitutes for crystallography in determining absolute configuration.

Pillar 3: Quantified Purity - The Orthogonal Approach

A validated structure is meaningless if the bulk sample is impure. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of pharmaceutical compounds.[20][21][22][23][24]

Experimental Causality: An orthogonal approach to purity analysis is critical. This means using at least two different analytical methods that rely on different separation principles. For 3-aminooxolane-3-carboxamide derivatives, this typically involves:

  • Reversed-Phase HPLC (RP-HPLC): Separates compounds based on hydrophobicity. This is the primary method for assessing purity and identifying synthesis-related impurities.

  • Chiral Chromatography: If the compound is chiral and was synthesized as a racemate or subjected to a resolution step, a specialized chiral HPLC method is mandatory.[25][26][27] This method uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for the determination of enantiomeric excess (ee).[26][27][28][29]

Table 2: Comparative Purity Analysis of a Chiral Derivative (DERIV-C)

Analysis MethodColumn TypeMobile PhaseResultInterpretation
RP-HPLC C18Acetonitrile/Water + 0.1% TFAPurity: 99.5% (254 nm)The sample is chemically pure with minimal synthesis-related impurities.
Chiral HPLC Chiralpak AD-HHexane/IsopropanolR-isomer: 98.5%, S-isomer: 1.5%The sample has an enantiomeric excess (ee) of 97%.

This orthogonal data provides a complete picture: the sample is 99.5% chemically pure, and of that, the material is composed of 97% of the desired enantiomer.

Experimental Protocols: A Practical Framework

Protocol 1: NMR Sample Preparation and Analysis Workflow
  • Sample Preparation: Accurately weigh ~5-10 mg of the hydrochloride salt derivative. Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra. Ensure adequate signal-to-noise and resolution.

  • 2D Spectra Acquisition: Based on the 1D spectra, set the spectral widths for the 2D experiments.

    • Run a gradient-selected COSY experiment to establish ¹H-¹H connectivities.

    • Run a gradient-selected HSQC experiment optimized for a ¹Jᴄʜ of ~145 Hz to establish direct ¹H-¹³C correlations.

    • Run a gradient-selected HMBC experiment optimized for long-range couplings of ~8 Hz. This value is a good starting point to observe both ²Jᴄʜ and ³Jᴄʜ correlations without excessive noise.

  • Data Processing and Interpretation: Process all spectra using appropriate window functions. Integrate the data, starting with assigning obvious signals and using the 2D correlations to solve the full structure piece by piece.

Protocol 2: General RP-HPLC Purity Method Development
  • System Preparation: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). The mobile phase will consist of A: Water + 0.1% Trifluoroacetic Acid (TFA) and B: Acetonitrile + 0.1% TFA.

  • Scouting Gradient: Run a fast linear gradient (e.g., 5% to 95% B over 10 minutes) at a flow rate of 1.0 mL/min to determine the approximate retention time of the main peak and any impurities. Use a UV detector set at 220 nm and 254 nm.

  • Method Optimization: Adjust the gradient based on the scouting run to achieve good resolution between the main peak and all impurities. A typical analytical gradient might be 10-50% B over 20 minutes.

  • Quantification: Integrate the peak areas of all detected components. Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

G cluster_workflow Overall Structural Validation Workflow Start Newly Synthesized Derivative MS HRMS Analysis Start->MS Check_MW Molecular Formula Correct? MS->Check_MW NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Check_MW->NMR Yes Stop_Resynthesize STOP: Re-evaluate Synthesis Check_MW->Stop_Resynthesize No Check_Connectivity Connectivity Unambiguous? NMR->Check_Connectivity HPLC Orthogonal HPLC (RP-HPLC & Chiral HPLC) Check_Connectivity->HPLC Yes Check_Connectivity->Stop_Resynthesize No Check_Purity Purity & ee Meet Spec? HPLC->Check_Purity Xray X-Ray Crystallography (If Chiral & Crystal Available) Check_Purity->Xray Yes Stop_Purify STOP: Repurify Sample Check_Purity->Stop_Purify No Check_Stereo Absolute Config Determined? Xray->Check_Stereo End Fully Validated Structure Check_Stereo->End Yes Check_Stereo->End N/A (Achiral)

Caption: A decision-gated workflow for robust structural validation.

Conclusion

Validating the structure of this compound derivatives is a rigorous, multi-step process that underpins the integrity of any drug discovery program. By employing a logical, self-verifying workflow that combines high-resolution mass spectrometry, a full suite of 2D NMR experiments, orthogonal chromatography, and, when necessary, X-ray crystallography, researchers can have the utmost confidence in their structure-activity relationships. This systematic approach not only ensures accuracy but also accelerates the development of potentially life-saving therapeutics by preventing the costly pursuit of misinterpreted data.

References

  • Vertex AI Search. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • ACS Publications. (n.d.). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research.
  • Wikipedia. (n.d.). Chiral column chromatography.
  • Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
  • Spectroscopy Online. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review.
  • Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • SciSpace. (n.d.). Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis.
  • OMNI Lab Solutions. (2023, August 16). How Does the Pharmaceutical Industry Use Mass Spectrometry?
  • Semantic Scholar. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Mastelf. (2025, February 3). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development.
  • Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography.
  • IEEE Xplore. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. 2021 International Conference on Technological Advancements and Innovations (ICTAI).
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • National Institutes of Health. (2020, April 21). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC.
  • ResearchGate. (2008). Chiral HPLC for effective enantiomer separation. Chemical Society Reviews.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Issuu. (n.d.). pharmaceuticals HPLC in pharmaceutical analysis Why water purity matters.
  • Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Springer Link. (2025, August 6). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds.
  • Protheragen. (2025, April 10). HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?
  • Wiley Online Library. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • BenchChem. (2025). A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods.
  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
  • IUCr Journals. (n.d.). Absolute structure and absolute configuration.
  • ResearchGate. (2025, August 5). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data.
  • ChemScene. (n.d.). This compound.
  • MDPI. (n.d.). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
  • PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • ResearchGate. (2025, October 10). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
  • National Institutes of Health. (2023, March 6). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors.

Sources

A Head-to-Head Comparison of Synthetic Routes for 3-Aminooxolane-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Published for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Aminooxolane-3-carboxamide Hydrochloride

This compound is a key building block in medicinal chemistry, valued for its rigid tetrahydrofuran scaffold and the presence of both a primary amine and a primary carboxamide at a quaternary center. This unique structural motif is of interest in the design of novel therapeutics. The efficient and scalable synthesis of this intermediate is therefore of critical importance. This guide will compare two primary synthetic strategies: the amidation of a carboxylic acid precursor and a de novo synthesis via a modified Strecker reaction.

Route 1: Amidation of 3-Aminotetrahydrofuran-3-carboxylic Acid

This route is a convergent approach that leverages a readily available or synthetically accessible precursor, 3-aminotetrahydrofuran-3-carboxylic acid. The core of this strategy lies in the efficient conversion of the carboxylic acid moiety to a primary carboxamide.

Overall Synthetic Strategy

The general workflow for this route involves the synthesis or procurement of 3-aminotetrahydrofuran-3-carboxylic acid, followed by its amidation and subsequent formation of the hydrochloride salt.

Route_1_Workflow start 3-Aminotetrahydrofuran-3-carboxylic Acid amidation Amidation start->amidation amide 3-Aminooxolane-3-carboxamide amidation->amide hcl_salt HCl Salt Formation amide->hcl_salt product 3-Aminooxolane-3-carboxamide Hydrochloride hcl_salt->product

Caption: General workflow for Route 1.

Key Experimental Step: Amidation

The critical transformation in this route is the amidation of the carboxylic acid. Several established methods can be employed, with the choice often depending on scale, cost, and available reagents. A highly effective and industrially scalable method involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with ammonia.[1]

Protocol: Acyl Chloride Formation and Amination

  • Acyl Chloride Formation:

    • Suspend 3-aminotetrahydrofuran-3-carboxylic acid (with the amino group appropriately protected, e.g., as a Boc- or Cbz-derivative) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene.

    • Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).

    • The reaction is typically performed at room temperature or with gentle heating.

    • Monitor the reaction by an appropriate method (e.g., TLC, IR) until the starting material is consumed.

    • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Ammonolysis:

    • Dissolve the crude acyl chloride in a solvent that is inert to the reactants, such as DCM or THF.

    • Cool the solution in an ice bath.

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., ammonia in methanol or aqueous ammonium hydroxide).

    • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

    • After the reaction is complete, the reaction mixture is typically worked up by washing with water and brine.

    • The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude protected 3-aminooxolane-3-carboxamide.

  • Deprotection and Hydrochloride Salt Formation:

    • The protecting group on the amine is removed under appropriate conditions (e.g., acidic conditions for Boc, hydrogenation for Cbz).

    • The resulting free amine is then dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) to precipitate the desired hydrochloride salt.

    • The solid product is collected by filtration, washed with a cold solvent, and dried.

Discussion of Route 1
  • Advantages:

    • Convergent: This route is highly convergent, especially if the carboxylic acid precursor is commercially available.

    • Reliable Chemistry: The amidation of carboxylic acids is a well-established and reliable transformation with numerous available methods.[2][3][4][5][6][7][8]

    • Scalability: The use of common reagents like thionyl chloride and ammonia makes this route amenable to large-scale production.[1]

    • Stereochemical Control: If an enantiomerically pure starting carboxylic acid is used, the stereochemistry at the C3 position is retained throughout the synthesis.

  • Disadvantages:

    • Precursor Availability: The primary limitation is the availability and cost of the 3-aminotetrahydrofuran-3-carboxylic acid starting material.

    • Protection/Deprotection: The need for protection and deprotection of the amino group adds steps to the overall sequence, potentially lowering the overall yield and increasing costs.

Route 2: De Novo Synthesis via Modified Strecker Reaction

This approach builds the core structure of the target molecule from a simpler, achiral starting material, 3-oxotetrahydrofuran. This route is an example of a multicomponent reaction, which can be highly efficient in building molecular complexity.

Overall Synthetic Strategy

This route commences with the Strecker reaction on 3-oxotetrahydrofuran to form an α-aminonitrile, which is then subjected to a controlled partial hydrolysis to yield the desired carboxamide.

Route_2_Workflow start 3-Oxotetrahydrofuran strecker Strecker Reaction start->strecker aminonitrile 3-Amino-3-cyanotetrahydrofuran strecker->aminonitrile hydrolysis Partial Nitrile Hydrolysis aminonitrile->hydrolysis amide 3-Aminooxolane-3-carboxamide hydrolysis->amide hcl_salt HCl Salt Formation amide->hcl_salt product 3-Aminooxolane-3-carboxamide Hydrochloride hcl_salt->product

Caption: General workflow for Route 2.

Key Experimental Steps

1. Strecker Synthesis of 3-Amino-3-cyanotetrahydrofuran

The Strecker synthesis is a classic method for preparing α-amino acids and their precursors.[9][10][11][12]

Protocol: Strecker Reaction

  • To a solution of an ammonia source (e.g., ammonium chloride) in a suitable solvent (e.g., water, methanol), add 3-oxotetrahydrofuran.

  • A cyanide source, such as sodium cyanide or potassium cyanide, is then added to the mixture.

  • The reaction is typically stirred at room temperature for several hours to days.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS, LC-MS).

  • Upon completion, the reaction mixture is worked up by extracting the α-aminonitrile product into an organic solvent.

  • The organic extracts are combined, dried, and the solvent is evaporated to yield the crude 3-amino-3-cyanotetrahydrofuran.

2. Partial Hydrolysis of the Nitrile

This is the most challenging and critical step of this route. Standard acidic or basic hydrolysis of nitriles typically proceeds to the carboxylic acid. Selective partial hydrolysis to the amide requires carefully controlled conditions.

Hypothetical Protocol: Partial Nitrile Hydrolysis

  • Acid-Catalyzed: Treatment of the aminonitrile with a controlled amount of a strong acid (e.g., sulfuric acid) in a suitable solvent (e.g., acetic acid) at a specific temperature may favor the formation of the amide. The reaction must be carefully monitored to prevent over-hydrolysis to the carboxylic acid.

  • Enzymatic Hydrolysis: The use of a nitrilase enzyme could potentially offer a highly selective method for the conversion of the nitrile to the amide under mild conditions. This would require screening for a suitable enzyme.

  • Metal-Catalyzed Hydration: Certain transition metal catalysts are known to mediate the hydration of nitriles to amides. This would involve exploring various catalyst systems and reaction conditions.

3. Hydrochloride Salt Formation

Once the 3-aminooxolane-3-carboxamide is obtained, the hydrochloride salt is formed as described in Route 1.

Discussion of Route 2
  • Advantages:

    • Atom Economy: This route builds the target molecule from a simple, readily available starting material in a highly atom-economical fashion.

    • De Novo Synthesis: It does not rely on the availability of a complex, pre-functionalized precursor.

    • Cost-Effective Starting Material: 3-Oxotetrahydrofuran is generally a more accessible and less expensive starting material than the corresponding amino acid.

  • Disadvantages:

    • Control of Hydrolysis: The selective partial hydrolysis of the aminonitrile to the amide is a significant challenge and may result in a mixture of amide and carboxylic acid, requiring difficult purification. This step is not well-documented for this specific substrate.

    • Toxicity of Reagents: The use of cyanide salts requires stringent safety precautions.

    • Racemic Product: The Strecker reaction on an achiral ketone will produce a racemic mixture of the product, requiring a subsequent resolution step if a single enantiomer is desired.

Head-to-Head Comparison

FeatureRoute 1: Amidation of Carboxylic AcidRoute 2: De Novo Synthesis (Strecker)
Starting Material 3-Aminotetrahydrofuran-3-carboxylic acid3-Oxotetrahydrofuran
Key Transformation Amidation of a carboxylic acidStrecker reaction followed by partial nitrile hydrolysis
Number of Steps Fewer steps if precursor is availablePotentially more steps including nitrile hydrolysis
Scalability Generally high, using standard industrial chemistryModerate, with challenges in the hydrolysis step
Stereochemical Control Excellent, retained from the starting materialProduces a racemic mixture requiring resolution
Key Challenges Availability and cost of the starting materialSelective partial hydrolysis of the nitrile
Safety Considerations Standard handling of reagents like thionyl chlorideUse of highly toxic cyanide salts
Overall Feasibility High, with well-established chemical transformationsModerate, with a critical, less-defined step

Conclusion and Recommendation

For the synthesis of this compound, Route 1 (Amidation of 3-Aminotetrahydrofuran-3-carboxylic acid) presents a more reliable and predictable strategy, particularly in a research and development setting where stereochemical control and a high probability of success are paramount. The key challenge of precursor availability can often be overcome through custom synthesis or sourcing from specialized suppliers. The amidation step itself is robust and well-documented in the chemical literature.

Route 2 (De Novo Synthesis via Modified Strecker Reaction) is an intellectually appealing and potentially more cost-effective approach for large-scale manufacturing, provided that a reliable and high-yielding method for the partial hydrolysis of the intermediate aminonitrile can be developed and optimized. The lack of established protocols for this specific transformation represents a significant process development hurdle.

For researchers and drug development professionals requiring a dependable and stereochemically defined synthesis, Route 1 is the recommended starting point. Further investigation into the partial hydrolysis step of Route 2 could, however, unlock a more efficient second-generation synthesis in the long term.

References

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google P
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. [Link]

  • (A) Amidation and esterification of carboxylic acids and (B) comparison... - ResearchGate. [Link]

  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • Strecker Synthesis - Organic Chemistry Portal. [Link]

  • Strecker amino acid synthesis - Wikipedia. [Link]

  • (3R)-3-aminooxolane-3-carboxylic acid - LabSolutions | Lab Chemicals & Equipment. [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]

  • Strecker Amino Acid Synthesis - ResearchGate. [Link]

  • Amide formation from carboxylic acid derivatives. (video) - Khan Academy. [Link]

  • US4847386A - Process for preparing thiophene derivatives - Google P
  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides - MDPI. [Link]

  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF - ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]

  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google P
  • CN105218490B - Preparation method of (R)

Sources

Benchmarking 3-Aminooxolane-3-carboxamide hydrochloride: A Comparative Guide for Novel DPP-4 Inhibitor Candidates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 3-Aminooxolane-3-carboxamide hydrochloride (referred to herein as AOC-HCI), against established Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Due to the nascent stage of research on AOC-HCI, this document establishes a scientifically grounded, hypothetical context wherein AOC-HCI is evaluated as a potential DPP-4 inhibitor, a plausible role given its structural characteristics as a constrained amino acid analogue. We will compare its performance profile against industry-standard inhibitors: Sitagliptin, Vildagliptin, and Saxagliptin.

The methodologies and data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust template for the evaluation of novel inhibitor candidates in this therapeutic class.

Introduction: The Rationale for DPP-4 Inhibition and the Emergence of Novel Scaffolds

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis.[1] It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion and suppressing glucagon release after a meal.[2][3][4] By inhibiting DPP-4, the active levels of these incretins are prolonged, leading to improved glycemic control in patients with type 2 diabetes mellitus.[5][6][7]

The current landscape of DPP-4 inhibitors, often referred to as "gliptins," includes highly effective drugs such as Sitagliptin, Vildagliptin, and Saxagliptin.[7][8][9] These compounds have set a high bar for efficacy and safety. However, the exploration of novel chemical scaffolds like that of AOC-HCI is driven by the continuous search for inhibitors with improved potency, selectivity, pharmacokinetic profiles, and potentially fewer off-target effects.

This guide will first detail the mechanism of action of the established inhibitors, followed by a rigorous set of experimental protocols to quantitatively assess and compare the inhibitory potential of AOC-HCI.

Mechanism of Action of Comparator Inhibitors
  • Sitagliptin: A potent, selective, and non-covalent DPP-4 inhibitor.[3][10] It competitively binds to the active site of the DPP-4 enzyme, preventing the degradation of incretin hormones.[2][4] This action is glucose-dependent, meaning it enhances insulin secretion and suppresses glucagon only when blood glucose levels are elevated, thereby carrying a low risk of hypoglycemia.[6]

  • Vildagliptin: A potent and selective DPP-4 inhibitor that forms a reversible covalent bond with the catalytically active serine hydroxyl site of the enzyme.[11][12][13] This mechanism results in rapid and complete inhibition of DPP-4 activity.[14]

  • Saxagliptin: A highly potent, reversible, competitive DPP-4 inhibitor that also forms a reversible covalent bond with the active serine site of the enzyme.[15][16][17] Its high potency allows for effective DPP-4 inhibition at low doses.

The central mechanism of these inhibitors is visually summarized in the signaling pathway below.

DPP4_Inhibition_Pathway cluster_0 Post-Meal Glucose Regulation cluster_1 DPP-4 Action & Inhibition Food_Intake Food Intake Gut Gut Food_Intake->Gut stimulates Incretins Active Incretins (GLP-1, GIP) Gut->Incretins releases Pancreas Pancreas Incretins->Pancreas DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins degrades DPP4_Inhibitors DPP-4 Inhibitors (Sitagliptin, AOC-HCI, etc.) DPP4_Inhibitors->DPP4_Enzyme inhibit

Figure 1: DPP-4 Inhibition Signaling Pathway.

Experimental Benchmarking Workflow

To objectively compare AOC-HCI with established inhibitors, a multi-tiered approach is essential, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a more physiological context.

Benchmarking_Workflow cluster_cell Cellular Validation Start Candidate Compound (AOC-HCI) Biochemical_Assay Biochemical Assay: DPP-4 Enzyme Inhibition Start->Biochemical_Assay Determine_IC50 Determine Potency (IC50) Biochemical_Assay->Determine_IC50 Kinetic_Analysis Enzyme Kinetic Analysis (Mode of Inhibition) Determine_IC50->Kinetic_Analysis Selectivity_Panel Selectivity Profiling: vs. DPP-8, DPP-9, FAP Determine_IC50->Selectivity_Panel Cell_Based_Assay Cell-Based Assay: Caco-2 Cell Model Determine_IC50->Cell_Based_Assay Data_Comparison Comparative Data Analysis (vs. Known Inhibitors) Kinetic_Analysis->Data_Comparison Selectivity_Panel->Data_Comparison Cellular_Activity Assess Cellular Activity Cell_Based_Assay->Cellular_Activity Cellular_Activity->Data_Comparison End Performance Profile Data_Comparison->End

Figure 2: Experimental Workflow for Inhibitor Benchmarking.
Protocol: Biochemical DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the direct inhibitory effect of the test compounds on purified recombinant human DPP-4 enzyme. The principle is based on the cleavage of a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), by DPP-4, which releases the highly fluorescent AMC molecule. An inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant Human DPP-4 (e.g., R&D Systems, cat# 1180-SE)

  • DPP-4 Substrate: Gly-Pro-AMC (e.g., Sigma-Aldrich, cat# G2761)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Test Compounds: AOC-HCI, Sitagliptin, Vildagliptin, Saxagliptin

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare stock solutions of all test compounds in DMSO. Create a 10-point serial dilution series for each compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 24 µL of Assay Buffer

    • 26 µL of the diluted test compound (or buffer for control wells).

    • Incubate at 37°C for 10 minutes to allow for compound-enzyme interaction.

  • Enzyme Addition: Add 24 µL of pre-diluted DPP-4 enzyme (e.g., 1.73 mU/mL in Assay Buffer) to each well.

  • Initiate Reaction: Add 50 µL of Gly-Pro-AMC substrate (200 µM in Assay Buffer) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data to the control (no inhibitor) wells.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Cell-Based DPP-4 Activity Assay

This assay measures the ability of a compound to inhibit DPP-4 activity on the surface of live cells. The human intestinal Caco-2 cell line is an excellent model as it endogenously expresses DPP-4.[18]

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • DPP-4 substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA) or a cell-permeable fluorescent probe.

  • Lysis Buffer (for endpoint assay if using Gly-Pro-pNA)

  • 96-well clear, flat-bottom cell culture plates

  • Absorbance microplate reader (405 nm for pNA)

Procedure:

  • Cell Culture: Seed Caco-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and grow until they form a confluent monolayer.

  • Compound Treatment: Remove the culture medium and wash the cells with PBS. Add 100 µL of fresh, serum-free medium containing the desired concentrations of test compounds (AOC-HCI and comparators) to the wells. Incubate for 1-6 hours at 37°C.[18]

  • Substrate Addition: After incubation, add the DPP-4 substrate to each well. For a live-cell assay using a fluorescent probe, follow the manufacturer's protocol. For an endpoint assay with Gly-Pro-pNA, add it to a final concentration of 1 mM and incubate for 30-60 minutes at 37°C.

  • Measurement:

    • Live-cell fluorescent probe: Read fluorescence directly on a plate reader.

    • Gly-Pro-pNA: Stop the reaction by lysing the cells. Centrifuge the plate to pellet debris and transfer the supernatant to a new plate. Read the absorbance at 405 nm to quantify the released p-nitroaniline.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to untreated control cells and determine the cellular IC50 values.

Comparative Performance Data (Hypothetical)

The following tables summarize plausible experimental data that would be generated from the protocols described above. This data is for illustrative purposes to demonstrate how AOC-HCI would be benchmarked.

Table 1: Biochemical Potency and Selectivity
CompoundDPP-4 IC50 (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
AOC-HCI 45.2>1000>1000
Sitagliptin 26.0>2600>400
Vildagliptin 4.5[11]>200>50
Saxagliptin 2.6>4000[15]>75

Higher fold-selectivity indicates a more desirable profile, as inhibition of DPP-8 and DPP-9 has been linked to potential toxicities.

Table 2: Cellular Activity and Mode of Inhibition
CompoundCaco-2 Cellular IC50 (nM)Mode of InhibitionReversibility
AOC-HCI 155.8CompetitiveReversible
Sitagliptin 98.5Competitive[2]Reversible
Vildagliptin 21.0CovalentReversible
Saxagliptin 15.4Covalent, Competitive[15][16]Reversible

Discussion and Interpretation

Based on our hypothetical data, AOC-HCI emerges as a promising DPP-4 inhibitor candidate, albeit with a lower potency compared to the established gliptins.

  • Potency: With a biochemical IC50 of 45.2 nM, AOC-HCI is a potent inhibitor, though less so than Sitagliptin, and significantly less potent than the covalent inhibitors Vildagliptin and Saxagliptin. This difference in potency is also reflected in the cell-based assay. The discrepancy between biochemical and cellular IC50 values is expected and can be attributed to factors like cell membrane permeability and engagement with the target in a complex biological environment.

  • Selectivity: AOC-HCI demonstrates an excellent selectivity profile, with over 1000-fold selectivity against the closely related proteases DPP-8 and DPP-9. This is a critical feature for a developmental candidate, as high selectivity is correlated with a better safety profile.[19]

  • Mechanism: The competitive and reversible mode of inhibition for AOC-HCI is similar to that of Sitagliptin. This mechanism is well-understood and has a proven track record of safety and efficacy in the clinic.

Conclusion

This guide outlines a comprehensive and scientifically rigorous methodology for benchmarking a novel compound, this compound (AOC-HCI), as a putative DPP-4 inhibitor. By employing standardized biochemical and cell-based assays and comparing the results against well-characterized inhibitors like Sitagliptin, Vildagliptin, and Saxagliptin, a clear and objective performance profile can be established. While the presented data is hypothetical, it illustrates that AOC-HCI, with its respectable potency and high selectivity, represents a viable scaffold for further optimization in the pursuit of next-generation therapies for type 2 diabetes.

References

  • Sitagliptin - Wikipedia. [Link]

  • What is the mechanism of Sitagliptin? - Patsnap Synapse. [Link]

  • He, Y. L. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147–162. [Link]

  • Sitagliptin - Uses, How it Works and Side Effects - Diabetes UK. [Link]

  • Benefits of Sitagliptin Mechanism of action and dosage for diabetes - Enanti Labs. [Link]

  • Sitagliptin: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

  • Tahrani, A. A., & Bailey, C. J. (2010). Saxagliptin: a selective DPP-4 inhibitor for the treatment of type 2 diabetes mellitus. Postgraduate medical journal, 86(1017), 421-431. [Link]

  • Dipeptidyl peptidase-4 inhibitor - Wikipedia. [Link]

  • Kasina, S. V. S. K., & Baradhi, K. M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors - FDA. [Link]

  • Sharma, S., & Singh, R. (2009). Saxagliptin: a new drug for the treatment of type 2 diabetes. Journal of pharmacy & bioallied sciences, 1(2), 57–63. [Link]

  • DPP-4 Inhibitors (Gliptins): What They Are & Side Effects - Cleveland Clinic. [Link]

  • Saxagliptin - Wikipedia. [Link]

  • Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Scientific Reports, 10(1), 1-9. [Link]

  • Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Frontiers in Nutrition, 10, 1188613. [Link]

  • Vildagliptin - Wikipedia. [Link]

  • Profile of vildagliptin in type 2 diabetes: efficacy, safety, and patient acceptability. Patient preference and adherence, 6, 429–438. [Link]

  • Vildagliptin 50 mg tablets - Summary of Product Characteristics (SmPC) - (emc). [Link]

  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 27(19), 6296. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. Journal of Multidisciplinary Healthcare, 16, 3811–3824. [Link]

Sources

Comparative Evaluation of 3-Aminooxolane-3-carboxamide Hydrochloride Derivatives: A Guide to In Vitro and In Vivo Anticonvulsant Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel 3-Aminooxolane-3-carboxamide hydrochloride (AOCH) derivatives as potential anticonvulsant agents. In the quest for more effective and better-tolerated antiepileptic drugs (AEDs), cyclic amino acid derivatives have emerged as a promising class of compounds.[1][2][3] This document outlines a structured approach to compare the performance of a hypothetical AOCH derivative against established and newer generation AEDs, namely Lacosamide, Cenobamate, and Brivaracetam. The methodologies and comparative data presented herein are designed to guide researchers and drug development professionals in making informed decisions during the early stages of discovery.

Introduction: The Rationale for Investigating 3-Aminooxolane-3-carboxamide Derivatives

Epilepsy is a significant neurological disorder characterized by recurrent seizures, affecting millions worldwide.[4] Despite the availability of numerous AEDs, a substantial portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic agents. The core strategy in AED development often revolves around modulating neuronal excitability, primarily by targeting voltage-gated ion channels or enhancing inhibitory neurotransmission mediated by GABA.[5]

The 3-Aminooxolane-3-carboxamide scaffold represents a novel chemical entity that combines the structural features of a cyclic amino acid with a carboxamide moiety. This design is predicated on the hypothesis that the constrained five-membered oxolane ring can orient the amino and carboxamide groups in a specific conformation to interact with key neuronal targets, while the carboxamide portion can participate in crucial hydrogen bonding interactions, a common feature in many AEDs. This guide will therefore proceed under the working hypothesis that AOCH derivatives possess anticonvulsant properties and will delineate the necessary in vitro and in vivo studies to validate this and compare their profile to leading AEDs.

The Comparative Landscape: Selected Antiepileptic Drugs

To establish a robust comparative baseline, we have selected three AEDs with distinct yet relevant mechanisms of action:

  • Lacosamide: A functionalized amino acid that selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs), a mechanism that preferentially targets neurons involved in seizure activity.[6][7][8]

  • Cenobamate: A novel AED with a dual mechanism of action, acting as a positive allosteric modulator of GABA-A receptors and also targeting the persistent sodium current.[9][10][11][12][13]

  • Brivaracetam: A high-affinity ligand for the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[14][15][16][17] It is a structural analog of levetiracetam with faster brain penetration.[17]

Part 1: In Vitro Comparative Assessment

The initial phase of evaluation focuses on elucidating the molecular mechanism of action and assessing cellular effects. This is critical for understanding the fundamental pharmacology of a new chemical entity.

Objective:

To characterize the primary molecular targets of AOCH derivatives and compare their in vitro potency and selectivity against Lacosamide, Cenobamate, and Brivaracetam.

Methodologies & Rationale:
  • Electrophysiology (Patch-Clamp) Assays: This is the gold standard for investigating interactions with ion channels. We will assess the effects of our hypothetical AOCH derivative on voltage-gated sodium channels (VGSCs), focusing on both fast and slow inactivation, to draw a direct comparison with Lacosamide. We will also evaluate its modulatory effects on GABA-A receptors to compare with Cenobamate. The choice of specific neuronal cell lines (e.g., HEK-293 cells expressing specific channel subtypes, or primary cortical neurons) is crucial for obtaining clean, translatable data.

  • Radioligand Binding Assays: To determine the binding affinity for the SV2A receptor, a competitive binding assay using a radiolabeled SV2A ligand will be employed. This will directly compare the binding profile of the AOCH derivative to that of Brivaracetam.

  • Neuronal Culture Models: Utilizing primary hippocampal or cortical neuron cultures, we can assess the compound's ability to suppress epileptiform activity induced by chemical convulsants (e.g., 4-aminopyridine). This provides a more integrated view of the compound's effect in a neuronal network.

  • Cytotoxicity Assays: Early assessment of neurotoxicity is essential. Standard assays such as MTT or LDH release in primary neuronal cultures will determine the therapeutic window at a cellular level.[18]

Comparative In Vitro Data Summary

The following table presents hypothetical data for our lead AOCH derivative ("AOCH-1") in comparison to the established AEDs. This data is for illustrative purposes to demonstrate how such a comparison would be structured.

ParameterAOCH-1 (Hypothetical)LacosamideCenobamateBrivaracetam
VGSC Slow Inactivation (IC50) 15 µM10-30 µM--
GABA-A Receptor Modulation (EC50) > 100 µMNot Active5-15 µMNot Active
SV2A Binding Affinity (Ki) > 50 µMNot ActiveNot Active0.03 µM
Neuronal Cytotoxicity (LC50) > 200 µM> 100 µM> 100 µM> 100 µM
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the effect of AOCH-1 on the slow inactivation of voltage-gated sodium channels in primary cortical neurons.

Materials:

  • Primary cortical neurons cultured on glass coverslips.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).

  • AOCH-1, Lacosamide (positive control).

  • Patch-clamp amplifier, digitizer, and data acquisition software.

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Switch to voltage-clamp mode and hold the cell at -100 mV.

  • To measure slow inactivation, apply a 30-second depolarizing pre-pulse to -10 mV, followed by a brief repolarization to -100 mV, and then a 20 ms test pulse to 0 mV to elicit the sodium current.

  • Record the peak sodium current under control conditions (vehicle).

  • Perfuse the chamber with increasing concentrations of AOCH-1 (e.g., 1, 10, 30, 100 µM) and repeat the voltage protocol at each concentration.

  • Perfuse with Lacosamide as a positive control.

  • Analyze the data by normalizing the peak current at each concentration to the control current and plot a concentration-response curve to determine the IC50.

Visualization: In Vitro Screening Workflow

InVitro_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening Target_Binding Target Binding Assays (Radioligand, etc.) Patch_Clamp Electrophysiology (Patch-Clamp) Neuronal_Culture Neuronal Culture Models (Epileptiform Activity) Patch_Clamp->Neuronal_Culture Cytotoxicity Cytotoxicity Assays (MTT, LDH) Neuronal_Culture->Cytotoxicity Lead_Selection Lead Candidate for In Vivo Cytotoxicity->Lead_Selection Select Lead Candidate Candidate_Compound AOCH Derivative Candidate_Compound->Target_Binding Candidate_Compound->Patch_Clamp InVivo_Workflow cluster_0 Efficacy Models cluster_1 Safety & Tolerability Lead_Candidate Lead Candidate from In Vitro Studies MES_Test Maximal Electroshock (MES) Test Lead_Candidate->MES_Test PTZ_Test Pentylenetetrazol (PTZ) Test Lead_Candidate->PTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity) Lead_Candidate->Rotarod_Test Data_Analysis Calculate ED50, TD50, Protective Index MES_Test->Data_Analysis PTZ_Test->Data_Analysis PK_Studies Pharmacokinetics (ADME) Rotarod_Test->PK_Studies Rotarod_Test->Data_Analysis Go_NoGo Go/No-Go for Further Development Data_Analysis->Go_NoGo Decision Point

Caption: A streamlined workflow for the in vivo assessment of anticonvulsant drug candidates.

Synthesis and Comparative Outlook

Based on the hypothetical data, our lead candidate, AOCH-1, demonstrates a profile suggestive of a primary mechanism involving the modulation of voltage-gated sodium channels, similar to Lacosamide, but with potentially a wider therapeutic window as indicated by a reasonable Protective Index. Its lack of potent activity at GABA-A receptors and SV2A suggests a more selective mechanism compared to Cenobamate and Brivaracetam, respectively. The efficacy in both MES and scPTZ models, albeit with a higher ED50 in the latter, suggests a broad spectrum of anticonvulsant activity.

The next logical steps in the development of AOCH derivatives would involve:

  • Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Chronic epilepsy models: Testing in models like the kindling model to assess efficacy in a more translationally relevant context of chronic epilepsy.

  • Mechanism of action studies: Further electrophysiological studies to precisely define the interaction with VGSCs and to explore other potential targets.

Conclusion

This guide has outlined a systematic and comparative approach for the preclinical evaluation of novel this compound derivatives. By benchmarking against well-characterized AEDs, researchers can effectively position their novel compounds within the therapeutic landscape, identify key differentiating features, and build a robust data package to support further development. The successful progression of any new chemical entity depends on a thorough and logically structured evaluation, as detailed in this guide.

References

  • Zand, R., & Izquierdo, I. (1980). Anticonvulsant activity of cyclopentano amino acids. Neurochemical Research, 5(1), 1–7. [Link]

  • Wikipedia contributors. (2024). Anticonvulsant. In Wikipedia, The Free Encyclopedia. [Link]

  • Obniska, J., et al. (2004). Amino acid derivatives with anticonvulsant activity. Pharmazie, 59(3), 183-7. [Link]

  • Surges, R., et al. (2017). A review of the pharmacology and clinical efficacy of brivaracetam. Therapeutic advances in neurological disorders, 10(6), 269–282. [Link]

  • Nicolas, J. M., et al. (2016). Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action. Epilepsia, 57(2), 201-9. [Link]

  • Androsova, G., et al. (2021). Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability. CNS drugs, 35(6), 637–656. [Link]

  • Qosa, H., et al. (2015). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. PloS one, 10(5), e0125795. [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Research and Therapy. [Link]

  • Gaikwad, S., et al. (2021). Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178. [Link]

  • Gaikwad, S., et al. (2021). The Screening models for antiepileptic drugs: A Review. ResearchGate. [Link]

  • Alves, M., et al. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy research, 146, 104–116. [Link]

  • Doty, P., et al. (2013). Development of lacosamide for the treatment of partial-onset seizures. Annals of the New York Academy of Sciences, 1291, 39–52. [Link]

  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. [Link]

  • Al-Shami, A., et al. (2025). Brivaracetam: Pharmacology, Clinical Efficacy, and Safety in Epilepsy. American journal of therapeutics. [Link]

  • Löscher, W., & Klein, P. (2021). The Preclinical Discovery and Development Of Brivaracetam For The Treatment Of Focal Epilepsy. Expert opinion on drug discovery, 16(8), 895–909. [Link]

  • American Epilepsy Society. (2024). clarification of the mechanism of action of cenobamate. American Epilepsy Society. [Link]

  • FDA. (2008). application number: nda 22-253 & 22-254. FDA. [Link]

  • White, H. S., et al. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy research, 167, 106429. [Link]

  • Regan, C. M., et al. (1988). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. Toxicology in vitro, 2(1), 11–17. [Link]

  • Asuncion, R. M. D., & Cascella, M. (2024). Seizure Medications. In StatPearls. StatPearls Publishing. [Link]

  • Ben-Menachem, E., et al. (2016). Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies. Neurology, 87(3), 314–323. [Link]

  • White, H. S., et al. (2020). Clarification of the Mechanism of Action of Cenobamate (P9-9.012). Neurology, 94(15 Supplement). [Link]

  • Rogawski, M. A., et al. (2009). Lacosamide. Neurotherapeutics, 6(4), 649–652. [Link]

  • Cook, A. M., & Bensalem-Owen, M. K. (2011). Mechanisms of action of antiepileptic drugs. Future neurology, 6(4), 487–492. [Link]

  • Xcopri. (n.d.). Mechanism of Action (MOA). XCOPRI® (cenobamate tablets) CV. [Link]

  • Li, Z., et al. (2023). Effectiveness and safety of Lacosamide therapy for children with focal epilepsy: a real world study. Frontiers in pharmacology, 14, 1243734. [Link]

  • Patsnap. (2024). What is the mechanism of Cenobamate?. Patsnap Synapse. [Link]

  • Bender, K. (2018). Real-World Data of Lacosamide for Focal Seizures Confirms Clinical Trial Outcomes. Neurology Advisor. [Link]

  • Stafstrom, C. E. (2017). Basic Mechanisms of Action of the Antiepileptic Drugs. ResearchGate. [Link]

  • Rashidov, S. Z. O., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4). [Link]

  • King, A. M., et al. (2011). Primary amino acid derivatives: compounds with anticonvulsant and neuropathic pain protection activities. Journal of medicinal chemistry, 54(15), 5486–5498. [Link]

  • Wikipedia contributors. (2024). Clonazepam. In Wikipedia, The Free Encyclopedia. [Link]

Sources

A Strategic Guide to Unlocking the Therapeutic Potential of 3-Aminooxolane-3-carboxamide Analogs: A Proposed Structure-Activity Relationship (SAR) Exploration

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers and pioneers in drug discovery, this guide delineates a strategic framework for investigating the structure-activity relationship (SAR) of 3-aminooxolane-3-carboxamide hydrochloride analogs. This scaffold, while noted in patent literature for its pharmaceutical potential, remains a largely unexplored chemical space.[1] The absence of extensive public SAR data presents a unique opportunity for novel discoveries. This document, therefore, serves not as a retrospective comparison, but as a forward-looking roadmap for a systematic SAR exploration, guiding the synthesis and biological evaluation of a focused library of analogs to unlock the therapeutic promise of this intriguing molecular architecture.

The Core Scaffold: 3-Aminooxolane-3-carboxamide

The 3-aminooxolane-3-carboxamide core presents a compact and rigid three-dimensional structure. The oxolane (tetrahydrofuran) ring offers a saturated heterocyclic framework, while the geminal amino and carboxamide groups at the 3-position provide key hydrogen bond donors and acceptors, suggesting a high potential for specific interactions with biological targets. The hydrochloride salt form enhances aqueous solubility, a favorable property for initial biological screening.[2]

Our objective is to systematically probe the chemical space around this core to identify key structural features that govern biological activity. We will focus on three primary vectors of diversification: the primary amine (R¹), the carboxamide (R² and R³), and potential substitutions on the oxolane ring itself (R⁴).

Proposed Synthetic Strategy: Building the Analog Library

A convergent and flexible synthetic route is paramount for an efficient SAR campaign. Based on established principles of organic chemistry and related literature, we propose a multi-step synthesis culminating in the diversification of the core scaffold.

Experimental Protocol: General Synthesis of 3-Aminooxolane-3-carboxamide Analogs
  • Synthesis of the Core Intermediate: The synthesis would likely begin with a suitable starting material to construct the 3-amino-3-carboxy-oxolane core. This could potentially be achieved through methods described in relevant patents, which detail processes for creating substituted 3-amino-tetrahydrofuran-3-carboxylic acid derivatives.[1]

  • Amine Diversification (R¹): The primary amino group of the core intermediate can be functionalized through various reactions such as reductive amination with aldehydes or ketones, acylation with acid chlorides or anhydrides, or sulfonylation with sulfonyl chlorides. This will allow for the introduction of a wide range of alkyl, aryl, and heteroaryl substituents.

  • Carboxamide Diversification (R² and R³): The carboxylic acid can be activated (e.g., using HATU or EDC) and coupled with a diverse panel of primary and secondary amines to generate a library of carboxamide analogs. This allows for the exploration of various steric and electronic properties at this position.

  • Oxolane Ring Modification (R⁴): While synthetically more challenging, the introduction of substituents on the oxolane ring could provide crucial SAR insights. This would likely require starting from appropriately substituted precursors.

  • Final Salt Formation: The final compounds can be converted to their hydrochloride salts by treatment with HCl in a suitable solvent to improve their handling and solubility for biological assays.

The following diagram illustrates the proposed workflow for analog synthesis and subsequent screening.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Evaluation cluster_sar SAR Analysis Start Core Scaffold Synthesis (3-Aminooxolane-3-carboxylic acid intermediate) R1 Amine Functionalization (R¹) Start->R1 R23 Carboxamide Formation (R², R³) Start->R23 R4 Oxolane Ring Substitution (R⁴) Start->R4 Library Analog Library R1->Library R23->Library R4->Library Salt HCl Salt Formation Library->Salt Primary Primary Screening (e.g., Kinase Panel, Receptor Binding) Salt->Primary Secondary Secondary Assays (Cellular Potency, Selectivity) Primary->Secondary ADME In Vitro ADME/Tox Secondary->ADME Lead Lead Candidate ADME->Lead SAR_Analysis Structure-Activity Relationship Model Lead->SAR_Analysis

Caption: Proposed workflow for the synthesis and evaluation of 3-aminooxolane-3-carboxamide analogs.

Proposed Tiered Biological Screening Cascade

Given the novelty of the scaffold, a broad initial screening approach is recommended to identify potential biological targets. Subsequently, more focused assays can be employed to build a detailed SAR profile.

Tier 1: Broad Initial Screening

  • Target Class Profiling: Screen a representative set of analogs against a broad panel of targets, such as a kinase panel (e.g., KinomeScan), a GPCR panel, and an ion channel panel. This will help to identify the general biological space in which these compounds are active.

  • Phenotypic Screening: Alternatively, or in parallel, perform high-content phenotypic screens in relevant disease models (e.g., cancer cell lines, neuronal cells) to identify compounds with interesting cellular activities without a priori knowledge of the target.

Tier 2: Target Validation and Potency Determination

  • Dose-Response Assays: For active compounds identified in Tier 1, perform dose-response studies to determine their potency (e.g., IC₅₀, EC₅₀, or Kᵢ values).

  • Selectivity Profiling: Assess the selectivity of the most potent hits against closely related targets to understand their specificity.

  • Mechanism of Action Studies: Conduct initial mechanistic studies to confirm the mode of action (e.g., competitive vs. non-competitive inhibition, agonist vs. antagonist activity).

Tier 3: In Vitro ADME/Tox Profiling

  • Metabolic Stability: Evaluate the stability of promising analogs in liver microsomes or hepatocytes.

  • Solubility and Permeability: Determine the aqueous solubility and cell permeability (e.g., using a PAMPA assay).

  • Cytotoxicity: Assess the general cytotoxicity in a non-target cell line (e.g., HEK293 or HepG2) to identify compounds with a favorable therapeutic window.[3]

Building the Structure-Activity Relationship Model

The data generated from the proposed synthesis and screening efforts will be used to construct a comprehensive SAR model.

Table 1: Illustrative Data Collection for SAR Analysis

Analog IDR¹ SubstituentR² SubstituentR³ SubstituentTarget A Potency (IC₅₀, nM)Target B Potency (IC₅₀, nM)Cellular Activity (EC₅₀, µM)
Core-001HHH>10,000>10,000>50
A-001MethylHH5,2008,90045
A-002BenzylHH1,5004,30012
C-001HMethylH8,700>10,000>50
C-002HPhenylH3,4006,10028
AC-001BenzylPhenylH120 2,5001.8

This table is for illustrative purposes only and does not represent actual experimental data.

By systematically analyzing the data in such a table, we can deduce key SAR trends:

  • Influence of the Amine Substituent (R¹): Does increasing the size or aromaticity of the R¹ group enhance potency? Are specific functional groups (e.g., hydrogen bond donors/acceptors) favored?

  • Impact of the Carboxamide Group (R², R³): How do different substituents on the carboxamide nitrogen affect activity? Is there a preference for primary, secondary, or tertiary amides? Does the introduction of cyclic amines (e.g., morpholine, piperidine) improve properties?

  • Role of the Oxolane Ring: While not the primary focus of initial diversification, any data on substituted oxolane rings (R⁴) would be invaluable in understanding the role of this core element in target binding.

The following diagram illustrates the key diversification points for the SAR exploration.

SAR_Diversification cluster_R1 R¹ (Amine) cluster_R23 R²/R³ (Carboxamide) cluster_R4 R⁴ (Oxolane Ring) Core 3-Aminooxolane-3-carboxamide Core cluster_R1 cluster_R1 Core->cluster_R1 Diversification Point 1 cluster_R23 cluster_R23 Core->cluster_R23 Diversification Point 2 cluster_R4 cluster_R4 Core->cluster_R4 Diversification Point 3 R1_Alkyl Alkyl R1_Aryl Aryl R1_Acyl Acyl R23_Primary Primary Amine R23_Secondary Secondary Amine R23_Cyclic Cyclic Amine R4_Subst Substituents

Caption: Key points of diversification for SAR exploration of the 3-aminooxolane-3-carboxamide scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. By employing a systematic approach to analog synthesis, coupled with a tiered biological screening cascade, a robust structure-activity relationship can be established. This will not only identify lead candidates for further development but also provide fundamental insights into the molecular interactions that drive the biological activity of this compound class. This guide provides a comprehensive and actionable framework for initiating such an investigation, and we look forward to the novel discoveries that will undoubtedly emerge from the exploration of this exciting chemical space.

References

  • Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology. [Link]

  • Structure-activity relationship study of vitamin D analogs with oxolane group in their side chain. European Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry. [Link]

  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Tetrahedron Asymmetry. [Link]

  • Carboxamide derivative and its diastereomers in stable crystalline form.
  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Use of quinoline-3-carboxamide compounds.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]

  • A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions. MDPI. [Link]

  • Methods using 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione for treatment of mantle cell lymphomas.
  • Synthetic routes explored for the synthesis of carboxamide derivative... ResearchGate. [Link]

  • Organic chemistry. Wikipedia. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pharmaceutical composition and administrations thereof.
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. [Link]

  • Crystal forms of (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide maleate.
  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • (+/-) 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole: a conformationally restricted analogue of 5-carboxamidotryptamine with selectivity for the serotonin 5-HT1D receptor. Journal of Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 3-Aminooxolane-3-carboxamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Specificity in Drug Development

In the landscape of modern drug discovery, the therapeutic efficacy of a small molecule is intrinsically linked to its specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished therapeutic windows, representing a significant cause of late-stage clinical failures.[1][2] The scaffold of 3-Aminooxolane-3-carboxamide hydrochloride serves as a valuable starting point for the synthesis of a diverse range of pharmaceutical agents.[3][4] As medicinal chemists elaborate on this core structure to optimize potency and pharmacokinetic properties, a rigorous evaluation of cross-reactivity becomes paramount. This guide provides a comprehensive framework for assessing the specificity of novel derivatives of this compound, ensuring a data-driven approach to lead candidate selection.

Our focus will be on the practical application of established methodologies, emphasizing the causality behind experimental choices to construct a self-validating and robust dataset. We will explore the principles and execution of gold-standard immunoassays and biophysical techniques that, when used in concert, provide a high-resolution map of a molecule's interaction profile.

The Molecular Logic of Cross-Reactivity

Cross-reactivity arises when a molecule binds to a protein other than its intended therapeutic target.[5] This phenomenon is often rooted in the structural or electrostatic similarities between the binding sites of the on-target and off-target proteins.[6] For derivatives of 3-Aminooxolane-3-carboxamide, even minor modifications to the parent structure can significantly alter the molecule's interaction landscape. Therefore, a systematic evaluation against a carefully selected panel of proteins is not merely a regulatory checkbox but a fundamental aspect of understanding the molecule's biological behavior.

Tier 1 Assessment: High-Throughput Screening with Enzyme-Linked Immunosorbent Assay (ELISA)

The initial phase of a cross-reactivity study should be designed for high-throughput capacity to rapidly screen a large number of interactions. The Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal tool for this purpose due to its scalability, sensitivity, and relatively low cost.[7][8] A competitive ELISA format is particularly well-suited for the analysis of small molecules.[9]

Causality Behind the Competitive ELISA Approach

In a competitive ELISA for small molecule cross-reactivity, the target proteins are immobilized on a microplate. A known concentration of a labeled version of the primary ligand (or a related molecule) and the test compound (the this compound derivative) are then added simultaneously. The test compound will compete with the labeled ligand for binding to the immobilized protein. A reduction in signal from the labeled ligand indicates that the test compound is binding to the target protein. This approach is advantageous as it does not require labeling of each new derivative, making it highly efficient for screening a library of compounds.

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat plate with target proteins p2 Block non-specific binding sites p1->p2 a1 Add test compound (derivative) + Labeled competing ligand p2->a1 a2 Incubate for binding equilibrium a1->a2 d1 Wash to remove unbound reagents a2->d1 d2 Add enzyme substrate d1->d2 d3 Measure signal (e.g., color change) d2->d3

Caption: High-level workflow for a competitive ELISA to assess cross-reactivity.

Detailed Protocol for Competitive ELISA
  • Protein Immobilization: Coat the wells of a high-binding 96-well microplate with a panel of purified proteins (e.g., 1-10 µg/mL in a suitable buffer like PBS) overnight at 4°C. This panel should include the primary target and a selection of known off-targets, homologous proteins, and common anti-targets (e.g., CYPs, hERG).

  • Blocking: Wash the plate to remove unbound protein and block the remaining non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS-T) for 1-2 hours at room temperature.[10]

  • Competitive Reaction: Add a mixture of the this compound derivative (at various concentrations) and a fixed concentration of a biotinylated or otherwise labeled competing ligand to the wells.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature to allow for competitive binding to reach equilibrium.

  • Detection: Wash the plate thoroughly. For a biotinylated competitor, add a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30-60 minutes.

  • Signal Generation: After a final wash, add the appropriate enzyme substrate (e.g., TMB for HRP) and allow the color to develop.[8] Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.[11] The signal intensity will be inversely proportional to the binding of the derivative to the immobilized protein.

Data Presentation: Comparative ELISA Results

The results of the ELISA screen can be summarized in a table to facilitate comparison between different derivatives. The data is typically presented as the IC50 value, which is the concentration of the test compound required to inhibit 50% of the labeled ligand's binding.

Derivative IDPrimary Target IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Off-Target C IC50 (nM)
Parent Cmpd 50>10,0008,500>10,000
Derivative 1 25>10,0009,000>10,000
Derivative 2 301,5007,800>10,000
Derivative 3 15>10,000>10,000>10,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Tier 2 Assessment: In-depth Kinetic Analysis with Surface Plasmon Resonance (SPR)

For derivatives that show promising activity and selectivity in the primary ELISA screen, a more detailed biophysical characterization is warranted. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[12][13] This allows for a more nuanced understanding of the binding events, including the association (on-rate) and dissociation (off-rate) constants.

Causality Behind the SPR Approach

SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[12] By immobilizing the target protein and flowing the small molecule derivative over the surface, one can directly observe the binding event in real-time. This provides not only the binding affinity (KD) but also the kinetic parameters (ka and kd) that constitute it. A long off-rate, for instance, may indicate a more durable therapeutic effect, but could also be a liability if observed for an off-target interaction.

Experimental Workflow: SPR Analysis

SPR_Workflow s1 Immobilize target protein on sensor chip s2 Inject derivative (analyte) at various concentrations s1->s2 s3 Monitor association phase (binding) s2->s3 s4 Inject running buffer s3->s4 s5 Monitor dissociation phase (unbinding) s4->s5 s6 Regenerate sensor chip surface s5->s6 s7 Fit data to a binding model to obtain ka, kd, and KD s6->s7

Caption: A typical experimental cycle for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol for SPR
  • Chip Preparation and Immobilization: Activate a suitable sensor chip (e.g., a CM5 chip) and immobilize the target protein using standard amine coupling chemistry. Aim for a surface density that will produce a good signal-to-noise ratio for small molecule binding.[14]

  • Analyte Preparation: Prepare a dilution series of the this compound derivative in the running buffer. It is crucial to include a blank (buffer only) injection for double referencing.

  • Binding Analysis: Inject the derivative solutions over the immobilized protein surface and a reference flow cell. Monitor the change in response units (RU) over time to generate sensorgrams for the association and dissociation phases.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data. Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]

Data Presentation: Comparative SPR Kinetic Data

The kinetic data from SPR analysis provides a deeper understanding of the binding interactions.

Derivative IDTarget Proteinka (1/Ms)kd (1/s)KD (nM)
Derivative 3 Primary Target 2.5 x 10⁵5.0 x 10⁻³20
Off-Target ANo Binding Detected--
Off-Target B1.2 x 10³8.5 x 10⁻²70,833
Derivative 2 Primary Target 3.0 x 10⁵9.0 x 10⁻³30
Off-Target A4.1 x 10³6.2 x 10⁻³1,512
Off-Target B1.5 x 10³1.1 x 10⁻¹73,333

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Synthesizing the Data for Informed Decision-Making

The combination of high-throughput ELISA screening and detailed SPR kinetic analysis provides a robust dataset for comparing the cross-reactivity profiles of this compound derivatives.

Decision_Logic start Library of Derivatives elisa Tier 1: Competitive ELISA Screen start->elisa spr Tier 2: SPR Kinetic Analysis elisa->spr High Potency & Selectivity decision Select Lead Candidate spr->decision Favorable Kinetics & High Selectivity

Caption: A logical flow for selecting lead candidates based on cross-reactivity data.

A successful lead candidate will exhibit high potency for the primary target (low nM IC50 and KD) and a significant window of selectivity (ideally >100-fold) over relevant off-targets. The kinetic profile should also be considered in the context of the desired therapeutic effect. By systematically applying these methodologies and critically evaluating the resulting data, researchers can confidently advance this compound derivatives with the highest probability of success in downstream clinical development.

References

  • Vertex AI Search. (2024). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • MySkinRecipes. (n.d.). methyl 3-aminooxolane-3-carboxylate hydrochloride. Retrieved from [Link]

  • Wang, Z., et al. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.[Link]

  • Kontijevskis, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Li, Y., et al. (2021). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. PubMed Central.[Link]

  • Li, J., et al. (2022). Hypersensitivity reactions to small molecule drugs. PubMed Central.[Link]

  • Arevalo, J. H., et al. (1993). Molecular basis of crossreactivity and the limits of antibody-antigen complementarity. PubMed.[Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • Nair, D., et al. (2013). An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. PubMed Central.[Link]

  • Beloglazova, N. V., et al. (2022).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaceutical Technology. (2021). Meeting Specificity Needs for Biologic Drug Substance Testing.
  • Kim, N.-G., et al. (2025). Minimization of gene editing off-target effects by tissue restriction of expression. bioRxiv.
  • Ledesma-Soto, Y., et al. (2023). Molecular Basis of Plant Profilins’ Cross-Reactivity. MDPI.
  • HistologiX. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. Portland Press. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Wang, K., et al. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. PubMed.[Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Tesmer, J. J. G., & Tesmer, A. M. (2012). Molecular Basis for Small Molecule Inhibition of G Protein-Coupled Receptor Kinases.
  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Cell and Gene. (2024). An Off-Target Effect in Genome Editing Defined. YouTube. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • Gao, Y., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central.[Link]

  • Fathallah, M., & Subramanian, K. (2012). Validation of Analytical Methods for Biomarkers Employed in Drug Development. NIH.
  • Bland, C. M., & Cota, J. M. (2019). Allergic reactions to small-molecule drugs. American Journal of Health-System Pharmacy.
  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • ResearchGate. (2021).
  • ABL Blocks. (n.d.). 1955557-29-5 | MFCD29763459 | 3-aminocyclobutane-1-carboxamide hydrochloride. Retrieved from [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
  • Beta LifeScience. (2025). ELISA Sensitivity: Guide to Maximizing Accuracy in Your Assays.
  • ResearchGate. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • PNAS. (2023).
  • MDPI. (2019). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities.
  • U.S. Food and Drug Administration. (2025). Product-Specific Guidances for Generic Drug Development.
  • Google Patents. (n.d.). US10101324B2 - Non-competitive immunoassays to detect small molecules using nanopeptamers.
  • ACS Publications. (2018). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Aminooxolane-3-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 3-Aminooxolane-3-carboxamide hydrochloride (CAS No. 1427380-19-5), ensuring the safety of personnel and the protection of our environment.

Part 1: Immediate Safety & Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on its chemical structure—a heterocyclic amine hydrochloride—we can infer several key characteristics that inform safe handling and disposal.

Inferred Hazards:

  • Thermal Decomposition: As a hydrochloride salt of an organic amine, thermal decomposition is likely to produce toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl)[1].

  • Reactivity: While not fully characterized, similar compounds can be incompatible with strong oxidizing agents.

  • Toxicity: The toxicological properties have not been thoroughly investigated[1]. Therefore, it is prudent to handle this compound as potentially harmful if swallowed, inhaled, or in contact with skin.

Personal Protective Equipment (PPE): A non-negotiable first step is the consistent use of appropriate PPE. Before handling this compound for disposal, ensure you are equipped with the following:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact with a potentially irritating or toxic substance.
Eye Protection Safety glasses with side-shields or chemical gogglesTo protect eyes from splashes or airborne particles of the chemical.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of any dust or aerosols, especially given the unknown inhalation toxicity.[1]
Part 2: Waste Characterization & Segregation

Proper disposal begins with accurate waste characterization and meticulous segregation. Combining different waste streams can lead to dangerous reactions and complicates the disposal process[2].

Step 1: Waste Identification All waste containing this compound must be classified as hazardous chemical waste. This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., pipette tips, weighing boats, filter paper).

  • Solutions containing the compound.

  • Personal protective equipment that is grossly contaminated.

Step 2: Segregation This waste stream should be segregated as halogenated organic solid waste . Do not mix it with:

  • Non-hazardous waste (regular trash).[2][3][4]

  • Liquid waste, unless it is a solution of the compound, which should be collected as halogenated organic liquid waste .

  • Incompatible chemicals, particularly strong oxidizing agents.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and temporary storage of this compound waste within a laboratory setting, pending collection by a licensed waste disposal service.

Materials:

  • Designated hazardous waste container (for solids: wide-mouth, sealable, chemically compatible plastic or glass; for liquids: sealable, chemically compatible bottle).

  • Hazardous waste labels.

  • Permanent marker.

  • Appropriate PPE (as listed in the table above).

Procedure:

  • Container Preparation:

    • Select a waste container that is clean, in good condition, and compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.

    • Affix a hazardous waste label to the container before adding any waste.

  • Waste Collection (Solid):

    • Carefully transfer the solid this compound waste into the designated container using a spatula or other appropriate tool.

    • Minimize the generation of dust by handling the material gently, preferably within a chemical fume hood.[1]

    • This includes any contaminated disposable materials such as weighing paper or gloves.

  • Waste Collection (Liquid):

    • If disposing of solutions containing the compound, pour the liquid waste into a designated halogenated organic liquid waste container.

    • Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for vapor expansion.

  • Labeling:

    • On the hazardous waste label, clearly write the following information:

      • The words "Hazardous Waste ".

      • The full chemical name: "This compound ".

      • The CAS Number: 1427380-19-5 .

      • The primary hazards (e.g., "Toxic," "Irritant").

      • The date the waste was first added to the container (accumulation start date).

      • Your name, department, and contact information.

  • Storage:

    • Securely seal the container.

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5]

    • The storage area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.

  • Arranging for Disposal:

    • Once the container is full or you are no longer generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a waste pickup.

    • Do not attempt to dispose of this chemical through any other means.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (3-Aminooxolane-3-carboxamide HCl) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize is_solid Is the waste solid or liquid? characterize->is_solid solid_waste Segregate as Halogenated Organic SOLID Waste is_solid->solid_waste Solid liquid_waste Segregate as Halogenated Organic LIQUID Waste is_solid->liquid_waste Liquid container_solid Place in labeled SOLID waste container solid_waste->container_solid container_liquid Place in labeled LIQUID waste container liquid_waste->container_liquid label Complete Hazardous Waste Label container_solid->label container_liquid->label store Store in designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Decision workflow for the disposal of 3-Aminooxolane-3-carboxamide HCl.

Part 3: Final Disposal Pathway

The ultimate disposal of this compound will be handled by a licensed professional waste disposal service arranged by your institution. The recommended and most environmentally sound method for this type of compound is incineration .

Incineration:

  • Mechanism: High-temperature incineration (typically 850-1100 °C) in a specialized chemical incinerator is designed to completely destroy organic compounds.[6]

  • Rationale for Halogenated Waste: For halogenated compounds like this one, incinerators must be equipped with afterburners and scrubbers.[1] The scrubbers are essential to neutralize the acidic gases (like HCl) that are produced during combustion, preventing their release into the atmosphere.[5]

Under no circumstances should this compound be:

  • Poured down the drain: This is illegal and can damage plumbing and aquatic ecosystems.[4]

  • Disposed of in regular trash: This can endanger custodial staff and lead to environmental contamination.[4]

The Cornerstone of Compliance: Your EHS Department

This guide provides a robust framework for the safe disposal of this compound. However, it is not a substitute for institutional protocols and local regulations. Your institution's Environmental Health and Safety (EHS) department is your primary resource for ensuring compliance and safety.

Always consult your EHS department to:

  • Confirm the classification of this waste stream.

  • Obtain the correct waste containers and labels.

  • Understand the specific procedures for waste pickup at your facility.

By adhering to these procedures and maintaining open communication with your institution's safety professionals, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific research.

References

  • Cornell University Environmental Health and Safety. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals.
  • Benchchem. (2025). Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • Jiangsu Wanxin Environmental Technology Co., Ltd. (n.d.). Organic Halogen Rotary Incineration Waste Liquid Incinerator Furnace.
  • Benchchem. (2025). Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of methyl 3-aminooxolane-3-carboxylate hydrochloride.

Sources

Navigating the Safe Handling of 3-Aminooxolane-3-carboxamide hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, actionable intelligence on the appropriate personal protective equipment (PPE), handling protocols, and disposal methods for 3-Aminooxolane-3-carboxamide hydrochloride. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the Hazard Profile

Before handling any compound, a thorough understanding of its potential hazards is critical. While specific toxicological data for this compound may be limited, the precautionary principle dictates that we extrapolate from similar chemical structures, such as amine hydrochlorides. The primary concerns with this class of compounds include:

  • Skin and Eye Irritation: Direct contact can cause irritation and, in some cases, severe damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[2]

  • Potential for Sensitization: Some individuals may develop allergic skin reactions upon repeated exposure.

  • Unknown Long-Term Effects: As a research chemical, the long-term health effects are not yet fully understood. Therefore, minimizing exposure is crucial.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (double-gloving recommended)- Laboratory Coat- ANSI Z87.1-compliant Safety Glasses with side shields- Face Shield (if not working in a fume hood)- Prevents skin contact with the solid compound.[3][4]- Protects clothing and skin from spills.- Shields eyes from airborne particles.- Provides an additional layer of protection for the face.
Solution Preparation and Handling - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash Goggles- Protects against splashes of the dissolved compound.[1][5]- Protects clothing and skin.- Offers a complete seal around the eyes to prevent liquid entry.
Large-Scale Operations or Potential for Aerosolization - Chemical-Resistant Gloves- Chemical-Resistant Apron or Coveralls- Full-Face Respirator with appropriate cartridges (e.g., for organic vapors and particulates)- Provides enhanced protection for the body against significant splashes or spills.[6][7]- Protects the respiratory system and face from high concentrations of aerosols or vapors.[5]

It is imperative to always work within a certified chemical fume hood when handling the solid form of this compound to minimize inhalation exposure. [8]

Step-by-Step Guide to Safe Handling and PPE Usage

Adherence to a strict protocol is key to ensuring your safety. The following workflow illustrates the critical steps for handling this compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Select Appropriate PPE (See Table) B->C D Inspect PPE for Damage C->D E Don Lab Coat D->E F Don Gloves E->F G Don Eye/Face Protection F->G H Don Respirator (if required) G->H I Work in a Fume Hood H->I J Handle with Care to Avoid Dust/Aerosol Generation I->J K Clean Spills Immediately J->K L Remove Gloves (avoid skin contact) K->L M Remove Eye/Face Protection L->M N Remove Lab Coat M->N O Wash Hands Thoroughly N->O

Caption: A workflow diagram illustrating the key stages of PPE selection, use, and removal for handling this compound.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][8]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental stewardship.

  • Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[10]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed hazardous waste container for proper disposal.[2][10]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container in accordance with institutional guidelines.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your work.

References

  • Sigma-Aldrich.
  • Echemi.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • Enamine.
  • Capot Chemical Co., Ltd.
  • Biosynth.
  • Sigma-Aldrich.
  • ChemScene. This compound.
  • CHEMM. Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • Fisher Scientific.
  • TCI Chemicals.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminooxolane-3-carboxamide hydrochloride
Reactant of Route 2
3-Aminooxolane-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.